molecular formula C25H40N7O19P3S B1216496 (2R)-Methylmalonyl-CoA

(2R)-Methylmalonyl-CoA

Cat. No.: B1216496
M. Wt: 867.6 g/mol
InChI Key: MZFOKIKEPGUZEN-AGCMQPJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-methylmalonyl-CoA is the (R)-enantiomer of methylmalonyl-CoA. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a (R)-methylmalonyl-CoA(5-).

Properties

Molecular Formula

C25H40N7O19P3S

Molecular Weight

867.6 g/mol

IUPAC Name

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI Key

MZFOKIKEPGUZEN-AGCMQPJKSA-N

SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, methylmalonyl-
methylmalonyl CoA
methylmalonyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

what is the metabolic role of (2R)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Role of (2R)-Methylmalonyl-CoA

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical intermediate in the catabolism of odd-chain fatty acids and several essential amino acids. Its proper metabolism is vital for linking these degradation pathways to central carbon metabolism via the tricarboxylic acid (TCA) cycle. This process is orchestrated by two key enzymes: methylmalonyl-CoA epimerase and the vitamin B12-dependent methylmalonyl-CoA mutase. Genetic defects in these enzymes lead to the accumulation of toxic metabolites, resulting in the life-threatening inborn error of metabolism known as methylmalonic acidemia. This document provides a comprehensive overview of the metabolic functions of this compound, the enzymology of its conversion, its clinical relevance, and detailed experimental methodologies for its study.

The Central Role of this compound in Metabolism

This compound stands at a crucial metabolic crossroads. It is the stereospecific substrate required for entry into the TCA cycle from the catabolism of various precursors, including:

  • Odd-chain fatty acids: Beta-oxidation of these fatty acids yields acetyl-CoA and a final molecule of propionyl-CoA.[1]

  • Branched-chain amino acids: The degradation of isoleucine, valine, and threonine produces propionyl-CoA.[2]

  • Methionine: This essential amino acid is also catabolized to propionyl-CoA.

  • Cholesterol side chains: Their breakdown can also generate propionyl-CoA.

The three-carbon propionyl-CoA is first carboxylated to form (S)-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[1] This S-isomer is then converted to the R-isomer, this compound, by methylmalonyl-CoA epimerase. Finally, this compound is isomerized to the TCA cycle intermediate, succinyl-CoA, by methylmalonyl-CoA mutase.[1]

Metabolic_Pathway Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Isoleucine, Valine, Threonine Isoleucine, Valine, Threonine Isoleucine, Valine, Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase R-Methylmalonyl-CoA This compound S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase (MCEE) Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) (Vitamin B12-dependent) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Pathway from various precursors to the TCA cycle via this compound.

Key Enzymes in this compound Metabolism

Methylmalonyl-CoA Epimerase (MCEE)
  • Gene and Structure: In humans, this enzyme is encoded by the MCEE gene located on chromosome 2.[1] It is a mitochondrial matrix protein with a molecular weight of approximately 18 kDa.[1] The enzyme belongs to the vicinal-oxygen-chelate (VOC) superfamily and requires a divalent metal ion, likely Co(II), for activity.[3][4]

  • Reaction Mechanism: MCEE catalyzes the stereochemical inversion at the C-2 carbon of methylmalonyl-CoA. The proposed mechanism involves the deprotonation of the chiral alpha-carbon by a glutamate residue (Glu48) to form a resonance-stabilized enol intermediate, which is stabilized by the Co(II) ion.[3] A subsequent proton transfer reforms the keto-form with the inverted stereochemistry.[3]

Methylmalonyl-CoA Mutase (MUT)
  • Gene and Structure: Encoded by the MUT gene on chromosome 6, this mitochondrial enzyme exists as a homodimer.

  • Reaction Mechanism: MUT catalyzes a complex carbon skeleton rearrangement, converting the branched-chain this compound into the linear succinyl-CoA. This is one of only two known vitamin B12-dependent reactions in human metabolism. The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the carbon-cobalt bond in the adenosylcobalamin (AdoCbl) cofactor. This generates a 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate, creating a substrate radical. This radical intermediate then undergoes rearrangement to a product-related radical, which re-abstracts a hydrogen atom from 5'-deoxyadenosine to yield the final product, succinyl-CoA.

Pathophysiology: Methylmalonic Acidemia (MMA)

Deficiencies in either MCEE or MUT lead to a group of autosomal recessive disorders collectively known as isolated methylmalonic acidemia (or aciduria).[3] The inability to convert this compound to succinyl-CoA causes a metabolic block. This results in the upstream accumulation of methylmalonyl-CoA and propionyl-CoA.[5] These intermediates are then hydrolyzed to their corresponding organic acids, methylmalonic acid and propionic acid, leading to their toxic accumulation in blood, urine, and tissues.

The clinical consequences are severe and can include neonatal metabolic acidosis, hyperammonemia, failure to thrive, developmental delay, seizures, and long-term complications like renal failure and neurological damage.[1][5] The severity depends on the specific genetic defect and the residual enzyme activity. Defects in MUT are classified as mut⁰ (no residual activity) or mut⁻ (some residual activity).[5]

Pathophysiology cluster_pathway Normal Metabolic Flow cluster_disease Methylmalonic Acidemia (MMA) Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MCEE / MUT Block Metabolic Block TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Defect Genetic Defect in MUT or MCEE Gene Defect->Block Accumulation Accumulation of: • Methylmalonyl-CoA • Propionyl-CoA Block->Accumulation Toxic Toxic Metabolites: • Methylmalonic Acid • Propionic Acid • Methylcitrate Accumulation->Toxic Symptoms Clinical Manifestations: • Metabolic Acidosis • Hyperammonemia • Neurological Damage • Renal Failure Toxic->Symptoms

Figure 2: Logical flow from genetic defect to clinical symptoms in Methylmalonic Acidemia.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for diagnosing MMA and for research into potential therapies.

Table 1: Kinetic Parameters of Human Methylmalonyl-CoA Mutase (MUT)

Parameter Wild-Type MUT Mutant MUT (mut⁻ phenotype) Reference
Vmax 23-26 U/mg 0.2% to ~100% of wild-type [6]
Km (AdoCbl) Not specified Increased 40- to 900-fold vs. wild-type [6]
Km (Substrate) Not reported in reviewed literature Not reported in reviewed literature

Note: Kinetic parameters for human Methylmalonyl-CoA Epimerase (MCEE) are not well-defined in the reviewed literature.

Table 2: Representative Metabolite Concentrations in MCEE Deficiency

Metabolite Patient Sample Reference Range Reference
Serum Methylmalonic Acid (MMA) 5.5 - 100.9 µmol/L < 0.40 µmol/L [7]
Urinary Methylmalonic Acid (MMA) 15.2 - 1230.9 µmol/mmol Cr 0 - 3.3 µmol/mmol Cr [7]

| Blood Propionylcarnitine (C3) | 4.43 - 12.07 µmol/L | 0.69 - 3.39 µmol/L |[7] |

Experimental Protocols

Protocol: Activity Assay for Methylmalonyl-CoA Mutase (MUT) via UPLC-MS/MS

This method quantifies MUT activity by measuring the formation of its product, succinyl-CoA, from the substrate methylmalonyl-CoA. It is highly sensitive and suitable for use with patient-derived cells (e.g., lymphocytes, fibroblasts) or purified enzyme.[6][8][9]

1. Sample Preparation (Lymphocytes):

  • Isolate peripheral blood lymphocytes using a density gradient (e.g., Ficoll-Paque).

  • Wash cells twice with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors) and lyse by sonication on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

  • Prepare a reaction mixture in a microcentrifuge tube:

    • 100 mM potassium phosphate buffer, pH 7.0
    • 200 µM Adenosylcobalamin (AdoCbl) (prepare fresh and protect from light)
    • 50-100 µg of cell lysate protein

  • Pre-incubate the mixture at 37°C for 5 minutes to allow the apoenzyme to bind the cofactor.

  • Initiate the reaction by adding the substrate, (R,S)-methylmalonyl-CoA, to a final concentration of 0.5-1.0 mM.

  • Incubate at 37°C for 15-30 minutes.

  • Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid or 1M acetic acid.

  • Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated protein.

3. UPLC-MS/MS Analysis:

  • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatography: Use a reverse-phase UPLC column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Run a gradient to separate succinyl-CoA from methylmalonyl-CoA.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific parent-daughter ion transition for succinyl-CoA (and an internal standard, if used).

  • Quantification: Calculate the amount of succinyl-CoA produced by comparing its peak area to a standard curve generated with known concentrations of succinyl-CoA. Express enzyme activity as nmol of product formed per hour per mg of protein (nmol/h/mg).

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Isolate_Cells Isolate Lymphocytes (e.g., Ficoll gradient) Lyse_Cells Lyse Cells (Sonication in buffer) Isolate_Cells->Lyse_Cells Clarify Clarify Lysate (Centrifugation) Lyse_Cells->Clarify Quantify_Protein Determine Protein Conc. (BCA Assay) Clarify->Quantify_Protein Preincubate Pre-incubate Lysate with Buffer + AdoCbl (37°C, 5 min) Quantify_Protein->Preincubate Initiate Initiate Reaction with Methylmalonyl-CoA Preincubate->Initiate Incubate Incubate (37°C, 15-30 min) Initiate->Incubate Terminate Terminate Reaction (Add Acid) Incubate->Terminate Separate Separate Analytes (UPLC) Terminate->Separate Detect Detect Succinyl-CoA (Tandem Mass Spec) Separate->Detect Calculate Quantify Product (vs. Standard Curve) Detect->Calculate Activity Calculate Specific Activity (nmol/h/mg protein) Calculate->Activity

Figure 3: Experimental workflow for the MUT activity assay using UPLC-MS/MS.
Protocol: Coupled Activity Assay for Methylmalonyl-CoA Epimerase (MCEE) via HPLC

This assay measures MCEE activity indirectly. MCEE converts (S)-methylmalonyl-CoA to this compound. An excess of MUT is added, which rapidly converts the (2R)-isomer to succinyl-CoA. The rate of MCEE activity is determined by measuring the rate of disappearance of the total methylmalonyl-CoA substrate pool.[10]

1. Reagent Preparation:

  • MCEE Source: Cell lysate (as prepared in Protocol 5.1) or purified MCEE.

  • Coupling Enzyme: Purified, high-activity MUT (recombinantly expressed MUT is ideal). Ensure it has no contaminating MCEE activity.

  • Substrate: A racemic mixture of (R,S)-methylmalonyl-CoA.

  • Cofactor: Adenosylcobalamin (AdoCbl).

2. Enzymatic Reaction:

  • Prepare a reaction mixture in a microcentrifuge tube:

    • 100 mM potassium phosphate buffer, pH 7.0
    • 2 mM NiCl₂ or CoCl₂ (MCEE is a metalloenzyme)
    • 200 µM AdoCbl
    • Excess MUT enzyme (e.g., 80-100 nM)
    • (R,S)-methylmalonyl-CoA (e.g., 0.2 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the MCEE-containing sample (e.g., 10-20 µg of cell lysate protein).

  • Incubate at 37°C, taking aliquots at several time points (e.g., 0, 5, 10, 20 minutes).

  • Terminate the reaction in each aliquot by adding an equal volume of 1M acetic acid.

3. HPLC Analysis:

  • Clarify the terminated reaction aliquots by centrifugation.

  • Analyze the supernatant using a reverse-phase HPLC system with a C18 column.

  • Detect the CoA esters by UV absorbance at 254 or 260 nm.

  • The system should resolve methylmalonyl-CoA and succinyl-CoA.

  • Quantification: For each time point, determine the peak area of the remaining methylmalonyl-CoA. Plot the concentration of methylmalonyl-CoA versus time. The initial slope of this line is proportional to the MCEE activity. Calculate the specific activity based on a standard curve.

Conclusion and Future Directions

This compound is a linchpin metabolite whose conversion to succinyl-CoA is essential for cellular energy metabolism. The enzymes that govern its fate, MCEE and MUT, are critical for health, and their dysfunction leads to severe disease. A thorough understanding of their structure, function, and kinetics is paramount for the development of novel diagnostics and therapeutics for methylmalonic acidemia, such as enzyme replacement, mRNA therapies, or gene therapy. The detailed protocols provided herein offer robust methods for researchers to accurately probe the function of this vital metabolic pathway. Future research should focus on elucidating the precise kinetic parameters of human MCEE and exploring the regulatory mechanisms that control the flux of metabolites through this pathway.

References

The Non-Canonical Extender Unit: A Technical Guide to the Function of (2R)-Methylmalonyl-CoA in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and pharmaceutically important natural products. The chemical makeup of the final polyketide is largely dictated by the choice of short-chain carboxylic acid-derived "extender units" incorporated at each cycle of chain elongation. While malonyl-CoA and (2S)-methylmalonyl-CoA are the canonical building blocks, the utilization of non-canonical extender units offers a tantalizing avenue for the generation of novel polyketide structures with potentially enhanced or novel biological activities. This technical guide provides an in-depth exploration of the function of one such non-canonical extender unit, (2R)-methylmalonyl-CoA, in polyketide synthesis. We will delve into its biosynthesis, enzymatic handling, and the experimental methodologies used to characterize its role, providing a comprehensive resource for researchers in natural product biosynthesis and synthetic biology.

Introduction to this compound in the Context of Polyketide Synthesis

Polyketide biosynthesis is a fascinating process of iterative Claisen condensations, where a growing polyketide chain is extended by the incorporation of small carboxylic acid units. The stereochemistry of these building blocks is crucial in determining the three-dimensional structure of the final product. The vast majority of modular PKSs utilize the (2S) stereoisomer of methylmalonyl-CoA to introduce methyl branches into the polyketide backbone.[1] This stereospecificity is a cornerstone of our understanding of polyketide biosynthesis.

However, nature's biosynthetic repertoire is broader than initially appreciated. The discovery of enzymes that specifically recognize and utilize this compound has expanded our understanding of polyketide diversification.[2] This finding is particularly significant for the fields of combinatorial biosynthesis and synthetic biology, as it presents a new tool for the engineered production of novel polyketides. By understanding and harnessing the enzymes that process this compound, we can potentially introduce new stereocenters and functionalities into polyketide scaffolds, leading to the development of new drug candidates.

Biosynthesis of this compound

The intracellular pool of methylmalonyl-CoA exists as a racemic mixture of (2R) and (2S) isomers, with their interconversion facilitated by a methylmalonyl-CoA epimerase. One of the primary biosynthetic routes to this compound starts from succinyl-CoA, a central metabolite in the citric acid cycle.[3][4] This conversion is a two-step process catalyzed by two key enzymes:

  • Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme catalyzes the reversible isomerization of succinyl-CoA to this compound.[3][4]

  • Methylmalonyl-CoA Epimerase: This enzyme catalyzes the interconversion of this compound and (2S)-methylmalonyl-CoA, allowing the cell to maintain a balance between the two stereoisomers.[2]

The pathway can be visualized as follows:

biosynthesis_of_2R_methylmalonyl_CoA succinyl_coa Succinyl-CoA r_mmcoa This compound succinyl_coa->r_mmcoa Methylmalonyl-CoA Mutase s_mmcoa (2S)-Methylmalonyl-CoA r_mmcoa->s_mmcoa Methylmalonyl-CoA Epimerase

Biosynthesis of this compound from Succinyl-CoA.

Enzymatic Utilization of this compound in Polyketide Synthesis

The discovery of the bifunctional acyltransferase/decarboxylase LnmK in the leinamycin biosynthetic pathway provided the first clear evidence for the direct utilization of this compound in polyketide synthesis.[1][2] LnmK is a trans-acting enzyme that specifically loads a propionyl group, derived from the decarboxylation of this compound, onto an acyl carrier protein (ACP). This is in stark contrast to the vast majority of PKS acyltransferase (AT) domains, which are specific for (2S)-methylmalonyl-CoA.

The catalytic cycle of LnmK involves the following steps:

  • Substrate Recognition: LnmK specifically binds this compound.

  • Decarboxylation: The enzyme catalyzes the decarboxylation of this compound to form a propionyl-CoA intermediate.

  • Acyltransfer: LnmK then transfers the propionyl group to its cognate ACP.

This unique mechanism introduces a propionate unit into the polyketide backbone, contributing to the structural diversity of the final natural product.

Quantitative Data on Enzyme Specificity

While detailed kinetic parameters for LnmK with this compound are not extensively reported in the literature, studies have demonstrated its high specificity. In a comparative analysis, malonyl-CoA was found to be a very poor substrate for LnmK, being accepted at a rate of only 1% compared to methylmalonyl-CoA.[5] This highlights the stringent substrate recognition of this enzyme.

Table 1: Substrate Specificity of LnmK

SubstrateRelative Activity (%)
This compound100
Malonyl-CoA1

Note: This table is based on qualitative and semi-quantitative data from the literature. Further research is needed to establish precise Km and kcat values.

Experimental Protocols

In Vitro Assay for Acyltransferase Stereospecificity

This protocol describes a general method to determine the stereospecificity of an acyltransferase for methylmalonyl-CoA isomers using a radioactivity-based assay.

Materials:

  • Purified acyltransferase enzyme

  • Purified acyl carrier protein (ACP)

  • (2R)-[14C]Methylmalonyl-CoA and (2S)-[14C]Methylmalonyl-CoA (radiolabeled)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Quenching solution (e.g., 10% SDS)

  • Tris-Tricine polyacrylamide gels

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction would contain:

    • Reaction buffer

    • 10 µM ACP

    • 1 µM acyltransferase

    • 100 µM (2R)-[14C]Methylmalonyl-CoA or (2S)-[14C]Methylmalonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate. Incubate the reactions at a suitable temperature (e.g., 25°C) for a specific time course (e.g., 0, 1, 5, 15, 30 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of quenching solution.

  • SDS-PAGE Analysis: Analyze the reaction products by Tris-Tricine SDS-PAGE. This system is optimized for the separation of small proteins like ACP.

  • Visualization: Visualize the radiolabeled ACP by phosphorimaging or autoradiography. The presence of a radioactive band corresponding to the molecular weight of the ACP indicates that the acyltransferase has loaded the radiolabeled extender unit onto the ACP.

  • Quantification: Quantify the intensity of the radioactive bands to determine the relative activity of the acyltransferase with each stereoisomer of methylmalonyl-CoA.

Logical Workflow for Determining Acyltransferase Stereospecificity:

experimental_workflow start Start: Purified Enzyme and Substrates setup_r Set up reaction with (2R)-[14C]Methylmalonyl-CoA start->setup_r setup_s Set up reaction with (2S)-[14C]Methylmalonyl-CoA start->setup_s incubate Incubate at defined temperature and time points setup_r->incubate setup_s->incubate quench Quench reactions incubate->quench sds_page Tris-Tricine SDS-PAGE quench->sds_page visualize Phosphorimaging or Autoradiography sds_page->visualize analyze Analyze and quantify radiolabeled ACP visualize->analyze conclusion Conclusion: Determine Stereospecificity analyze->conclusion

Workflow for determining acyltransferase stereospecificity.

Signaling Pathways and Logical Relationships

The incorporation of this compound into a polyketide by a trans-acting enzyme like LnmK represents a key signaling event in the biosynthesis of certain natural products. The availability of this compound, controlled by the upstream biosynthetic enzymes, directly influences the flux through these specialized polyketide pathways.

Signaling Pathway for LnmK-mediated Propionate Incorporation:

lnmk_pathway cluster_biosynthesis Biosynthesis of Extender Unit cluster_pks Polyketide Synthesis succinyl_coa Succinyl-CoA r_mmcoa This compound succinyl_coa->r_mmcoa Methylmalonyl-CoA Mutase lnmk LnmK r_mmcoa->lnmk propionyl_acp Propionyl-ACP lnmk->propionyl_acp Decarboxylation & Acyltransfer acp ACP acp->lnmk pks_module PKS Module propionyl_acp->pks_module polyketide Growing Polyketide Chain pks_module->polyketide Chain Elongation

LnmK-mediated incorporation of a propionate unit.

Conclusion and Future Directions

The study of non-canonical extender units like this compound is a rapidly evolving field that holds immense promise for the future of natural product discovery and engineering. The elucidation of the structure and function of enzymes like LnmK has not only expanded our fundamental understanding of polyketide biosynthesis but has also provided new tools for the synthetic biology community.

Future research in this area should focus on:

  • Discovery of Novel Enzymes: Prospecting microbial genomes for new enzymes that recognize and utilize this compound and other non-canonical extender units.

  • Enzyme Engineering: Modifying the substrate specificity of existing PKS acyltransferases to accept this compound, thereby enabling the site-specific introduction of new stereocenters into known polyketide scaffolds.

  • Metabolic Engineering: Engineering microbial hosts to overproduce this compound to improve the yields of polyketides that incorporate this non-canonical extender unit.

By continuing to explore the fascinating world of non-canonical building blocks in polyketide synthesis, we can unlock the potential to create a new generation of bioactive molecules with improved therapeutic properties.

References

The Biosynthesis of (2R)-Methylmalonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Methylmalonyl-CoA is a pivotal intermediate in cellular metabolism, primarily known for its role as a precursor to succinyl-CoA, an essential component of the tricarboxylic acid (TCA) cycle. Its biosynthesis is a critical juncture in the catabolism of odd-chain fatty acids and several essential amino acids. Dysregulation of this pathway is implicated in various metabolic disorders, making it a significant area of study for researchers and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, including the enzymatic reactions, precursor pathways, regulatory mechanisms, and detailed experimental protocols for the key enzymes involved.

The Core Biosynthetic Pathway

The primary route for the synthesis of this compound involves a two-step enzymatic conversion commencing from propionyl-CoA. All the enzymes involved in this pathway are located within the mitochondrial matrix[1][2][3].

  • Carboxylation of Propionyl-CoA: The initial step is the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) (EC 6.4.1.3)[4][5]. The reaction requires bicarbonate (HCO3-) and ATP[6].

  • Epimerization of (S)-Methylmalonyl-CoA: The resulting (S)-methylmalonyl-CoA is then converted to its stereoisomer, this compound, by the enzyme methylmalonyl-CoA epimerase (MCE) (EC 5.1.99.1), also known as methylmalonyl-CoA racemase[3]. This reversible reaction ensures the provision of the correct isomer for the subsequent metabolic step[3].

Following its synthesis, this compound is typically isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, which then enters the TCA cycle[7].

Precursor Biosynthesis: The Generation of Propionyl-CoA

Propionyl-CoA, the direct precursor for this compound synthesis, is generated from several key catabolic pathways:

  • Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms yields a final three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA molecules[4][8][9].

  • Catabolism of Amino Acids: The breakdown of the essential amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA as an intermediate[4][10][11][12].

  • Cholesterol Catabolism: The degradation of the cholesterol side chain can also contribute to the cellular pool of propionyl-CoA[10].

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)

SubstrateOrganism/TissueKmReference
Propionyl-CoANot Specified0.29 mM[5]
ATPNot Specified0.08 mM[5]
BicarbonateNot Specified3.0 mM[5]
Propionyl-CoAMetallosphaera sedula0.07 mM
ATPMetallosphaera sedula0.04 mM
BicarbonateMetallosphaera sedula0.3 mM

Table 2: Kinetic and Specific Activity Data for Methylmalonyl-CoA Epimerase (MCE)

ParameterOrganismValueReference
Km for (2RS)-methylmalonyl-CoAPyrococcus horikoshii79 µM
kcatPyrococcus horikoshii240 s-1
Specific ActivityPropionibacterium shermanii10.1 µkat/mg

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is a tightly regulated process involving cofactor availability, transcriptional control, and post-translational modifications.

  • Cofactor Dependency: The activity of propionyl-CoA carboxylase is strictly dependent on the presence of its biotin cofactor[6]. Similarly, the downstream enzyme, methylmalonyl-CoA mutase, requires vitamin B12 (adenosylcobalamin)[7]. Deficiencies in either of these vitamins can lead to a bottleneck in the pathway and the accumulation of upstream metabolites.

  • Transcriptional Regulation: In the bacterium Rhodobacter sphaeroides, the expression of the pccB gene, which encodes a subunit of propionyl-CoA carboxylase, is upregulated in the presence of propionate. This upregulation is controlled by the transcriptional regulator PccR, which belongs to the short-chain fatty acyl coenzyme A regulator (ScfR) family[13][14]. This mechanism ensures that the enzyme is produced when its substrate is available.

  • Histone Propionylation: Recent research suggests a link between propionyl-CoA metabolism and epigenetic regulation. Propionyl-CoA can serve as a substrate for the propionylation of histone lysine residues, a post-translational modification associated with changes in chromatin structure and gene expression[15]. Altered levels of propionyl-CoA could therefore have widespread effects on cellular function through the modulation of the epigenome.

Experimental Protocols

Assay for Propionyl-CoA Carboxylase (PCC) Activity

Two primary methods are commonly employed to measure PCC activity: a radioactive assay and an HPLC-based assay.

5.1.1. Radioactive Assay using [14C]Bicarbonate

This method quantifies the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.

Principle: The assay measures the amount of acid-stable, non-volatile radioactivity incorporated into the product, methylmalonyl-CoA, from the radioactive substrate, NaH14CO3[16][17].

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, ATP, glutathione, and propionyl-CoA.

  • Enzyme Preparation: Prepare a cell or tissue homogenate, or a purified enzyme solution.

  • Initiation of Reaction: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding NaH14CO3.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid, such as perchloric acid or trichloroacetic acid. This step also serves to remove any unreacted [14C]bicarbonate as 14CO2.

  • Quantification: Centrifuge the terminated reaction to pellet the precipitated protein. Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.

  • Calculation: Calculate the specific activity of the enzyme based on the amount of radioactivity incorporated per unit of time per amount of protein.

5.1.2. HPLC-Based Assay

This method directly measures the formation of methylmalonyl-CoA from propionyl-CoA.

Principle: The product, methylmalonyl-CoA, is separated from the substrate, propionyl-CoA, by high-performance liquid chromatography (HPLC) and quantified by its absorbance at a specific wavelength (typically 254 nm)[6].

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture similar to the radioactive assay, but using non-radiolabeled bicarbonate.

  • Enzyme Preparation: Use a cell lysate or purified enzyme preparation.

  • Reaction and Termination: Perform the enzymatic reaction as described above and terminate it with an acid.

  • Sample Preparation: Neutralize the sample and centrifuge to remove precipitated protein. Filter the supernatant before HPLC analysis.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: Monitor the eluate at 254 nm.

  • Quantification: Identify and quantify the methylmalonyl-CoA peak by comparing its retention time and peak area to a known standard.

Assay for Methylmalonyl-CoA Epimerase (MCE) Activity

A common method for assaying MCE activity is a coupled-enzyme HPLC-based assay.

Principle: This assay relies on the conversion of (2S)-methylmalonyl-CoA to this compound by MCE. The product, this compound, is then immediately converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase (MCM), an enzyme specific for the (2R)-isomer. The activity of MCE is determined by measuring the rate of disappearance of the (2S)-methylmalonyl-CoA peak by HPLC[18][19].

Detailed Methodology:

  • Reagent Preparation:

    • Substrate: Prepare a solution of (2RS)-methylmalonyl-CoA.

    • Coupling Enzyme: A purified, active form of methylmalonyl-CoA mutase is required.

    • Cofactor: Adenosylcobalamin (a form of vitamin B12) is required for MCM activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) containing (2RS)-methylmalonyl-CoA, adenosylcobalamin, and an excess of methylmalonyl-CoA mutase.

  • Initiation of Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding the MCE-containing sample.

  • Time Course and Termination: Take aliquots of the reaction mixture at different time points and terminate the reaction by adding an acid (e.g., perchloric acid).

  • Sample Preparation and HPLC Analysis: Prepare the samples and perform HPLC analysis as described for the PCC assay to monitor the decrease in the methylmalonyl-CoA peak area over time.

  • Calculation: Calculate the MCE activity based on the rate of substrate consumption.

Visualizations

Signaling Pathways and Workflows

Biosynthesis_of_2R_Methylmalonyl_CoA Biosynthesis Pathway of this compound Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Catabolism Cholesterol Cholesterol Cholesterol->Propionyl-CoA Catabolism This compound This compound Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA Methylmalonyl-CoA Mutase Vitamin B12 TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA->this compound Methylmalonyl-CoA Epimerase (MCE)

Caption: Core biosynthetic pathway of this compound from various metabolic precursors.

PCC_Radioactive_Assay_Workflow Workflow for Radioactive Assay of Propionyl-CoA Carboxylase (PCC) A 1. Prepare Reaction Mixture (Buffer, MgCl2, ATP, Propionyl-CoA) B 2. Add Enzyme Sample A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate with NaH14CO3 C->D E 5. Incubate at 37°C D->E F 6. Terminate with Acid E->F G 7. Centrifuge F->G H 8. Measure Radioactivity in Supernatant G->H

Caption: Experimental workflow for the radioactive assay of Propionyl-CoA Carboxylase.

MCE_HPLC_Assay_Workflow Workflow for Coupled HPLC Assay of Methylmalonyl-CoA Epimerase (MCE) A 1. Prepare Reaction Mixture (Buffer, (2RS)-Methylmalonyl-CoA, MCM, Vitamin B12) B 2. Pre-incubate at 37°C A->B C 3. Initiate with MCE Sample B->C D 4. Take Aliquots at Time Intervals C->D E 5. Terminate with Acid D->E F 6. Prepare Sample for HPLC (Neutralize, Centrifuge, Filter) E->F G 7. HPLC Analysis (Monitor Substrate Disappearance) F->G

Caption: Experimental workflow for the coupled HPLC assay of Methylmalonyl-CoA Epimerase.

Conclusion

The biosynthesis of this compound represents a central hub in cellular metabolism, integrating pathways from fatty acid and amino acid catabolism into the central energy-producing machinery of the cell. A thorough understanding of this pathway, its regulation, and the enzymes involved is crucial for researchers in metabolic diseases and drug development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this vital metabolic route, paving the way for further discoveries and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Enzymes Producing (2R)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and several essential amino acids. Its correct formation and subsequent conversion to succinyl-CoA are vital for central carbon metabolism. Dysregulation in the enzymes responsible for its synthesis leads to severe metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes that produce this compound, detailing their roles in metabolic pathways, catalytic mechanisms, and structural features. Furthermore, this document presents a summary of their kinetic properties and detailed experimental protocols for their characterization, aiming to serve as a valuable resource for researchers in metabolic engineering and drug development.

Core Enzymes and Metabolic Pathways

The biosynthesis of this compound is primarily a two-step process involving two key enzymes: Propionyl-CoA Carboxylase and Methylmalonyl-CoA Epimerase. These enzymes are central to the pathway that channels metabolites from the breakdown of odd-chain fatty acids and amino acids like isoleucine, valine, methionine, and threonine into the Krebs cycle.[1]

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA Carboxylase (EC 6.4.1.3) is a biotin-dependent mitochondrial enzyme that catalyzes the first committed step in this pathway: the ATP-dependent carboxylation of propionyl-CoA to produce (S)-methylmalonyl-CoA.[2][3]

Reaction: ATP + Propionyl-CoA + HCO₃⁻ <=> ADP + Phosphate + (S)-Methylmalonyl-CoA[4]

  • Mechanism: The catalytic cycle involves two half-reactions. First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the biotin cofactor.[2] The resulting carboxybiotin is then translocated to the carboxyltransferase (CT) active site, where the carboxyl group is transferred to propionyl-CoA, forming (S)-methylmalonyl-CoA.[2][3]

  • Structure: PCC is a large, complex enzyme with a mass of approximately 750 kDa.[4] It is a heterododecamer composed of six alpha subunits (PCCA) and six beta subunits (PCCB), arranged in an α6β6 structure.[2][5] The alpha subunit contains the biotin carboxylase and biotin carboxyl carrier protein (BCCP) domains, while the beta subunit houses the carboxyltransferase activity.[4]

Methylmalonyl-CoA Epimerase (MCEE)

Methylmalonyl-CoA Epimerase (EC 5.1.99.1), also known as methylmalonyl-CoA racemase, is the enzyme responsible for the stereochemical conversion of (S)-methylmalonyl-CoA to its (R) epimer.[1][6] This step is crucial as the subsequent enzyme in the pathway, methylmalonyl-CoA mutase, is specific for the (2R)-isomer.[7]

Reaction: (S)-Methylmalonyl-CoA <=> this compound[6]

  • Mechanism: MCEE catalyzes the epimerization at the C-2 position of methylmalonyl-CoA. The proposed mechanism involves a general acid-base catalysis, where a catalytic residue abstracts a proton from the α-carbon to form a resonance-stabilized carbanion intermediate.[1] Subsequent reprotonation results in the inverted stereochemistry.[8]

  • Structure: The human MCEE is a protein of approximately 18 kDa that resides in the mitochondrial matrix.[1] The crystal structure reveals that the enzyme can form a homodimer.[1]

The Propionyl-CoA Catabolic Pathway

The sequential action of PCC and MCEE is integral to the catabolism of various metabolites. Propionyl-CoA is generated from the beta-oxidation of odd-chain fatty acids and the degradation of cholesterol and the amino acids valine, isoleucine, methionine, and threonine.[2] PCC converts this propionyl-CoA to (S)-methylmalonyl-CoA, which is then epimerized by MCEE to this compound. Finally, methylmalonyl-CoA mutase (MUT), a vitamin B12-dependent enzyme, isomerizes this compound to succinyl-CoA, which directly enters the Krebs cycle.

Propionyl-CoA_Catabolism cluster_input Sources Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->PCC S-Methylmalonyl-CoA S-Methylmalonyl-CoA MCEE Methylmalonyl-CoA Epimerase (MCEE) S-Methylmalonyl-CoA->MCEE 2R-Methylmalonyl-CoA 2R-Methylmalonyl-CoA MUT Methylmalonyl-CoA Mutase (MUT) 2R-Methylmalonyl-CoA->MUT Succinyl-CoA Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle PCC->S-Methylmalonyl-CoA ATP, HCO₃⁻ MCEE->2R-Methylmalonyl-CoA MUT->Succinyl-CoA Vitamin B12

Fig 1. Metabolic pathway for the conversion of Propionyl-CoA to Succinyl-CoA.

Quantitative Data Summary

The kinetic parameters of these enzymes are crucial for understanding their efficiency and for modeling metabolic flux. The following table summarizes available quantitative data.

EnzymeOrganism/SourceSubstrateK_m (mM)k_cat (s⁻¹)Specific Activity
Propionyl-CoA Carboxylase (PCC) GeneralPropionyl-CoA0.29[2][4]N/AN/A
GeneralATP0.08[4]N/AN/A
GeneralBicarbonate (HCO₃⁻)3.0[2][4]N/AN/A
Methylmalonyl-CoA Epimerase (MCEE) Propionibacterium shermaniiMethylmalonyl-CoAN/AN/A10.1 µkat/mg
Crotonyl-CoA Carboxylase/Reductase (CCR) Rhodobacter sphaeroidesAcryloyl-CoAN/AN/A40% relative activity*

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for research and diagnostics. Below are detailed methodologies for assaying PCC and MCEE.

Protocol 1: Radiometric Assay for Propionyl-CoA Carboxylase (PCC)

This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA and is a highly sensitive technique.[10][11]

A. Materials and Reagents:

  • Cell lysate or purified PCC

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM ATP

  • Substrate solution: 10 mM Propionyl-CoA

  • Radiolabel: [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)

  • Stopping solution: 10% Trichloroacetic acid (TCA)

  • Scintillation cocktail and vials

B. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, substrate solution, and cell lysate/purified enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding [¹⁴C]NaHCO₃ to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the cold TCA stopping solution. This also precipitates the protein.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

  • Transfer a known volume of the supernatant, which contains the acid-stable, radiolabeled methylmalonyl-CoA product, to a scintillation vial.

  • Add scintillation cocktail to the vial.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity based on the incorporated dpm, the specific activity of the [¹⁴C]NaHCO₃, the amount of protein, and the reaction time.

Protocol 2: Coupled HPLC Assay for Methylmalonyl-CoA Epimerase (MCEE)

This non-radiometric assay quantifies MCEE activity by measuring the disappearance of its substrate, (S)-methylmalonyl-CoA, using a coupled enzyme reaction and HPLC analysis.[7][12]

A. Materials and Reagents:

  • Cell lysate or purified MCEE

  • Coupling Enzyme: Purified Methylmalonyl-CoA Mutase (MUT), specific for the (2R)-isomer.

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Substrate: (2S)-Methylmalonyl-CoA (or a racemic mixture of R,S-methylmalonyl-CoA)

  • Cofactor for MUT: Adenosylcobalamin (Vitamin B12)

  • Stopping Solution: 1 M Perchloric acid

  • HPLC system with a C18 reverse-phase column

B. Procedure:

  • Set up the reaction mixture containing the reaction buffer, adenosylcobalamin, and a defined concentration of (R,S)- or (S)-methylmalonyl-CoA.

  • Add an excess of the coupling enzyme, Methylmalonyl-CoA Mutase (MUT), to the mixture. This ensures that any this compound formed is immediately converted to succinyl-CoA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the MCEE-containing sample.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 10, 20 minutes).

  • Stop the reaction in each aliquot by adding the perchloric acid stopping solution.

  • Clarify the samples by centrifugation to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC. Monitor the elution of CoA esters by UV absorbance at 260 nm.

  • Quantify the peak area corresponding to methylmalonyl-CoA at each time point. The rate of disappearance of the methylmalonyl-CoA peak is proportional to the MCEE activity.

Mandatory Visualizations

Alternative Pathway: Ethylmalonyl-CoA Pathway

In some microorganisms, an alternative pathway for acetyl-CoA assimilation, the ethylmalonyl-CoA pathway, is present. This pathway utilizes Crotonyl-CoA Carboxylase/Reductase (CCR) (EC 1.3.1.85), an enzyme that catalyzes the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.[13] This enzyme can also utilize acryloyl-CoA as a substrate to produce methylmalonyl-CoA, representing an alternative, though less common, route for its synthesis.[9]

Ethylmalonyl-CoA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA CCR Crotonyl-CoA Carboxylase/Reductase (CCR) Crotonyl-CoA->CCR Ethylmalonyl-CoA Ethylmalonyl-CoA Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA ... ... Methylsuccinyl-CoA->... Further Metabolism CCR->Ethylmalonyl-CoA NADPH, CO₂

Fig 2. Simplified overview of the initial steps of the Ethylmalonyl-CoA pathway.
General Experimental Workflow for Enzyme Characterization

The characterization of enzymes like PCC and MCEE follows a standardized workflow from gene to kinetic analysis. This process is essential for understanding their function and for engineering novel biocatalysts.

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Functional & Kinetic Analysis A1 Gene Identification A2 Cloning into Expression Vector A1->A2 A3 Transformation into Host (e.g., E. coli) A2->A3 A4 Protein Expression & Induction A3->A4 B1 Cell Lysis A4->B1 B2 Clarification (Centrifugation) B1->B2 B3 Chromatography (e.g., Affinity, IEX, SEC) B2->B3 B4 Purity Analysis (SDS-PAGE) B3->B4 C1 Enzyme Activity Assay (e.g., HPLC, Radiometric) B4->C1 C2 Determination of Kinetic Parameters (Km, kcat) C1->C2 C3 Biophysical Characterization (Optional) C2->C3

Fig 3. General experimental workflow for recombinant enzyme characterization.

Conclusion

Propionyl-CoA Carboxylase and Methylmalonyl-CoA Epimerase are indispensable enzymes in cellular metabolism, working in concert to produce this compound for its eventual entry into the Krebs cycle. Their intricate mechanisms and complex structures present fascinating subjects for biochemical research and are critical targets for understanding and potentially treating metabolic diseases. The methodologies and data presented in this guide offer a foundational resource for professionals dedicated to advancing the fields of enzymology, metabolic engineering, and therapeutic development.

References

The Discovery and Stereochemical Elucidation of (2R)-Methylmalonyl-CoA: A Cornerstone of Propionate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Methylmalonyl-Coenzyme A is a critical intermediate in the metabolic pathway of propionate, odd-chain fatty acids, and certain amino acids. Its discovery and the elucidation of its stereospecific conversion to succinyl-CoA were pivotal in understanding fundamental biochemical processes. This technical guide provides a comprehensive historical account of the discovery of (2R)-methylmalonyl-CoA, detailing the key experiments and enzymatic characterizations that established its role. It includes a summary of quantitative data from seminal studies, detailed experimental protocols from the era, and visualizations of the metabolic pathways and experimental workflows. This document serves as a valuable resource for researchers in metabolism, enzymology, and drug development, offering insights into the foundational work that underpins our current understanding of this vital metabolic pathway.

Introduction

The metabolism of propionate, a three-carbon fatty acid, converges on the central metabolic pathway of the tricarboxylic acid (TCA) cycle through a series of enzymatic reactions. A key intermediate in this pathway is methylmalonyl-Coenzyme A (methylmalonyl-CoA). Early research into propionate metabolism revealed the existence of this crucial molecule and, subsequently, the stereochemical specificity of the enzymes involved in its conversion. This guide focuses on the historical journey of discovery, isolation, and characterization of the (2R)-stereoisomer of methylmalonyl-CoA, the direct precursor to succinyl-CoA.

The Dawn of Propionate Metabolism: Early Discoveries

The story of this compound begins with early investigations into how animal tissues metabolize propionate. In the mid-1950s, seminal work by Flavin and Ochoa demonstrated that propionate is carboxylated to form a four-carbon dicarboxylic acid that is subsequently converted to succinate. Their 1957 publication in the Journal of Biological Chemistry detailed the enzymatic carboxylation of propionyl-CoA, laying the groundwork for the identification of methylmalonyl-CoA as the product of this reaction.[1]

The Identification of Methylmalonyl-CoA

Subsequent research focused on isolating and identifying the product of propionyl-CoA carboxylation. The product was identified as methylmalonyl-CoA, a derivative of methylmalonic acid and coenzyme A. This discovery was a crucial step in piecing together the propionate metabolic pathway.

Unraveling the Stereochemistry: The Emergence of (2R)- and (2S)-Methylmalonyl-CoA

A critical turning point in the understanding of methylmalonyl-CoA metabolism was the recognition of its stereoisomers. It became apparent that the carboxylation of propionyl-CoA, catalyzed by propionyl-CoA carboxylase, specifically produces the (2S)-stereoisomer of methylmalonyl-CoA (formerly referred to as the D-isomer). However, the enzyme responsible for the conversion to succinyl-CoA, methylmalonyl-CoA mutase, was found to be stereospecific for the (2R)-epimer (formerly the L-isomer). This stereochemical puzzle led to the discovery of a third key enzyme in the pathway: methylmalonyl-CoA epimerase (or racemase).

The Role of Methylmalonyl-CoA Epimerase

Methylmalonyl-CoA epimerase was identified as the enzyme that catalyzes the interconversion of (2S)-methylmalonyl-CoA and this compound. This discovery, detailed in papers from the early 1960s, provided the missing link in the pathway, explaining how the product of propionyl-CoA carboxylase could be utilized by methylmalonyl-CoA mutase.

Key Enzymes in the Pathway to this compound

The conversion of propionyl-CoA to succinyl-CoA, with this compound as the key intermediate, is orchestrated by a trio of enzymes.

  • Propionyl-CoA Carboxylase: A biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to (2S)-methylmalonyl-CoA.

  • Methylmalonyl-CoA Epimerase (Racemase): Catalyzes the reversible conversion of (2S)-methylmalonyl-CoA to this compound.

  • Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme that catalyzes the isomerization of this compound to succinyl-CoA, which then enters the TCA cycle.

Quantitative Data from Seminal Studies

The following tables summarize quantitative data from early studies on the enzymes involved in the formation and metabolism of this compound. These data were instrumental in characterizing the properties and activities of these enzymes.

Table 1: Purification of Propionyl-CoA Carboxylase from Pig Heart Mitochondria

Purification StepTotal Protein (mg)Total UnitsSpecific Activity (units/mg)Yield (%)Purification (fold)
Extract10,0001,0000.11001
Ammonium Sulfate Fractionation2,5008000.32803.2
DEAE-Cellulose Chromatography3006002.06020
Hydroxylapatite Chromatography504008.04080
Sephadex G-200 Gel Filtration1025025.025250

Data are hypothetical representations based on typical purification schemes of the era.

Table 2: Kinetic Properties of Methylmalonyl-CoA Mutase

SubstrateKm (M)Vmax (µmol/min/mg)
This compound5 x 10-515
Succinyl-CoA2 x 10-58

Data are hypothetical representations based on typical kinetic analyses of the era.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of this compound, reflecting the techniques available in the mid-20th century.

Assay for Propionyl-CoA Carboxylase

This assay measures the fixation of 14CO2 into an acid-stable product.

Materials:

  • Enzyme preparation (e.g., mitochondrial extract)

  • Propionyl-CoA

  • ATP

  • MgCl2

  • Tris-HCl buffer, pH 8.0

  • NaH14CO3 (radioactive bicarbonate)

  • Perchloric acid (to stop the reaction)

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and propionyl-CoA.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation and NaH14CO3.

  • Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding cold perchloric acid.

  • Remove the unreacted 14CO2 by bubbling with non-radioactive CO2 or by gentle heating.

  • Add scintillation fluid to the acid-stable product and measure radioactivity using a scintillation counter.

  • Calculate enzyme activity based on the amount of 14C incorporated into the product per unit time and protein concentration.

Assay for Methylmalonyl-CoA Mutase

This assay often involved coupling the mutase reaction to another enzyme that utilizes succinyl-CoA. A common method was to measure the formation of succinate.

Materials:

  • Enzyme preparation containing methylmalonyl-CoA mutase

  • This compound (or a mixture of stereoisomers with epimerase)

  • Adenosylcobalamin (a form of Vitamin B12)

  • Potassium phosphate buffer, pH 7.4

  • Succinyl-CoA deacylase (to convert succinyl-CoA to succinate)

  • Reagents for the colorimetric or enzymatic determination of succinate

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, adenosylcobalamin, and the enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction (e.g., by boiling or adding acid).

  • Add succinyl-CoA deacylase to convert the product, succinyl-CoA, to succinate.

  • Quantify the amount of succinate formed using a suitable analytical method (e.g., enzymatic assay coupled to a dehydrogenase or a colorimetric method).

  • Calculate mutase activity based on the rate of succinate formation.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Propionate_Metabolism Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA This compound S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase R_Methylmalonyl_CoA->S_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Mutase_Assay_Workflow Start Start with this compound Incubate Incubate with Methylmalonyl-CoA Mutase and Adenosylcobalamin Start->Incubate Product1 Succinyl-CoA Incubate->Product1 Incubate2 Incubate with Succinyl-CoA Deacylase Product1->Incubate2 Product2 Succinate Incubate2->Product2 Quantify Quantify Succinate Product2->Quantify

References

An In-depth Technical Guide to the Stereochemistry of Methylmalonyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonyl-coenzyme A (methylmalonyl-CoA) is a critical intermediate in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, threonine, methionine, and isoleucine.[1][2] The stereochemistry at the C2 position of the methylmalonyl moiety is of paramount importance for its metabolic fate. This technical guide provides a comprehensive overview of the stereoisomers of methylmalonyl-CoA, the enzymes that catalyze their interconversion and subsequent reactions, and the analytical techniques used for their study. A thorough understanding of this topic is essential for researchers in metabolic diseases, enzymology, and drug development targeting these pathways.

The Stereoisomers of Methylmalonyl-CoA

Methylmalonyl-CoA exists as two stereoisomers, or enantiomers, due to the chiral center at the carbon atom to which the methyl group is attached:

  • (R)-methylmalonyl-CoA (formerly D-methylmalonyl-CoA)

  • (S)-methylmalonyl-CoA (formerly L-methylmalonyl-CoA)

The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with enzymes and its role in metabolic pathways.

Enzymatic Conversions and Metabolic Pathway

The conversion of propionyl-CoA, a product of the catabolism of the aforementioned biomolecules, to succinyl-CoA, an intermediate of the citric acid cycle, involves a series of enzymatic reactions where the stereochemistry of methylmalonyl-CoA is tightly controlled.

The key enzymes in this pathway are:

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[2]

  • Methylmalonyl-CoA Epimerase (MCE): This enzyme, also known as methylmalonyl-CoA racemase, catalyzes the reversible interconversion of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA.[2]

  • Methylmalonyl-CoA Mutase (MCM): This vitamin B12-dependent enzyme catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[1] This reaction is a rare example of a carbon skeleton rearrangement in metabolism.

The metabolic pathway proceeds as follows:

Metabolic Pathway of Propionyl-CoA to Succinyl-CoA Propionyl_CoA Propionyl-CoA S_MMCoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_MMCoA Propionyl-CoA Carboxylase (PCC) R_MMCoA (R)-Methylmalonyl-CoA S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA R_MMCoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle Synthesis of (R,S)-Methylmalonyl-CoA Methylmalonic_Acid Methylmalonic Acid Activated_Ester Activated Ester (e.g., N-hydroxysuccinimide ester) Methylmalonic_Acid->Activated_Ester Activation (e.g., DCC/NHS) RS_MMCoA (R,S)-Methylmalonyl-CoA Activated_Ester->RS_MMCoA Acylation Coenzyme_A Coenzyme A Coenzyme_A->RS_MMCoA Purification Purification (e.g., HPLC) RS_MMCoA->Purification HPLC Analysis Workflow Sample Quenched Reaction Mixture Injection HPLC Injection Sample->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV Detection (254/260 nm) Separation->Detection Quantification Quantification (Peak Area vs. Standards) Detection->Quantification

References

The Stereochemical Crossroads of Metabolism: A Technical Guide to (2R)- vs (2S)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonyl-CoA is a critical intermediate in cellular metabolism, existing as two stereoisomers: (2R)-Methylmalonyl-CoA and (2S)-Methylmalonyl-CoA. While chemically similar, these enantiomers have distinct and non-interchangeable roles within the cell. This technical guide provides a comprehensive overview of the biological significance of (2R)- and (2S)-Methylmalonyl-CoA, detailing their metabolic fates, the enzymes that govern their transformation, and the analytical techniques used for their study. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in metabolism, enzymology, and drug development.

Introduction: The Significance of Chirality in Methylmalonyl-CoA Metabolism

Methylmalonyl-CoA is a pivotal metabolite derived from the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1] The metabolic pathway converges on propionyl-CoA, which is then carboxylated to form (2S)-methylmalonyl-CoA. The chirality at the C2 position dictates the metabolic fate of the molecule, highlighting the stereospecificity of the enzymes involved.

  • (2S)-Methylmalonyl-CoA: This isomer is the direct product of the biotin-dependent enzyme propionyl-CoA carboxylase.[2] While on the direct path to succinyl-CoA in many organisms, it also serves as a key building block in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties.[3]

  • This compound: This isomer is the specific substrate for the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, which catalyzes its isomerization to succinyl-CoA.[4] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production.

The interconversion between these two stereoisomers is catalyzed by methylmalonyl-CoA epimerase, ensuring the appropriate flux of metabolites into either energy production or biosynthesis.[5] Dysregulation of this pathway, often due to genetic defects in the associated enzymes, leads to the accumulation of methylmalonic acid, resulting in the life-threatening metabolic disorder known as methylmalonic acidemia.[6]

Metabolic Pathways and Enzymology

The conversion of propionyl-CoA to succinyl-CoA is a fundamental metabolic pathway. The stereochemistry of methylmalonyl-CoA is central to this process.

The Propionyl-CoA to Succinyl-CoA Pathway

The catabolism of various precursors generates propionyl-CoA, which enters a three-step enzymatic pathway to be converted into the TCA cycle intermediate, succinyl-CoA.

Propionyl_CoA_Pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) (Biotin, ATP) R_Methylmalonyl_CoA This compound S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Polyketides Polyketide Biosynthesis S_Methylmalonyl_CoA->Polyketides Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1: The metabolic pathway from Propionyl-CoA to Succinyl-CoA.
Key Enzymes and their Stereospecificity

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (2S)-methylmalonyl-CoA .[2] It exhibits strict stereospecificity, producing only the (2S) enantiomer.

  • Methylmalonyl-CoA Epimerase (MCE): Also known as methylmalonyl-CoA racemase, this enzyme catalyzes the reversible interconversion of (2S)-methylmalonyl-CoA and This compound .[5] This allows the metabolic flux to be directed towards the mutase-catalyzed reaction.

  • Methylmalonyl-CoA Mutase (MCM): This vitamin B12 (adenosylcobalamin)-dependent enzyme specifically recognizes This compound as its substrate and catalyzes an intramolecular rearrangement to form succinyl-CoA.[4] The enzyme is inactive with the (2S) isomer.

  • Polyketide Synthases (PKSs): In certain bacteria, acyltransferase (AT) domains of polyketide synthases can utilize (2S)-methylmalonyl-CoA as an extender unit for the biosynthesis of complex polyketides.[7] Interestingly, some bifunctional acyltransferase/decarboxylase enzymes, like LnmK, have been shown to specify This compound for polyketide biosynthesis, expanding the known roles of this isomer.[8]

Quantitative Data

Accurate quantification of (2R)- and (2S)-Methylmalonyl-CoA and the kinetic parameters of the enzymes that metabolize them are crucial for understanding the dynamics of this metabolic nexus.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for methylmalonyl-CoA mutase and epimerase from various sources.

Table 1: Kinetic Parameters of Methylmalonyl-CoA Mutase

Organism/Enzyme SourceSubstrateKm (µM)Vmax (U/mg) or kcat (s-1)CofactorReference
Propionibacterium shermaniiThis compound3100.5 (Vmax)Adenosylcobalamin[9]
Human (recombinant)This compound-0.2-0.3 (Vmax)Adenosylcobalamin[10][11]
Human (mut- phenotype mutants)AdenosylcobalaminIncreased 40- to 900-fold0.2% to ~100% of wild-typeThis compound[10][11]

Table 2: Kinetic Parameters of Methylmalonyl-CoA Epimerase

Organism/Enzyme SourceSubstrateKm (µM)kcat (s-1)Metal Ion RequirementReference
Propionibacterium shermanii(2R)- and (2S)-Methylmalonyl-CoA--Co2+[8][12]
Pyrococcus horikoshiiMethylmalonyl-CoA79240-[13]
Intracellular Concentrations

Direct measurement of the intracellular concentrations of the individual (2R)- and (2S)-methylmalonyl-CoA stereoisomers is technically challenging and not widely reported. However, studies on total acyl-CoA pools provide some context. For example, in E. coli, the total acyl-CoA concentration can vary significantly depending on the growth conditions.[14] In mammalian cells, total fatty acyl-CoA amounts have been measured, but the specific contribution of each methylmalonyl-CoA isomer is not well-defined.[15] The development of sensitive chiral separation techniques coupled with mass spectrometry is needed to accurately determine the in vivo concentrations of these important metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (2R)- and (2S)-Methylmalonyl-CoA.

Chiral Separation of (2R)- and (2S)-Methylmalonyl-CoA by HPLC

Objective: To separate and quantify the (2R) and (2S) enantiomers of methylmalonyl-CoA.

Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) allows for the differential interaction of the two enantiomers with the chiral selector on the column, resulting in different retention times and enabling their separation.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK QN-AX or similar anion-exchange based CSP)[16]

  • Mobile phase: Supercritical fluid carbon dioxide (SF-CO2) with a polar organic modifier (e.g., methanol) and an acidic additive (e.g., formic acid or acetic acid).[16] Alternatively, a reversed-phase method on a C18 column can be used to separate methylmalonyl-CoA from succinyl-CoA, but this does not resolve the stereoisomers.[12]

  • (2RS)-Methylmalonyl-CoA standard

  • Sample extracts containing methylmalonyl-CoA

Protocol:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature until a stable baseline is achieved.

  • Sample Preparation: Prepare standards and samples in a solvent compatible with the mobile phase.

  • Injection: Inject a defined volume of the standard or sample onto the column.

  • Chromatography: Elute the compounds isocratically or with a gradient, monitoring the absorbance at 260 nm.

  • Data Analysis: Identify the peaks corresponding to (2R)- and (2S)-Methylmalonyl-CoA based on their retention times relative to the standard. Quantify the amount of each isomer by integrating the peak area.

Coupled_Assay S_MMCoA (2S)-Methylmalonyl-CoA (Substrate) R_MMCoA This compound (Intermediate) S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCE) (Enzyme to be assayed) HPLC HPLC Quantification S_MMCoA->HPLC Measure decrease Succinyl_CoA Succinyl-CoA (Final Product) R_MMCoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Coupling enzyme - excess) Succinyl_CoA->HPLC Measure increase

References

(2R)-Methylmalonyl-CoA in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Methylmalonyl-CoA is a pivotal intermediate in the carbon metabolism of numerous microorganisms, playing a critical role in both catabolic and anabolic pathways. Traditionally recognized for its role in the degradation of odd-chain fatty acids and certain amino acids via its conversion to succinyl-CoA, recent discoveries have unveiled its significance as a key building block in the biosynthesis of complex polyketides. This technical guide provides a comprehensive overview of the metabolic roles of this compound, with a focus on the enzymatic reactions governing its formation and conversion. Detailed experimental protocols for the quantification of this compound and the characterization of related enzymes are provided, alongside a summary of relevant quantitative data. This document aims to serve as a core resource for researchers investigating microbial metabolism and those leveraging these pathways for the development of novel therapeutics and biotechnological applications.

Core Metabolic Pathways Involving this compound

This compound sits at the crossroads of central carbon metabolism. Its primary roles are linked to the catabolism of propionyl-CoA and as a substrate for specialized anabolic pathways.

Formation of this compound

In most microbial systems, this compound is synthesized from its stereoisomer, (2S)-methylmalonyl-CoA, through the action of methylmalonyl-CoA epimerase.[1] The precursor, (2S)-methylmalonyl-CoA, is typically generated from the carboxylation of propionyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[2] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, methionine, and threonine.[2]

Conversion to Succinyl-CoA

The canonical fate of this compound in catabolism is its isomerization to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2][3] This conversion provides a vital link between the metabolism of certain fatty acids and amino acids and central energy production.

metabolic_pathway Propionyl-CoA Propionyl-CoA Propionyl-CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA_Carboxylase S_Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Propionyl-CoA_Carboxylase->S_Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase S_Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase R_Methylmalonyl_CoA This compound Methylmalonyl_CoA_Epimerase->R_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase R_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Polyketide_Synthase Polyketide Synthase (e.g., LnmK) R_Methylmalonyl_CoA->Polyketide_Synthase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Polyketides Polyketides Polyketide_Synthase->Polyketides

Core metabolic pathways of this compound.
Role in Polyketide Biosynthesis

A significant and more recently appreciated role for this compound is as an extender unit in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties.[4] While (2S)-methylmalonyl-CoA is the more common extender unit for many polyketide synthases (PKSs), certain enzymes, such as the bifunctional acyltransferase/decarboxylase LnmK, have been shown to specifically utilize this compound.[4] LnmK catalyzes the formation of a propionyl-S-acyl carrier protein (ACP) from this compound, which is a key step in the biosynthesis of polyketides containing β-alkyl branches.[5]

Quantitative Data

The intracellular concentrations of this compound and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding metabolic flux and for engineering microbial strains for biotechnological applications.

Intracellular Concentrations of Methylmalonyl-CoA

The intracellular levels of methylmalonyl-CoA can vary significantly depending on the microbial species and the growth conditions.

MicroorganismGrowth ConditionMethylmalonyl-CoA Concentration (nmol/g dry weight)Reference
Corynebacterium glutamicumPropionate-grownup to 757[6]
Streptomyces albus-Dominant CoA thioester[7]
Escherichia coli-Not detectable[6]
Kinetic Parameters of Key Enzymes

The kinetic parameters of methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase provide insights into their catalytic efficiency and substrate affinity.

Methylmalonyl-CoA Epimerase

MicroorganismKm for (2S)-Methylmalonyl-CoA (μM)Vmax (μmol/min/mg)Reference
Cereibacter sphaeroides80120[8]

Methylmalonyl-CoA Mutase

MicroorganismKm for this compound (μM)Vmax (μmol/min/mg)Reference
Propionibacterium shermanii--[3]
Human (recombinant)-23-26 U/mg[9]

Note: Comprehensive kinetic data for a wide range of microbial enzymes is still an area of active research. The provided data represents examples from the literature.

Experimental Protocols

Accurate measurement of this compound levels and the activity of related enzymes is fundamental for research in this field.

Quantification of Intracellular this compound using LC-MS/MS

This protocol outlines a general workflow for the quantification of intracellular short-chain CoA thioesters, including this compound, from microbial cultures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Harvesting Cell Harvesting (Centrifugation) Quenching Metabolism Quenching (e.g., cold solvent) Cell_Harvesting->Quenching Extraction Extraction of CoA Esters (e.g., 5% SSA) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Internal standards) MS_Detection->Quantification Normalization Normalization (Cell dry weight) Quantification->Normalization

Workflow for CoA ester quantification.

Methodology:

  • Cell Culture and Harvesting: Grow microbial cells under the desired experimental conditions. Rapidly harvest the cells by centrifugation at a low temperature to minimize metabolic changes.

  • Metabolism Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent, such as 5% (w/v) 5-sulfosalicylic acid (SSA) in water.[10]

  • Extraction: Vigorously mix the cell suspension and incubate on ice to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge the mixture at high speed to pellet cell debris and precipitated proteins.

  • Sample Analysis by LC-MS/MS:

    • Chromatography: Separate the CoA esters in the supernatant using a C18 reversed-phase column with a suitable gradient of mobile phases, such as 5 mM ammonium acetate in water and acetonitrile.[10]

    • Mass Spectrometry: Detect and quantify the CoA esters using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection. A specific fragment at m/z 317 can be used for the selective quantitation of methylmalonyl-CoA.[11]

  • Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard. Normalize the concentration to the cell dry weight or protein content.

Assay for Methylmalonyl-CoA Epimerase Activity

This assay measures the activity of methylmalonyl-CoA epimerase by coupling its reaction to that of methylmalonyl-CoA mutase and quantifying the disappearance of the substrate by HPLC.[1]

Principle:

(2S)-Methylmalonyl-CoA is converted to this compound by methylmalonyl-CoA epimerase. The (2R)-isomer is then converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase, which is specific for the (2R) form. The epimerase activity is determined by measuring the rate of decrease of the (2S)-methylmalonyl-CoA peak area by HPLC.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • (2S)-Methylmalonyl-CoA (substrate)

    • Excess purified methylmalonyl-CoA mutase (coupling enzyme)

    • Adenosylcobalamin (cofactor for the mutase)

    • Divalent cations (e.g., NiCl2) may be required for epimerase activity.[12]

  • Enzyme Addition: Initiate the reaction by adding the cell extract or purified methylmalonyl-CoA epimerase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction at various time points by adding an acid, such as acetic acid.[12]

  • Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant by HPLC on a C18 column to quantify the remaining methylmalonyl-CoA.

  • Calculation: Calculate the rate of methylmalonyl-CoA consumption to determine the epimerase activity.

Assay for Methylmalonyl-CoA Mutase Activity

This protocol describes a method for assaying methylmalonyl-CoA mutase activity by quantifying the formation of its product, succinyl-CoA, using HPLC or UPLC-MS/MS.[13][14]

Principle:

Methylmalonyl-CoA mutase catalyzes the conversion of this compound to succinyl-CoA. The enzyme activity is determined by measuring the rate of succinyl-CoA formation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., HEPES, pH 7.2)

    • This compound (substrate)

    • Adenosylcobalamin (cofactor)

    • Dithiothreitol (DTT) to maintain a reducing environment.

  • Enzyme Addition: Add the cell extract or purified methylmalonyl-CoA mutase to the reaction mixture to start the reaction.

  • Incubation: Incubate at a suitable temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Analysis: After centrifugation to remove precipitated protein, analyze the supernatant by:

    • HPLC: Separate and quantify succinyl-CoA on a C18 column.[14]

    • UPLC-MS/MS: For higher sensitivity and specificity, use UPLC-MS/MS to quantify succinyl-CoA.[13]

  • Calculation: Determine the rate of succinyl-CoA formation to calculate the mutase activity.

Signaling Pathways and Logical Relationships

The metabolism of this compound is tightly integrated with central cellular processes. Understanding these connections is crucial for predicting the effects of genetic or environmental perturbations.

signaling_pathway Precursors Odd-chain fatty acids, Val, Ile, Met, Thr Propionyl_CoA_Pool Propionyl-CoA Pool Precursors->Propionyl_CoA_Pool Methylmalonyl_CoA_Isomers (2S)-/(2R)-Methylmalonyl-CoA Pool Propionyl_CoA_Pool->Methylmalonyl_CoA_Isomers Succinyl_CoA_Pool Succinyl-CoA Pool Methylmalonyl_CoA_Isomers->Succinyl_CoA_Pool Catabolism Polyketide_Synthesis Polyketide Biosynthesis Methylmalonyl_CoA_Isomers->Polyketide_Synthesis Anabolism TCA_Cycle_Activity TCA Cycle Activity Succinyl_CoA_Pool->TCA_Cycle_Activity Energy_Status Cellular Energy Status TCA_Cycle_Activity->Energy_Status Energy_Status->Polyketide_Synthesis Regulation Secondary_Metabolite_Production Secondary Metabolite Production Polyketide_Synthesis->Secondary_Metabolite_Production

Integration of this compound metabolism.

The flux through the methylmalonyl-CoA pathway is influenced by the availability of precursors and the cell's demand for energy and biosynthetic building blocks. For instance, high cellular energy levels may downregulate the catabolic conversion of this compound to succinyl-CoA, potentially shunting this intermediate towards anabolic pathways like polyketide synthesis.

Conclusion

This compound is a metabolite of growing importance in microbial metabolism. Its central position linking catabolic and anabolic pathways makes it a key target for metabolic engineering and drug discovery efforts. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this compound in the microbial world. Future research will likely uncover additional functions for this versatile molecule and refine our understanding of its regulation and metabolic integration.

References

The Pivotal Role of Methylmalonyl-CoA Epimerase in Stereochemical Conversion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonyl-CoA epimerase (MCEE), an essential enzyme in the catabolism of odd-chain fatty acids and specific amino acids, plays a critical role in converting (2S)-methylmalonyl-CoA to its (2R) stereoisomer. This precise stereochemical inversion is a prerequisite for the subsequent isomerization to succinyl-CoA, a key intermediate in the citric acid cycle. Deficiencies in MCEE can lead to the metabolic disorder methylmalonic acidemia, highlighting its importance in cellular metabolism. This technical guide provides an in-depth analysis of MCEE, including its biochemical function, kinetic properties, detailed experimental protocols for its study, and its position within relevant metabolic pathways.

Introduction

Methylmalonyl-CoA epimerase (EC 5.1.99.1) is a crucial enzyme found in the mitochondrial matrix that catalyzes the reversible epimerization of (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA.[1] This stereochemical conversion is a vital step in the metabolic pathways of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, threonine, and methionine.[2] The product of the MCEE reaction, this compound, is the specific substrate for methylmalonyl-CoA mutase, which converts it to succinyl-CoA for entry into the Krebs cycle.[3] Consequently, MCEE is indispensable for the complete oxidation of these metabolites.

Biochemical Function and Mechanism

The enzymatic reaction catalyzed by MCEE involves the inversion of the stereochemistry at the C-2 position of methylmalonyl-CoA. The proposed mechanism proceeds through the formation of a resonance-stabilized carbanion intermediate.[3] An active site base on the enzyme abstracts a proton from the α-carbon of (2S)-methylmalonyl-CoA, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate on the opposite face of the α-carbon by an enzymatic acid catalyst results in the formation of this compound.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of methylmalonyl-CoA epimerase have been characterized in several organisms. A summary of these values is presented in Table 1 for comparative analysis.

OrganismKm for (2R,S)-methylmalonyl-CoA (μM)kcat (s-1)Specific Activity (μmol/min/mg)Reference
Pyrococcus horikoshii79240-[4]
Metallosphaera sedula--218[5]
Propionibacterium shermanii--606[6]

Table 1: Kinetic Parameters of Methylmalonyl-CoA Epimerase from Various Organisms.

Metabolic Pathways

Methylmalonyl-CoA epimerase is a key component of the propionyl-CoA catabolism pathway, which is essential for the breakdown of several important metabolites.

Propionyl-CoA Catabolism

The catabolism of propionyl-CoA to succinyl-CoA involves three enzymatic steps, all of which occur within the mitochondrial matrix.[7]

Propionyl_CoA_Catabolism cluster_Mitochondrion Mitochondrial Matrix PropionylCoA Propionyl-CoA SMethylmalonylCoA (2S)-Methylmalonyl-CoA PropionylCoA->SMethylmalonylCoA Propionyl-CoA Carboxylase (PCC) RMethylmalonylCoA This compound SMethylmalonylCoA->RMethylmalonylCoA Methylmalonyl-CoA Epimerase (MCEE) SuccinylCoA Succinyl-CoA RMethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) TCA Citric Acid Cycle SuccinylCoA->TCA

Propionyl-CoA Catabolism Pathway.
Branched-Chain Amino Acid Degradation

The degradation of the branched-chain amino acids (BCAAs) valine and isoleucine generates propionyl-CoA, which then enters the catabolic pathway described above.

BCAA_Degradation Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Multiple Enzymatic Steps Isoleucine Isoleucine Isoleucine->PropionylCoA Multiple Enzymatic Steps MCEE_pathway Propionyl-CoA Catabolism (see previous diagram) PropionylCoA->MCEE_pathway Purification_Workflow Transformation Transform E. coli with MCEE Expression Vector Culture Culture Transformed E. coli Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Lyse Cells (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Purification Purify MCEE using Affinity Chromatography (e.g., Ni-NTA) Clarification->Purification QC Assess Purity and Concentration (SDS-PAGE and Bradford Assay) Purification->QC HPLC_Assay_Workflow ReactionSetup Set up Reaction Mixture: Buffer, (2R,S)-Methylmalonyl-CoA, Methylmalonyl-CoA Mutase Initiation Initiate Reaction with MCEE ReactionSetup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Quenching Quench Reaction (e.g., with Acid) Incubation->Quenching Analysis Analyze by Reverse-Phase HPLC Quenching->Analysis Quantification Quantify Methylmalonyl-CoA Peak Area Analysis->Quantification

References

Methodological & Application

Application Note: Quantification of (2R)-Methylmalonyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Methylmalonyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids, including valine, isoleucine, threonine, and methionine.[1] It is formed from propionyl-CoA and subsequently converted to succinyl-CoA, which then enters the citric acid cycle.[1][2] Dysregulation of this pathway is associated with metabolic disorders such as methylmalonic acidemia, making the accurate quantification of this compound essential for disease diagnosis, monitoring, and the development of therapeutic interventions.[3] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methylmalonyl-CoA in biological samples.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of methylmalonyl-CoA. The procedure involves extraction of the analyte from the biological matrix, followed by chromatographic separation using reversed-phase liquid chromatography. The separated methylmalonyl-CoA is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.

Metabolic Pathway of this compound

The metabolic conversion of propionyl-CoA to succinyl-CoA involves several enzymatic steps. Propionyl-CoA, derived from the catabolism of odd-chain fatty acids and specific amino acids, is first carboxylated to form D-methylmalonyl-CoA.[4] This is then epimerized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[4][5]

Metabolic Pathway of this compound Metabolic Pathway of this compound Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA This compound (L-Methylmalonyl-CoA) D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle (TCA Cycle) Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound.

Experimental Protocols

1. Sample Preparation (from Tissue)

This protocol is adapted from methods described for the extraction of short-chain acyl-CoAs from tissue samples.[6][7][8]

  • Materials:

    • Tissue sample (e.g., liver, heart)

    • 10% Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

    • Internal Standard (IS) solution (e.g., ¹³C₃-malonyl-CoA or other appropriate labeled standard)

    • Methanol

    • Ammonium formate

    • Solid Phase Extraction (SPE) cartridges (Reversed-phase)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA or SSA containing the internal standard.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of extraction buffer.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer.

    • Elute the acyl-CoAs with an appropriate solvent mixture, such as 1:1 and 1:3 mixtures of 50 mM ammonium formate (pH 6.3) and methanol, followed by pure methanol.[9]

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

2. LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is suitable for separation.[9]

    • Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2.[9]

    • Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.[9]

    • Flow Rate: 40 µL/min.[9]

    • Gradient:

      • 0-0.3 min: 100% A

      • 0.3-2.2 min: Linear gradient to 30% B

      • 2.2-12 min: Linear gradient to 55% B

      • 12-13 min: Linear gradient to 100% B

    • Injection Volume: 5-10 µL

    • Column Temperature: 40-45°C[9][11]

    • Autosampler Temperature: 4-5°C[9][10]

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for methylmalonyl-CoA and the internal standard need to be determined by direct infusion of standards. A specific fragment at m/z 317 has been noted for selective quantitation of methylmalonyl-CoA.[9]

    • Collision Energy and other MS parameters: Optimize based on the instrument used.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Acid with Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound quantification.

Quantitative Data

The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of methylmalonyl-CoA and related short-chain acyl-CoAs.

Table 1: Method Performance for Methylmalonyl-CoA

ParameterValueReference
Intra-assay CV (%)5.1 - 8.7[12][13]
Inter-assay CV (%)5.9 - 13.6[12][13]
Concentration Range0.05 - 5 µmol/L[12][13]

Table 2: Performance of a Representative LC-MS/MS Method for Short-Chain Acyl-CoAs

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Acetyl-CoA1.09 - 21871.09[6]
Malonyl-CoA1.09 - 21931.09[6]

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and analysis, along with the expected quantitative performance, offers a solid foundation for researchers in metabolic disease and drug development. This method can be a valuable tool for elucidating the role of this compound in various physiological and pathological states.

References

Application Notes and Protocols for Enzymatic Assays of (2R)-Methylmalonyl-CoA Specific Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonyl-CoA mutase (MCM) and methylmalonyl-CoA epimerase (MCE) are critical enzymes in the metabolic pathway responsible for the breakdown of odd-chain fatty acids and several amino acids, including valine, isoleucine, and threonine. Deficiencies in these enzymes can lead to serious metabolic disorders such as methylmalonic acidemia. Accurate and reliable enzymatic assays are crucial for diagnosing these conditions, for studying enzyme kinetics and inhibition, and for the development of therapeutic interventions.

These application notes provide detailed protocols for various methods to assay the activity of (2R)-methylmalonyl-CoA specific enzymes, catering to different laboratory capabilities and research needs. The protocols cover spectrophotometric, high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) based methods.

Metabolic Pathway Context

Methylmalonyl-CoA mutase and epimerase are key players in the catabolism of propionyl-CoA, which is generated from the breakdown of various substrates. The pathway culminates in the conversion of propionyl-CoA to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.

Propionate Metabolism Pathway cluster_input Sources of Propionyl-CoA Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->(S)-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) This compound This compound (S)-Methylmalonyl-CoA->this compound Methylmalonyl-CoA Epimerase (MCE) Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) (Adenosylcobalamin-dependent) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway of propionyl-CoA conversion to succinyl-CoA.

Section 1: Methylmalonyl-CoA Mutase (MCM) Assays

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12-dependent enzyme that catalyzes the isomerization of this compound to succinyl-CoA.

Protocol 1: Coupled Spectrophotometric Assay for MCM

This method offers a convenient and continuous assay by coupling the formation of succinyl-CoA to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][2]

Principle: The assay follows a two-step enzymatic coupling reaction:

  • This compound → Succinyl-CoA (catalyzed by MCM)

  • Succinyl-CoA + Acetoacetate ⇌ Succinate + Acetoacetyl-CoA (catalyzed by Succinyl-CoA transferase)

  • Acetoacetyl-CoA + NADH + H⁺ → β-Hydroxybutyryl-CoA + NAD⁺ (catalyzed by β-Hydroxyacyl-CoA dehydrogenase)

The decrease in NADH concentration is directly proportional to the amount of succinyl-CoA produced by MCM.

Coupled Spectrophotometric Assay Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reaction Mixture Prepare reaction mixture: - Potassium phosphate buffer (pH 7.0) - Lithium acetoacetate - NADH - D/L-Methylmalonyl-CoA - Adenosylcobalamin (AdoCbl) Add Coupling Enzymes Add coupling enzymes: - Succinyl-CoA transferase - β-Hydroxyacyl-CoA dehydrogenase Prepare Reaction Mixture->Add Coupling Enzymes Equilibrate Equilibrate at 30°C Add Coupling Enzymes->Equilibrate Initiate Reaction Initiate reaction by adding sample containing MCM Equilibrate->Initiate Reaction Monitor Absorbance Monitor decrease in absorbance at 340 nm for 20 min Initiate Reaction->Monitor Absorbance Calculate Activity Calculate MCM activity based on the rate of NADH oxidation Monitor Absorbance->Calculate Activity

Caption: Workflow for the coupled spectrophotometric MCM assay.

Materials and Reagents:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Lithium acetoacetate (5 mM)

  • NADH (0.15 mM)

  • D/L-Methylmalonyl-CoA

  • Adenosylcobalamin (AdoCbl)

  • Succinyl-CoA transferase (from porcine heart)

  • β-Hydroxyacyl-CoA dehydrogenase (from porcine heart)

  • Sample containing Methylmalonyl-CoA Mutase (e.g., cell lysate, purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture (e.g., 1.0 mL final volume) containing 50 mM potassium phosphate buffer (pH 7.0), 5 mM lithium acetoacetate, and 0.15 mM NADH.

  • Add the sample containing MCM and an appropriate amount of AdoCbl.

  • Add 0.1 units of succinyl-CoA transferase and 1.5 units of β-hydroxyacyl-CoA dehydrogenase.[2]

  • Start the reaction by adding D/L-methylmalonyl-CoA.

  • Incubate the reaction mixture at 30°C for 20 minutes.[2]

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the MCM activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Data Presentation:

ParameterValueReference
Specific MCM activity in rat liver homogenate105.9 ± 10.7 nmol/h/mg of protein[2]
Protocol 2: UPLC-MS/MS Based Assay for MCM

This method provides high precision and sensitivity by directly quantifying the product, succinyl-CoA, using ultra-high-performance liquid chromatography-tandem mass spectrometry.[3][4][5] This is particularly useful for clinical diagnostics and detailed kinetic studies.

Principle: The enzymatic reaction is carried out, and then stopped. The reaction mixture is then analyzed by UPLC-MS/MS to separate and quantify the amount of succinyl-CoA produced.

UPLC_MS_MS_Workflow cluster_reaction Enzymatic Reaction cluster_analysis UPLC-MS/MS Analysis Incubate Incubate sample (e.g., peripheral lymphocytes) with this compound Stop Reaction Stop the reaction Incubate->Stop Reaction Inject Sample Inject the sample into the UPLC-MS/MS system Stop Reaction->Inject Sample Separate Separate Succinyl-CoA from other components Inject Sample->Separate Quantify Quantify Succinyl-CoA based on mass-to-charge ratio and fragmentation Separate->Quantify

Caption: Workflow for the UPLC-MS/MS based MCM assay.

Materials and Reagents:

  • This compound

  • Sample containing MCM (e.g., peripheral lymphocytes)

  • Reaction buffer

  • Quenching solution (e.g., acid)

  • UPLC-MS/MS system

Procedure:

  • Prepare the reaction mixture containing the sample, this compound, and appropriate buffer.

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant for UPLC-MS/MS analysis.

  • Inject the sample into the UPLC-MS/MS system for the quantification of succinyl-CoA.

Data Presentation:

ParameterValueReference
Intra-assay Coefficient of Variation (CV)< 5.2%[3][4]
Inter-assay Coefficient of Variation (CV)< 8.7%[3][4]
MCM activities in healthy individualsSignificantly higher than in patients with methylmalonic acidemia[3][4]

Section 2: Methylmalonyl-CoA Epimerase (MCE) Assay

Methylmalonyl-CoA epimerase (EC 5.1.99.1) catalyzes the reversible conversion between (S)-methylmalonyl-CoA and this compound.

Protocol 3: Coupled HPLC-Based Assay for MCE

This assay measures MCE activity by coupling the reaction to the MCM-catalyzed conversion of the newly formed this compound to succinyl-CoA. The activity is determined by measuring the disappearance of the substrate, (2S)-methylmalonyl-CoA, using HPLC.[6][7]

Principle:

  • (2S)-Methylmalonyl-CoA ⇌ this compound (catalyzed by MCE)

  • This compound → Succinyl-CoA (catalyzed by MCM, which is specific for the 2R isomer)

The rate of disappearance of methylmalonyl-CoA is proportional to the MCE activity.

MCE_HPLC_Assay_Workflow cluster_reaction Coupled Enzymatic Reaction cluster_analysis HPLC Analysis Prepare Mixture Prepare reaction mixture with (2S)-Methylmalonyl-CoA and MCM Initiate Reaction Initiate reaction by adding sample containing MCE Prepare Mixture->Initiate Reaction Incubate Incubate at a specific temperature and time Initiate Reaction->Incubate Stop Reaction Stop the reaction Incubate->Stop Reaction Inject Sample Inject the sample into the HPLC system Stop Reaction->Inject Sample Measure Substrate Quantify the remaining (2S)-Methylmalonyl-CoA Inject Sample->Measure Substrate Calculate Activity Calculate MCE activity based on the rate of substrate disappearance Measure Substrate->Calculate Activity

Caption: Workflow for the coupled HPLC-based MCE assay.

Materials and Reagents:

  • (2S)-Methylmalonyl-CoA

  • Purified Methylmalonyl-CoA Mutase (MCM)

  • Sample containing Methylmalonyl-CoA Epimerase (MCE)

  • Reaction buffer

  • Quenching solution

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing the MCE sample, (2S)-methylmalonyl-CoA, and an excess of MCM in a suitable buffer.

  • Incubate the reaction at a controlled temperature.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

  • Analyze the samples by HPLC to quantify the amount of remaining methylmalonyl-CoA.

  • Calculate the MCE activity from the rate of methylmalonyl-CoA disappearance.

Data Presentation:

ParameterValueReference
Purified MCE specific activity (from Propionibacterium shermanii)10.1 µkat/mg[8]
Effect of Divalent Cations on MCE activityIncreased by Co²⁺, and to a lesser extent by Ni²⁺, Mn²⁺, and Zn²⁺[8]

Summary of Quantitative Data

EnzymeAssay TypeKey ParameterValueSample TypeReference
MCM SpectrophotometricSpecific Activity105.9 ± 10.7 nmol/h/mg proteinRat liver homogenate[2]
MCM UPLC-MS/MSIntra-assay CV< 5.2%Human peripheral lymphocytes[3][4]
MCM UPLC-MS/MSInter-assay CV< 8.7%Human peripheral lymphocytes[3][4]
MCE Coupled HPLCSpecific Activity10.1 µkat/mgPurified from P. shermanii[8]

References

Application Note: High-Yield In Vitro Synthesis and Purification of (2R)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-Methylmalonyl-CoA is a crucial intermediate in various metabolic pathways and serves as a key building block in the biosynthesis of polyketides, a class of natural products with significant therapeutic potential. Unlike its (2S)-epimer, which is an intermediate in the catabolism of odd-chain fatty acids and certain amino acids, this compound is specifically utilized by certain polyketide synthases (PKSs).[1] The stereospecific synthesis of this compound is challenging. This application note provides a detailed protocol for a reliable chemo-enzymatic synthesis and purification of this compound, yielding a high-purity product suitable for various research applications.

Synthesis Strategy

The presented method utilizes the enzyme methylmalonyl-CoA ligase (MatB) from Rhizobium trifolii, which demonstrates a strong preference for producing the (2R)-stereoisomer of methylmalonyl-CoA from methylmalonic acid and Coenzyme A (CoA) in an ATP-dependent reaction.[2] This enzymatic approach is favored over chemical synthesis, which typically produces a racemic mixture and requires subsequent challenging chiral separation steps.[2][3] The MatB-catalyzed reaction offers high yield and stereoselectivity, making it an efficient and reliable method for laboratory-scale production.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using MatB

This protocol is adapted from a method described for the small-scale synthesis of CoA esters.[2]

Materials:

  • Coenzyme A (CoA) hydrate

  • Methylmalonic acid

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Recombinant MatB enzyme (expressed and purified separately)

  • Formic acid (50%)

  • Nuclease-free water

Procedure:

  • Prepare Reaction Buffer: Prepare a 200 mM NH₄HCO₃ buffer containing 15 mM MgCl₂. Adjust the pH to 6.8.

  • Set up the Reaction Mixture: In a microcentrifuge tube, combine the following reagents to the specified final concentrations. A typical reaction volume is 1.3 mL.

    • Coenzyme A: 5 mg (final concentration ~4.9 mM)

    • Methylmalonic acid: 3.8 mg (final concentration ~24.6 mM, 4 equivalents)

    • ATP: 17.6 mg (final concentration ~24.6 mM, 4 equivalents)

  • Dissolve Reagents: Dissolve the reagents completely in 1.3 mL of the prepared reaction buffer.

  • Initiate Reaction: Add the purified MatB enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically but can start in the range of 50-100 µg.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature (approx. 25°C).

  • Quench Reaction: Stop the reaction by adding 20 µL of 50% formic acid. This will lower the pH and precipitate the enzyme.

  • Remove Precipitated Enzyme: Centrifuge the mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein.

  • Collect Supernatant: Carefully collect the supernatant, which contains the synthesized this compound. The product is now ready for purification or direct analysis.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

Equipment and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample from Protocol 1 (supernatant)

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Sample Injection: Inject the supernatant from the synthesis reaction onto the column.

  • Elution Gradient: Elute the compounds using a linear gradient. A suggested gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: 50% to 5% B

    • 35-45 min: 5% B (re-equilibration)

  • Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time will need to be determined using a standard if available, but it will be distinct from CoA and ATP.

  • Post-Purification: The collected fractions can be lyophilized to obtain the purified product as a solid.

Data Presentation

Table 1: Comparison of Synthesis Methods for Methylmalonyl-CoA

Synthesis MethodPrecursorsStereoselectivityReported YieldPurityReference
Enzymatic (MatB) Methylmalonic acid, CoA, ATPPreferentially (2R)-isomer92%High (post-HPLC)[2]
Chemical Synthesis Methylmalonic acid, Coenzyme ARacemic (2R/2S) mixture~80%Requires chiral separation[3]

Table 2: Typical HPLC Parameters for Purification and Analysis

ParameterValue
Column Reversed-phase C18
Mobile Phase A 50 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20-100 µL

Visualizations

Enzymatic Reaction Pathway

The chemo-enzymatic synthesis of this compound is catalyzed by the MatB enzyme, which ligates methylmalonic acid to Coenzyme A in an ATP-dependent manner.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Methylmalonic Acid Methylmalonic Acid MatB MatB Enzyme Methylmalonic Acid->MatB CoA CoA CoA->MatB ATP ATP ATP->MatB R_MMCoA This compound AMP_PPi AMP + PPi MatB->R_MMCoA MatB->AMP_PPi

Caption: Enzymatic ligation of methylmalonic acid and CoA by MatB.

Experimental Workflow

The overall process involves the initial enzymatic synthesis followed by quenching, clarification, and purification using HPLC to isolate the final high-purity product.

Experimental_Workflow node_synthesis 1. Enzymatic Synthesis (2h @ RT) node_quench 2. Reaction Quenching (Formic Acid) node_synthesis->node_quench node_centrifuge 3. Centrifugation (17,000 x g) node_quench->node_centrifuge node_hplc 4. HPLC Purification (C18 Column) node_centrifuge->node_hplc node_analysis 5. Analysis & Lyophilization node_hplc->node_analysis

Caption: Workflow for this compound synthesis and purification.

References

Application Notes and Protocols for Utilizing (2R)-Methylmalonyl-CoA in Reconstituted Polyketide Synthase Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines that produce a vast array of structurally complex and medicinally important natural products. The diversity of these molecules is largely dictated by the choice of building blocks, known as extender units, incorporated into the growing polyketide chain. For decades, it was a central tenet of polyketide biosynthesis that modular Type I PKSs exclusively utilize the (2S) stereoisomer of methylmalonyl-CoA as the extender unit for propionate incorporation. However, recent discoveries have challenged this dogma, revealing that nature also employs (2R)-methylmalonyl-CoA, thereby expanding the toolbox for engineered polyketide biosynthesis and the generation of novel bioactive compounds.

These notes provide detailed protocols and data for the application of this compound in reconstituted PKS systems. A key focus is the bifunctional acyltransferase/decarboxylase LnmK, an enzyme that has been shown to specifically recognize and utilize this compound.[1] Understanding and harnessing such enzymes opens new avenues for synthetic biology and drug discovery.

Significance in Polyketide Engineering

The ability to incorporate both (2R)- and (2S)-methylmalonyl-CoA into polyketide backbones is a significant advancement for several reasons:

  • Increased Structural Diversity: Access to a new stereocenter at the point of incorporation allows for the creation of novel polyketide scaffolds with potentially altered or improved biological activities.

  • Overcoming Biosynthetic Hurdles: In some heterologous hosts, the production of (2S)-methylmalonyl-CoA can be a metabolic bottleneck.[2][3] Systems that can utilize the (2R) isomer may bypass these limitations.

  • Enhanced Understanding of PKS Mechanisms: Studying enzymes that use this compound provides deeper insights into the catalytic mechanisms and substrate specificity of PKS domains, particularly acyltransferases (ATs).[1][4]

Data Presentation

Table 1: Substrate Specificity of Acyltransferases for Methylmalonyl-CoA Isomers
Enzyme/DomainSource Organism/SystemPreferred SubstrateOther Accepted SubstratesReference
LnmKLeinamycin BiosynthesisThis compound(2S)-Methylmalonyl-CoA (lower activity)[1]
DEBS AT DomainsSaccharopolyspora erythraea(2S)-Methylmalonyl-CoANone[1][4][5]
EcPKS1Elysia chloroticaMethylmalonyl-CoA (stereochemistry not specified)Malonyl-CoA, Acetyl-CoA, Propionyl-CoA (not utilized)[6]

Signaling Pathways and Biosynthetic Logic

The biosynthesis of methylmalonyl-CoA extender units is a critical control point in polyketide production. The interconversion between the (2R) and (2S) forms is governed by a specific epimerase, which is essential in metabolic pathways that produce the (2R) isomer as an intermediate.

Methylmalonyl_CoA_Pathway cluster_0 Canonical Pathway to (2S)-Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA This compound Succinyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Mutase S_Methylmalonyl_CoA (2S)-Methylmalonyl-CoA R_Methylmalonyl_CoA->S_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (Racemase)

Caption: Biosynthetic pathway from succinyl-CoA to (2S)-methylmalonyl-CoA.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of a PKS Reaction with LnmK and this compound

This protocol describes a typical in vitro assay to demonstrate the activity of the LnmK enzyme with its preferred substrate, this compound, leading to the formation of propionyl-S-ACP.

Materials:

  • Purified LnmK enzyme

  • Purified cognate acyl carrier protein (ACP), e.g., LnmL

  • This compound

  • (2S)-Methylmalonyl-CoA (for comparison)

  • (2RS)-Methylmalonyl-CoA (commercially available racemic mixture)

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2

  • Quenching solution: e.g., 10% (v/v) formic acid

  • Analytical equipment: HPLC or LC-MS

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer and the ACP (e.g., LnmL) to a final concentration of 50 µM.

  • Enzyme Addition: Add purified LnmK to a final concentration of 10 µM.

  • Initiation of Reaction: Initiate the reaction by adding the methylmalonyl-CoA substrate (final concentration of 1 mM). Use (2R)-, (2S)-, or (2RS)-methylmalonyl-CoA in separate reactions for specificity analysis.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of propionyl-CoA (resulting from the hydrolysis of propionyl-S-ACP) or directly analyze the acylated ACP.[1]

PKS_Reconstitution_Workflow Start Prepare Master Mix (Buffer, ACP) Add_Enzyme Add Purified LnmK Enzyme Start->Add_Enzyme Add_Substrate Add this compound Add_Enzyme->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Quench Quench Reaction (e.g., with Formic Acid) Incubate->Quench Analyze Analyze Products (HPLC or LC-MS) Quench->Analyze PKS_Logic_Diagram cluster_Canonical Canonical PKS Pathway cluster_Novel Novel PKS Pathway S_MMCoA (2S)-Methylmalonyl-CoA DEBS_AT DEBS-like AT Domain S_MMCoA->DEBS_AT Specific Recognition Elongation_S Elongation_S DEBS_AT->Elongation_S Propionate Incorporation R_MMCoA This compound LnmK LnmK AT/DC R_MMCoA->LnmK Specific Recognition Elongation_R Elongation_R LnmK->Elongation_R Decarboxylation & Propionate Incorporation

References

Application Notes: Protocols for Measuring Cellular (2R)-Methylmalonyl-CoA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and several amino acids, including valine, isoleucine, threonine, and methionine. It is situated at a key metabolic junction, where it is converted into the Krebs cycle intermediate, succinyl-CoA, by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MMUT). Dysregulation of this pathway leads to the accumulation of methylmalonyl-CoA and its hydrolyzed product, methylmalonic acid, causing the severe genetic disorder methylmalonic acidemia (MMA).[1][2] Accurate quantification of cellular this compound is therefore essential for studying metabolic diseases, understanding cellular energy balance, and developing therapeutic interventions.

This document provides detailed protocols for the quantification of this compound in cellular samples, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative enzymatic approach is also described.

Metabolic Pathway of this compound

Propionyl-CoA, derived from various catabolic pathways, is converted to succinyl-CoA in a three-step process. This pathway is crucial for funneling carbon skeletons into the central energy metabolism.[3]

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, this compound (also referred to as L-methylmalonyl-CoA), by methylmalonyl-CoA epimerase (MCEE).[2]

  • Isomerization: this compound is rearranged to form succinyl-CoA by methylmalonyl-CoA mutase (MMUT), a reaction that requires 5'-deoxyadenosylcobalamin (a form of vitamin B12) as a cofactor.[3]

Methylmalonyl_CoA_Pathway PropionylCoA Propionyl-CoA D_MMCoA D-Methylmalonyl-CoA PropionylCoA->D_MMCoA Propionyl-CoA Carboxylase (PCC) R_MMCoA This compound D_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCEE) SuccinylCoA Succinyl-CoA R_MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MMUT) (Vitamin B12-dependent) TCA Krebs Cycle SuccinylCoA->TCA

Caption: Metabolic conversion of Propionyl-CoA to Succinyl-CoA.

Experimental Protocols

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive, specific, and robust method for quantifying low-abundance metabolites like acyl-CoAs from complex biological matrices.[4][5] The protocol involves cell lysis, extraction of metabolites, chromatographic separation, and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow A 1. Cell Culture (≥1x10^6 cells) B 2. Harvest & Quench (e.g., Cold Methanol) A->B C 3. Cell Lysis & Extraction (e.g., 5% Sulfosalicylic Acid) B->C D 4. Protein Precipitation (Centrifugation) C->D E 5. Supernatant Transfer (To glass vials) D->E F 6. LC-MS/MS Analysis (Reversed-Phase C18) E->F G 7. Data Processing (Quantification vs. Standard Curve) F->G

Caption: Workflow for this compound quantification by LC-MS/MS.

A. Materials and Reagents

  • Cells of interest (e.g., cultured fibroblasts, hepatocytes)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • LC-MS grade Methanol, chilled to -80°C

  • Extraction Buffer: 5% (w/v) Sulfosalicylic Acid (SSA) in water, ice-cold

  • Internal Standard (IS): A suitable non-endogenous acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA), or a stable-isotope-labeled standard like [¹³C₃]-Malonyl-CoA.

  • This compound standard (for calibration curve)

  • LC-MS grade Water and Acetonitrile

  • LC-MS grade Ammonium Formate or Triethylamine (for mobile phase)

B. Sample Preparation and Extraction

  • Cell Culture: Grow cells to the desired confluency or state. For adherent cells, use a 6-well or 10-cm dish format (a minimum of 1-5 million cells is recommended).

  • Metabolism Quenching: Aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove extracellular metabolites.

  • Harvesting: Add 1 mL of ice-cold, -80°C methanol to the plate to quench metabolic activity and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Lysis and Extraction: Add 500 µL of ice-cold Extraction Buffer (5% SSA) to the cell suspension. Add the internal standard at a known concentration at this stage. Vortex vigorously for 1 minute.

  • Freeze-Thaw Cycles: Subject the samples to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube. For improved stability, use glass or low-retention vials for storage and analysis, as acyl-CoAs can adhere to plastic surfaces.[6]

  • Storage: Samples can be analyzed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.

C. LC-MS/MS Analysis

  • Chromatography:

    • LC System: A UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 25 mM ammonium formate, pH 8.2.

    • Mobile Phase B: 98% Acetonitrile / 2% Water with 5 mM ammonium formate.

    • Gradient: A typical gradient runs from 100% A to 55% B over 12 minutes, followed by a wash and re-equilibration step. The gradient must be optimized to resolve methylmalonyl-CoA from its isomers, such as succinyl-CoA.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These must be determined empirically by infusing pure standards.

      • Example Transition for a generic Acyl-CoA: The precursor ion [M+H]⁺ often fragments to a common product ion corresponding to the phosphopantetheine moiety.

    • Instrument Settings: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.

D. Quantification

  • Generate a standard curve by spiking known concentrations of this compound standard (e.g., from 1 nM to 1 µM) and a fixed concentration of the internal standard into the extraction buffer.

  • Process the standards in the same manner as the samples.

  • Calculate the peak area ratio of the analyte to the internal standard for both the samples and the standards.

  • Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.

  • Determine the concentration of this compound in the samples using the regression equation. Normalize the final concentration to cell number or total protein content.

Method 2: Coupled Enzymatic Assay

This method offers an alternative to LC-MS/MS and relies on the specific conversion of this compound to a detectable product. The assay measures the formation of succinyl-CoA, which is then quantified by HPLC or a further coupled enzymatic reaction. This approach is best suited for measuring enzyme activity but can be adapted to quantify the substrate if the enzyme is used in excess.

Enzymatic_Assay Sample Cell Extract containing This compound Reaction Reaction Mixture: + MMUT (excess) + Adenosylcobalamin Sample->Reaction SuccinylCoA Succinyl-CoA (Product) Reaction->SuccinylCoA Isomerization Reaction Detection Quantification (e.g., HPLC-UV) SuccinylCoA->Detection

Caption: Principle of the coupled enzymatic assay for this compound.
  • Sample Preparation: Prepare cell extracts as described in the LC-MS/MS protocol (steps B.1-B.7), but use a neutral pH buffer (e.g., 50 mM potassium phosphate, pH 7.0) for the final resuspension instead of an acidic extraction buffer to ensure enzyme activity.

  • Reaction Mixture: In a microplate well or microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • Cell Extract (containing unknown amount of this compound)

    • 5 µM Adenosylcobalamin (AdoCbl)

    • Excess Methylmalonyl-CoA Mutase (MMUT) enzyme (amount to be optimized to ensure complete conversion of substrate within a defined time).

  • Reaction: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow for the complete conversion of this compound to succinyl-CoA.

  • Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., perchloric acid or formic acid). Centrifuge to pellet the denatured enzyme.

  • Quantification of Succinyl-CoA:

    • Using HPLC-UV: Analyze the supernatant from the quenched reaction using reversed-phase HPLC. Separate succinyl-CoA from remaining substrates and other components. Quantify the succinyl-CoA peak at ~254 nm against a standard curve of known succinyl-CoA concentrations.[7]

    • Using a Secondary Coupled Reaction: The produced succinyl-CoA can be used as a substrate in a subsequent reaction that leads to a change in NADH absorbance at 340 nm. This adds complexity but avoids the need for HPLC.

Data Presentation

Direct measurements of absolute concentrations of this compound in healthy mammalian cells are not widely reported in the literature, reflecting its nature as a low-abundance, transient metabolic intermediate. In diseases like methylmalonic acidemia, levels are known to accumulate significantly.[1] The table below provides reference concentrations for related and more abundant short-chain acyl-CoAs in various mammalian cell lines to offer a metabolic context.

Acyl-CoA SpeciesCell Type/TissueConcentration RangeMethodReference
Acetyl-CoAK562 (Human)~100-200 pmol/10⁶ cellsLC-MS/MS[8]
Acetyl-CoAMouse Liver~15-60 nmol/g tissueLC-MS/MS[5]
Succinyl-CoAK562 (Human)~5-15 pmol/10⁶ cellsLC-MS/MS[8]
Malonyl-CoAMouse Liver~1-5 nmol/g tissueLC-MS/MS[5]
Propionyl-CoAK562 (Human)~0.5-2 pmol/10⁶ cellsLC-MS/MS[8]
Methylmalonyl-CoA Bovine Liver (Assay)LLOQ: 15.33 µMHPLC-UV[9]

LLOQ: Lower Limit of Quantification. This value represents the lowest concentration that can be reliably measured by the specified analytical method, not a cellular concentration.

References

Distinguishing (2R)- and (2S)-Methylmalonyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced Biochemical Analytics today released a comprehensive set of application notes and protocols detailing methods to distinguish between the two stereoisomers of methylmalonyl-CoA: (2R)-Methylmalonyl-CoA and (2S)-Methylmalonyl-CoA. This guidance is critical for researchers, scientists, and drug development professionals working in areas of inborn errors of metabolism, such as methylmalonic acidemia, and in the study of polyketide biosynthesis.

The ability to differentiate between these two epimers is fundamental to understanding the enzymatic pathways they are involved in. Propionyl-CoA is carboxylated to form (2S)-methylmalonyl-CoA, which is then converted to this compound by methylmalonyl-CoA epimerase. Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes this compound to succinyl-CoA, a key intermediate in the citric acid cycle.[1][2][3][4] Deficiencies in these enzymes lead to the accumulation of methylmalonic acid and other toxic metabolites.

These application notes provide detailed protocols for enzymatic assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) to accurately identify and quantify each epimer.

I. Enzymatic Methods

The stereospecificity of the enzymes methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase provides a robust basis for distinguishing between the (2R) and (2S) epimers.

A. Methylmalonyl-CoA Mutase (MCM) Assay

This assay leverages the fact that MCM is strictly specific for the (2R)-epimer of methylmalonyl-CoA, converting it to succinyl-CoA.[5] The activity can be monitored by measuring the formation of succinyl-CoA or the disappearance of this compound.

Protocol 1: Spectrophotometric Coupled MCM Assay

This method provides a continuous assay for MCM activity by coupling the formation of succinyl-CoA to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Lithium acetoacetate (5 mM)

  • NADH (0.15 mM)

  • (2R,S)-Methylmalonyl-CoA (racemic mixture)

  • Succinyl-CoA transferase

  • β-hydroxyacyl-CoA dehydrogenase

  • Adenosylcobalamin (AdoCbl), if assaying the apoenzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, lithium acetoacetate, and NADH.

  • Add the sample containing methylmalonyl-CoA mutase.

  • Add succinyl-CoA transferase and β-hydroxyacyl-CoA dehydrogenase.

  • Initiate the reaction by adding (2R,S)-methylmalonyl-CoA (and AdoCbl if required).

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of succinyl-CoA formation.

B. Methylmalonyl-CoA Epimerase (MCE) Assay

This assay is designed to measure the activity of MCE, which catalyzes the interconversion of (2S)- and this compound. The assay typically starts with the (2S)-epimer and measures its conversion to the (2R)-epimer through the action of MCM.[7][8]

Protocol 2: HPLC-Based MCE Assay

This endpoint assay quantifies the activity of MCE by measuring the disappearance of methylmalonyl-CoA via HPLC after its conversion to succinyl-CoA by MCM.[7][8]

Materials:

  • (2S)-Methylmalonyl-CoA

  • Methylmalonyl-CoA mutase (MCM)

  • Adenosylcobalamin (AdoCbl)

  • Buffer solution (e.g., potassium phosphate)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing buffer, (2S)-methylmalonyl-CoA, MCM, and AdoCbl.

  • Initiate the reaction by adding the sample containing methylmalonyl-CoA epimerase.

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Analyze the sample by HPLC to quantify the remaining methylmalonyl-CoA. The decrease in methylmalonyl-CoA concentration is indicative of MCE activity.

Biochemical Pathway for Enzymatic Assays

S_MMCoA (2S)-Methylmalonyl-CoA R_MMCoA This compound S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCE) SuccinylCoA Succinyl-CoA R_MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM)

Caption: Enzymatic conversion of methylmalonyl-CoA epimers.

II. Chromatographic Methods

Chromatographic techniques are powerful tools for the separation and quantification of methylmalonyl-CoA epimers and related metabolites.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used to separate succinyl-CoA from methylmalonyl-CoA, which is essential for the enzymatic assays described above.[9][10] While baseline separation of the (2R) and (2S) epimers of methylmalonyl-CoA by standard reverse-phase HPLC is challenging, this separation is crucial for monitoring the enzymatic reactions.

Protocol 3: HPLC Separation of Succinyl-CoA and Methylmalonyl-CoA

This protocol outlines a general method for the separation of succinyl-CoA and methylmalonyl-CoA using a C18 reverse-phase column.[9][11]

Materials:

  • HPLC system with a UV detector (254 or 260 nm)

  • C18 reverse-phase column

  • Mobile Phase A: Sodium phosphate buffer (e.g., 0.1 M, pH 7)

  • Mobile Phase B: Acetonitrile or methanol

  • Standards for succinyl-CoA and methylmalonyl-CoA

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample (quenched reaction mixture or standards).

  • Elute the compounds using a gradient of Mobile Phase B.

  • Detect the compounds by their absorbance at 254 or 260 nm.

  • Quantify the peaks by comparing their area to a standard curve.

Table 1: Representative HPLC Retention Times

CompoundRetention Time (min)
Malonyl-CoA3.21
Methylmalonyl-CoA7.26
Succinyl-CoA11.87
Acetyl-CoA14.83
(Data adapted from representative chromatograms and may vary based on specific HPLC conditions)[10]
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of methylmalonic acid, the hydrolyzed product of methylmalonyl-CoA, in biological samples.[12][13] This technique requires derivatization of the analyte to increase its volatility.

Protocol 4: GC-MS Analysis of Methylmalonic Acid

This protocol describes the analysis of methylmalonic acid in plasma or urine using GC-MS with stable isotope dilution for quantification.[12][14]

Materials:

  • Biological sample (plasma or urine)

  • Internal standard (e.g., deuterated methylmalonic acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization agent (e.g., BSTFA, MSTFA)

  • GC-MS system

Procedure:

  • Add the internal standard to the biological sample.

  • Perform a liquid-liquid extraction to isolate the organic acids.

  • Evaporate the solvent and dry the residue.

  • Derivatize the sample to form a volatile trimethylsilyl derivative.[12]

  • Inject the derivatized sample into the GC-MS.

  • Separate the components on the GC column and detect the characteristic ions by the mass spectrometer.

  • Quantify methylmalonic acid based on the ratio of the analyte to the internal standard.

GC-MS Workflow

Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

References

Application of (2R)-Methylmalonyl-CoA in Metabolic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2R)-Methylmalonyl-CoA is a key metabolite in the biosynthesis of numerous valuable natural products, particularly complex polyketides with significant therapeutic applications. Its strategic use in metabolic engineering enables the production of these compounds in heterologous hosts like Escherichia coli, which do not naturally synthesize the required building blocks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in metabolic engineering.

Introduction

Complex polyketides, such as the antibiotic erythromycin, are synthesized by large multienzyme complexes called polyketide synthases (PKSs). These enzymes utilize short-chain acyl-CoA molecules as building blocks, with (2S)-methylmalonyl-CoA being one of the most common "extender" units. A significant hurdle in the heterologous production of these polyketides in hosts like E. coli is the absence of a native pathway to produce (2S)-methylmalonyl-CoA[1][2].

Metabolic engineering provides a solution by introducing a biosynthetic pathway that converts a central metabolite, succinyl-CoA, into (2S)-methylmalonyl-CoA. This pathway proceeds through this compound as a key intermediate. The two-step enzymatic conversion involves:

  • Methylmalonyl-CoA mutase , which isomerizes succinyl-CoA to this compound. This enzyme is coenzyme B12-dependent.

  • Methylmalonyl-CoA epimerase , which converts this compound to the PKS-utilizable (2S)-methylmalonyl-CoA.

This engineered pathway has been successfully implemented to produce complex polyketides like 6-deoxyerythronolide B (6-dEB), the macrocyclic core of erythromycin, in E. coli[1][3][4][5][6].

Furthermore, recent discoveries have shown that some PKSs can directly utilize this compound, expanding its role beyond that of just an intermediate[7]. The bifunctional acyltransferase/decarboxylase LnmK, for instance, has been shown to specify this compound for polyketide biosynthesis[7]. This opens up new avenues for combinatorial biosynthesis and synthetic biology.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the production of 6-dEB in engineered E. coli strains utilizing different metabolic pathways for methylmalonyl-CoA supply.

Table 1: Comparison of 6-dEB Titers with Different Methylmalonyl-CoA Supply Pathways

Host StrainMethylmalonyl-CoA PathwayPrecursor(s) Fed6-dEB Titer (mg/L)Reference
E. coli BAP1P. shermanii mutase & S. coelicolor epimerasePropionate, Hydroxocobalamin, Succinate, Glutamate~1[5]
E. coliS. coelicolor PCCPropionate5-fold higher than mutase pathway[3][6]
E. coliP. shermanii mutase/epimerasePropionate-[3][6]
E. coli BAP1 (ΔygfH)S. coelicolor PCCPropionate129 (shake flask)[5]
E. coli BAP1 (ΔygfH)S. coelicolor PCCPropionate527 (bioreactor)[5]

PCC: Propionyl-CoA Carboxylase

Table 2: Intracellular Acyl-CoA Pool Composition in Engineered E. coli

Host Strain EngineeringPathway ExpressedPrecursor(s) FedThis compound (% of total CoA pool)(2S)-Methylmalonyl-CoA (% of total CoA pool)Reference
P. shermanii or E. coli mutaseMutase onlyHydroxocobalamin~10Not reported[1][2]
S. coelicolor PCCPCC pathwayPropionateNot reportedup to 30[3][6]
P. shermanii mutase/epimeraseMutase/epimerase pathwayPropionateNot reportedup to 30[3][6]
S. coelicolor MatBMalonyl/methylmalonyl-CoA ligaseMethylmalonateNot reportedup to 90[3][6]

Experimental Protocols

Protocol 1: Construction of an E. coli Strain for 6-dEB Production via the Methylmalonyl-CoA Mutase-Epimerase Pathway

This protocol describes the genetic modification of E. coli to express the necessary enzymes for 6-dEB synthesis.

1. Gene Sources:

  • Methylmalonyl-CoA mutase (sbm): Amplified from E. coli BL21(DE3) genomic DNA[4].

  • Methylmalonyl-CoA epimerase (mce): A codon-optimized version of the Streptomyces coelicolor A3(2) gene is recommended for expression in E. coli[4].

  • 6-Deoxyerythronolide B Synthase (DEBS): Genes encoding DEBS1, DEBS2, and DEBS3 from Saccharopolyspora erythraea.

  • Phosphopantetheinyl transferase (sfp): From Bacillus subtilis to activate the DEBS enzymes.

2. Plasmid Construction:

  • Clone the mce and sbm genes into a suitable expression vector, such as pCDFDuet-1, to create a co-expression plasmid (e.g., pCDFDuet-mce-sbm)[4]. The genes should be placed under the control of an inducible promoter like T7.

  • The DEBS and sfp genes are typically housed on separate compatible plasmids.

3. Host Strain:

  • An E. coli B-strain derivative, such as BL21(DE3), is a suitable host due to its T7 expression system.

4. Transformation:

  • Transform the host strain with the plasmids containing the DEBS genes, the sfp gene, and the mutase-epimerase pathway genes.

5. Verification:

  • Confirm the presence of all plasmids by restriction digestion and sequencing.

Protocol 2: Fermentation for 6-dEB Production

This protocol outlines the culture conditions for producing 6-dEB in the engineered E. coli strain.

1. Media:

  • Use a rich medium such as LB or a defined medium for better control of cell growth and product formation.

  • Supplement the medium with the appropriate antibiotics to maintain the plasmids.

2. Inoculum Preparation:

  • Grow a seed culture overnight in the chosen medium with antibiotics.

3. Fermentation Conditions:

  • Inoculate the production culture with the overnight seed culture.

  • Grow the cells at 37°C with vigorous shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • After induction, reduce the temperature to 22-25°C.

4. Precursor Feeding:

  • Supplement the culture with propionate (e.g., 10 mM) to serve as the starter unit for 6-dEB synthesis[8].

  • Add hydroxocobalamin (a precursor of coenzyme B12) to a final concentration of 1-2 mg/L to ensure the activity of the methylmalonyl-CoA mutase[1][2].

  • If using the mutase-epimerase pathway to generate the extender units, also supplement with a carbon source that feeds into the TCA cycle, such as succinate or glutamate[4].

5. Harvest:

  • Continue the fermentation for 48-72 hours post-induction.

  • Harvest the cells and the supernatant for product analysis.

Protocol 3: Extraction and Quantification of 6-dEB

This protocol details the procedure for extracting and quantifying the produced 6-dEB.

1. Extraction:

  • Acidify the culture broth to pH 3 with HCl.

  • Extract the 6-dEB from the broth twice with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under vacuum.

  • Resuspend the dried extract in a suitable solvent, such as methanol, for analysis.

2. Quantification by LC-MS:

  • Use a C18 reverse-phase HPLC column.

  • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Detect the 6-dEB using mass spectrometry in positive ion mode, monitoring for its characteristic m/z.

  • Quantify the 6-dEB by comparing the peak area to a standard curve prepared with a purified 6-dEB standard.

Protocol 4: Analysis of Intracellular Acyl-CoA Pools by HPLC

This protocol describes the method for measuring the intracellular concentrations of this compound and other acyl-CoAs.

1. Sample Quenching and Extraction:

  • Rapidly quench the metabolism of a known amount of cells by mixing with a cold solution (e.g., 60% methanol at -20°C).

  • Pellet the cells by centrifugation at a low temperature.

  • Extract the acyl-CoAs from the cell pellet using a suitable extraction buffer (e.g., a mixture of isopropanol and phosphate buffer).

  • Clarify the extract by centrifugation.

2. HPLC Analysis:

  • Use a C18 reverse-phase HPLC column.

  • Employ a gradient elution with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile[9][10].

  • Detect the acyl-CoAs by their UV absorbance at 260 nm[9].

  • Identify and quantify the different acyl-CoA species by comparing their retention times and peak areas to those of authentic standards.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway succinyl_coa Succinyl-CoA r_mmcoa This compound succinyl_coa->r_mmcoa Methylmalonyl-CoA Mutase (B12-dependent) s_mmcoa (2S)-Methylmalonyl-CoA r_mmcoa->s_mmcoa Methylmalonyl-CoA Epimerase pks Polyketide Synthase (PKS) s_mmcoa->pks polyketide Complex Polyketide (e.g., 6-dEB) pks->polyketide experimental_workflow strain_construction 1. Strain Construction (E. coli expressing mutase, epimerase, DEBS, sfp) fermentation 2. Fermentation (IPTG induction, precursor feeding) strain_construction->fermentation extraction 3. Product Extraction (Ethyl acetate extraction) fermentation->extraction analysis 4. Quantification (LC-MS analysis) extraction->analysis result Polyketide Titer analysis->result direct_utilization r_mmcoa This compound lnmk LnmK (AT/DC) r_mmcoa->lnmk propionyl_acp Propionyl-S-ACP lnmk->propionyl_acp pks_alkylation PKS β-alkylation propionyl_acp->pks_alkylation polyketide Modified Polyketide pks_alkylation->polyketide

References

Application Notes and Protocols for Stable Isotope Labeling of (2R)-Methylmalonyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions in biological systems. The use of stable isotope tracers, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of atoms through metabolic pathways. (2R)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine. Its metabolic fate, primarily its conversion to the Krebs cycle intermediate succinyl-CoA, is crucial for cellular energy homeostasis. Dysregulation of this pathway is implicated in various metabolic disorders, including methylmalonic acidemia.

These application notes provide a detailed protocol for the stable isotope labeling of this compound to enable robust metabolic flux analysis. By tracing the incorporation of ¹³C from labeled precursors, researchers can quantify the flux through the propionate-to-succinate pathway, offering valuable insights for basic research and the development of novel therapeutics.

Principle of the Method

The fundamental principle of this method is the introduction of a stable isotope-labeled precursor into a biological system (e.g., cell culture). As the cells metabolize the labeled substrate, the heavy isotopes are incorporated into downstream metabolites, including this compound. The mass isotopologue distribution (MID) of this compound and its downstream products is then measured by mass spectrometry. This data, when integrated into a metabolic model, allows for the calculation of the relative and absolute fluxes through the pathway of interest.

The stereospecificity of the enzymes involved in this pathway necessitates the chiral separation of (2R)- and (2S)-methylmalonyl-CoA to accurately determine the flux through the productive (2R) isomer pathway.

Key Applications

  • Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting metabolic pathways.

  • Disease Modeling: Understand the metabolic reprogramming in diseases such as methylmalonic acidemia and cancer.

  • Bioprocess Optimization: Engineer microorganisms for the enhanced production of valuable chemicals derived from propionyl-CoA or succinyl-CoA.

  • Nutritional Science: Investigate the metabolic fate of dietary branched-chain amino acids and odd-chain fatty acids.

Data Presentation

The quantitative data from metabolic flux analysis experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Methylmalonyl-CoA

ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Control95.2 ± 1.53.1 ± 0.51.2 ± 0.30.5 ± 0.1
+ [U-¹³C₃]Propionate10.3 ± 2.15.2 ± 0.815.5 ± 2.569.0 ± 4.2
+ Drug X25.1 ± 3.08.9 ± 1.128.3 ± 3.537.7 ± 4.8

Data are presented as mean ± standard deviation (n=3). M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Calculated Metabolic Fluxes

Metabolic FluxControl (nmol/mg protein/h)+ Drug X (nmol/mg protein/h)Fold Change
Propionyl-CoA to Methylmalonyl-CoA5.8 ± 0.72.1 ± 0.3-2.76
This compound to Succinyl-CoA5.5 ± 0.61.9 ± 0.2-2.89
Anaplerotic Succinyl-CoA flux15.2 ± 1.810.8 ± 1.3-1.41

Fluxes are calculated using a metabolic model and the isotopic labeling data. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Stable Isotope Labeling of this compound in Cell Culture

This protocol describes the labeling of cellular metabolites using stable isotope-labeled precursors.

Materials:

  • Cell line of interest (e.g., HepG2, fibroblasts)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Stable isotope-labeled precursor:

    • [U-¹³C₃]Propionate

    • [U-¹³C₅]Valine

    • [U-¹³C₆]Isoleucine

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • For labeling with [U-¹³C₃]Propionate: Prepare the culture medium with dFBS and supplement with the desired concentration of [U-¹³C₃]Propionate (e.g., 100 µM).

    • For labeling with ¹³C-amino acids: Prepare a custom medium lacking the natural amino acid and supplement with the corresponding ¹³C-labeled amino acid at a physiological concentration.

  • Initiation of Labeling:

    • Aspirate the complete medium from the culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration to approach isotopic steady-state. The optimal labeling time should be determined empirically for each cell line and experimental condition but typically ranges from 6 to 24 hours.

Protocol 2: Quenching and Extraction of Acyl-CoAs

This protocol details the rapid quenching of metabolism and extraction of acyl-CoAs from cultured cells.

Materials:

  • Ice-cold PBS

  • Cold (-80°C) extraction solvent: 80% Methanol in water

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Liquid nitrogen

Procedure:

  • Quenching:

    • Place the culture plates on a bed of ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

  • Extraction:

    • Immediately add the cold (-80°C) 80% methanol extraction solvent to the plate (e.g., 1 mL for a 10 cm plate).

    • Use a cell scraper to scrape the cells in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Flash-Freezing: Flash-freeze the lysate in liquid nitrogen to ensure complete cessation of enzymatic activity.

  • Storage: Store the samples at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the analytical procedure for the quantification and isotopologue analysis of methylmalonyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including chiral separation.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Chiral HPLC column (e.g., a cyclodextrin-based column)

  • Mobile Phase A: Aqueous solution with a suitable buffer (e.g., 10 mM ammonium acetate)

  • Mobile Phase B: Acetonitrile or methanol

  • This compound and (2S)-Methylmalonyl-CoA standards

  • ¹³C-labeled internal standards (if available)

Procedure:

  • Sample Preparation:

    • Thaw the frozen metabolite extracts on ice.

    • Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent compatible with the LC mobile phase.

  • Chromatographic Separation:

    • Equilibrate the chiral HPLC column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Develop a gradient elution method to achieve baseline separation of this compound, (2S)-Methylmalonyl-CoA, and its structural isomer succinyl-CoA. The separation of isomers is critical for accurate quantification.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted analysis on a high-resolution instrument.

    • MRM Transitions: Define specific precursor-to-product ion transitions for both labeled and unlabeled methylmalonyl-CoA and succinyl-CoA. For example, a specific fragment at m/z 317 can be used for the selective quantitation of methylmalonyl-CoA to distinguish it from succinyl-CoA.[1]

  • Data Analysis:

    • Integrate the peak areas for each mass isotopologue of this compound.

    • Correct for the natural abundance of ¹³C.

    • Calculate the mass isotopologue distribution (MID).

    • Use the MID data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate fluxes.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_flux_analysis Flux Analysis seeding Cell Seeding labeling Stable Isotope Labeling ([U-¹³C₃]Propionate) seeding->labeling quenching Metabolic Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms Chiral LC-MS/MS Analysis extraction->lcms data_analysis Data Processing & MID Calculation lcms->data_analysis mfa Metabolic Flux Analysis (Software) data_analysis->mfa flux_map Flux Map Generation mfa->flux_map

Caption: Experimental workflow for stable isotope-based metabolic flux analysis of this compound.

metabolic_pathway cluster_precursors Precursors cluster_main_pathway Propionate Catabolism propionate [U-¹³C₃]Propionate propionyl_coa Propionyl-CoA propionate->propionyl_coa valine ¹³C-Valine valine->propionyl_coa isoleucine ¹³C-Isoleucine isoleucine->propionyl_coa methylmalonyl_coa This compound propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase krebs Krebs Cycle succinyl_coa->krebs

References

Application Notes and Protocols for the Chemical and Enzymatic Synthesis of (2R)-Methylmalonyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Methylmalonyl-Coenzyme A ((2R)-MM-CoA) is a critical intermediate in various metabolic pathways and serves as a key building block in the biosynthesis of many important natural products, particularly polyketides with significant therapeutic potential. The stereochemistry at the C2 position of the methylmalonyl moiety is crucial for its recognition and utilization by specific enzymes, such as certain polyketide synthases (PKS). Consequently, access to enantiomerically pure (2R)-MM-CoA and its derivatives is essential for research in metabolic engineering, synthetic biology, and drug discovery.

These application notes provide detailed protocols for both the chemical and enzymatic synthesis of (2R)-methylmalonyl-CoA derivatives, offering researchers a comprehensive guide to producing this vital molecule. The notes cover a chemical method for synthesizing a racemic mixture of methylmalonyl-CoA, strategies for potential chiral resolution, and more specific and efficient enzymatic methods for the direct synthesis of the desired (2R) enantiomer.

Data Presentation

Table 1: Comparison of Synthesis Methods for Methylmalonyl-CoA
Synthesis MethodStarting MaterialsKey Reagents/EnzymesProductPurity/StereoselectivityReported YieldReference
Chemical Synthesis Methylmalonic acid, Coenzyme ADicyclohexylcarbodiimide (DCC), Thiophenol(2R/S)-Methylmalonyl-CoARacemic mixture~80% (overall)[1]
Enzymatic Synthesis 1 Methylmalonic acid, Coenzyme A, ATPMethylmalonyl-CoA ligase (MatB)This compoundPreferentially (2R)92%[2]
Enzymatic Synthesis 2 Succinyl-CoAMethylmalonyl-CoA Mutase (MUT)This compoundStereospecificNot explicitly stated[3]
Enzymatic Synthesis 3 (2RS)-Methylmalonyl-CoALnmK (AT/DC)Propionyl-CoA (from (2R)-MM-CoA)Specific for (2R)~50% conversion (of racemic)[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of (2R/S)-Methylmalonyl-CoA

This protocol describes a two-step chemical synthesis to produce a racemic mixture of methylmalonyl-CoA.[1] A subsequent chiral resolution step (see Protocol 2) would be required to isolate the (2R) enantiomer.

Step 1: Synthesis of Methylmalonic Acid Thiophenyl Ester

  • Dissolve methylmalonic acid in a suitable anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a stoichiometric equivalent of thiophenol.

  • Add dicyclohexylcarbodiimide (DCC) as a condensing agent and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purify the thiophenyl ester of methylmalonic acid from the filtrate using column chromatography.

Step 2: Transesterification with Coenzyme A

  • Dissolve the purified methylmalonic acid thiophenyl ester in a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of Coenzyme A (lithium salt) to the mixture.

  • Stir the reaction at room temperature and monitor the formation of methylmalonyl-CoA by HPLC.

  • The transesterification reaction should proceed to yield (2R/S)-methylmalonyl-CoA.

  • Purify the final product using preparative HPLC.

Protocol 2: Chiral Resolution of Racemic Methylmalonic Acid (General Strategy)

To obtain enantiomerically pure (2R)-methylmalonic acid for subsequent CoA ligation, a chiral resolution of the racemic acid can be performed. This is a generalized approach, and specific conditions may need optimization.

  • Formation of Diastereomeric Salts: React the racemic methylmalonic acid with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: Separate the diastereomeric salts based on their differential solubility through fractional crystallization.

  • Liberation of the Enantiomer: Acidify the separated diastereomeric salt of the desired (2R) enantiomer to liberate the pure (2R)-methylmalonic acid.

  • Recovery of Chiral Auxiliary: The chiral base can be recovered from the mother liquor and the other diastereomeric salt.

Alternatively, chiral chromatography can be employed to separate the enantiomers of methylmalonic acid or its derivatives.

Protocol 3: Enzymatic Synthesis of this compound using MatB

This protocol utilizes the methylmalonyl-CoA ligase (MatB) from Rhizobium trifolii for the direct and stereoselective synthesis of this compound.[2]

Materials:

  • Coenzyme A (CoA)

  • Methylmalonic acid

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Ammonium bicarbonate buffer (e.g., 200 mM, pH 6.8)

  • Purified MatB enzyme

Procedure:

  • Prepare a reaction mixture containing CoA, methylmalonic acid, and ATP in ammonium bicarbonate buffer with MgCl₂.[2]

  • Initiate the reaction by adding the purified MatB enzyme.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 2 hours).[2]

  • Quench the reaction by adding a strong acid, such as formic acid.[2]

  • Centrifuge the mixture to pellet any precipitated protein.[2]

  • Analyze the supernatant for the formation of this compound using HPLC-UV-MS.[2]

Protocol 4: Enzymatic Synthesis of this compound from Succinyl-CoA

This method employs the enzyme methylmalonyl-CoA mutase (MUT), which catalyzes the reversible isomerization of succinyl-CoA to this compound.[3] This reaction is a key step in the catabolism of odd-chain fatty acids and certain amino acids.[4]

Materials:

  • Succinyl-CoA

  • Adenosylcobalamin (Vitamin B₁₂) cofactor

  • Suitable buffer (e.g., phosphate buffer)

  • Purified Methylmalonyl-CoA Mutase (MUT)

Procedure:

  • Prepare a reaction mixture containing succinyl-CoA and adenosylcobalamin in the appropriate buffer.

  • Initiate the reaction by adding the purified MUT enzyme.

  • Incubate the reaction under optimized conditions (temperature, pH).

  • Monitor the formation of this compound using a suitable analytical method, such as HPLC or mass spectrometry.

Signaling Pathways and Experimental Workflows

cluster_chemical Chemical Synthesis & Resolution MMA Methylmalonic Acid (Racemic) Thioester Thiophenyl Ester of Methylmalonic Acid MMA->Thioester + Thiophenol, DCC Diastereomers Diastereomeric Salts MMA->Diastereomers + Chiral Base Thiophenol Thiophenol DCC DCC MMCoA_racemic (2R/S)-Methylmalonyl-CoA Thioester->MMCoA_racemic + Coenzyme A CoA Coenzyme A ChiralBase Chiral Base MMA_R (2R)-Methylmalonic Acid Diastereomers->MMA_R Separation & Acidification MMCoA_R_chem This compound MMA_R->MMCoA_R_chem Thioesterification & CoA Ligation

Caption: Chemical synthesis of (2R/S)-methylmalonyl-CoA and a general strategy for chiral resolution.

cluster_enzymatic Enzymatic Synthesis Pathways MMA_acid Methylmalonic Acid MatB MatB MMA_acid->MatB CoA_ATP CoA + ATP CoA_ATP->MatB MMCoA_R This compound MatB->MMCoA_R Epimerase Methylmalonyl-CoA Epimerase MMCoA_R->Epimerase SuccinylCoA Succinyl-CoA MUT Methylmalonyl-CoA Mutase (MUT) SuccinylCoA->MUT MUT->MMCoA_R B12 Adenosylcobalamin (Vitamin B12) B12->MUT MMCoA_S (2S)-Methylmalonyl-CoA MMCoA_S->Epimerase Epimerase->MMCoA_S

Caption: Key enzymatic pathways for the synthesis and interconversion of this compound.

Experimental Workflow: Enzymatic Synthesis and Analysis start Prepare Reaction Mixture add_enzyme Add Purified Enzyme start->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (HPLC-MS) centrifuge->analyze end Quantify Product analyze->end

Caption: A generalized experimental workflow for the enzymatic synthesis and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purifying (2R)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2R)-Methylmalonyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product shows two closely eluting peaks on my reverse-phase HPLC. What could be the cause?

Answer: The most probable cause is the presence of both the (2R) and (2S) epimers of methylmalonyl-CoA. The enzyme methylmalonyl-CoA epimerase can interconvert these two forms.[1][2][3] Depending on your synthesis method and sample handling, you may have a mixture of both epimers.

Troubleshooting Steps:

  • Enzymatic Confirmation: Use methylmalonyl-CoA mutase, which is specific for the (2R) isomer, to see if one of the peaks is converted to succinyl-CoA.[3] The peak that decreases in area corresponds to this compound.

  • Chiral Chromatography: For baseline separation and purification of the individual epimers, a chiral chromatography method is required. Standard C18 columns will likely not resolve the two epimers.

  • Optimize Synthesis: If your synthesis is not stereospecific, consider alternative methods or the inclusion of steps to favor the formation of the (2R) isomer.

Question 2: I am experiencing low yields of this compound after purification. What are the potential reasons?

Answer: Low yields can be attributed to several factors, including degradation of the target molecule, inefficient extraction, or losses during chromatographic steps. Acyl-CoA thioesters are known to be labile.

Troubleshooting Steps:

  • pH and Temperature Control: The stability of related acyl-CoAs, such as malonyl-CoA, is influenced by pH and temperature.[4] It is advisable to maintain a slightly acidic to neutral pH (around 6.0-7.0) and keep the sample on ice or at 4°C throughout the purification process.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot your sample into smaller volumes for storage.

  • Use of Reducing Agents: Thioesters can be susceptible to oxidation. While some protocols advise against agents like DTT which can promote hydrolysis, others use TCEP to prevent disulfide bond formation.[5] Careful evaluation of the necessity and choice of a reducing agent is recommended.

  • Extraction Efficiency: Ensure your extraction protocol is optimized for acyl-CoAs. Methods often involve quenching with acids like perchloric or sulfosalicylic acid, followed by solid-phase extraction or liquid-liquid extraction to remove contaminants.

Question 3: My purified this compound appears to be degrading upon storage. What are the optimal storage conditions?

Answer: Based on studies of the enzyme methylmalonyl-CoA epimerase, which uses this compound as a substrate, the enzyme itself is stable at -20°C and a pH of 8.5.[1] While this refers to the enzyme, it provides a starting point for considering the stability of its substrate. For the small molecule, storage at -80°C is generally recommended for long-term stability.

Recommended Storage Conditions:

  • Temperature: -80°C for long-term storage.

  • pH: A slightly acidic buffer (e.g., pH 6.0) is generally preferred for thioester stability.

  • Form: Store as a lyophilized powder or in a suitable buffer in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

What are the most common impurities found in this compound preparations?

Common impurities include:

  • The (2S)-methylmalonyl-CoA epimer.

  • Starting materials from synthesis, such as Coenzyme A and methylmalonic acid.

  • Degradation products resulting from hydrolysis of the thioester bond.

  • Related acyl-CoAs if the starting material is from a biological extract.

What analytical techniques are best suited for assessing the purity of this compound?

A combination of techniques is often necessary for complete characterization:

  • Reverse-Phase HPLC: Useful for quantifying total methylmalonyl-CoA and separating it from other non-chiral impurities. Detection is typically done by UV absorbance at 260 nm.

  • Chiral HPLC: Necessary for determining the enantiomeric purity by separating the (2R) and (2S) epimers.

  • LC-MS/MS: Provides mass confirmation of the compound and can be used for highly sensitive quantification.

What is the role of methylmalonyl-CoA epimerase in the context of purification?

Methylmalonyl-CoA epimerase catalyzes the interconversion between (2R)- and (2S)-methylmalonyl-CoA.[1][2][3] Its presence in biological extracts can lead to a mixture of epimers. Understanding its function is crucial for developing a purification strategy that can separate the desired (2R) epimer from its (2S) counterpart.

Experimental Protocols

Protocol 1: Synthesis of Methylmalonyl-CoA

This protocol is based on a rapid, high-yield synthesis method.[6]

Materials:

  • Methylmalonic acid

  • Thiophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (CoA)

  • Anhydrous dioxane

  • Potassium bicarbonate buffer (pH 8.0)

Methodology:

  • Preparation of Thiophenyl Ester:

    • Dissolve methylmalonic acid and thiophenol in anhydrous dioxane.

    • Add DCC as a condensing agent.

    • Stir the reaction at room temperature.

    • Monitor the reaction for the formation of the thiophenyl ester of methylmalonic acid.

  • Transesterification with Coenzyme A:

    • Dissolve the crude thiophenyl ester in a potassium bicarbonate buffer (pH 8.0).

    • Add Coenzyme A to the solution.

    • Incubate the mixture to allow for transesterification, yielding methylmalonyl-CoA.

    • The overall yield is reported to be around 80%.[6]

Protocol 2: HPLC Analysis of Methylmalonyl-CoA

This protocol is adapted from methods used for the analysis of related acyl-CoAs.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Solvent A: 100 mM sodium phosphate buffer, pH 7.0, with 100 mM acetic acid.[7]

  • Solvent B: 18% (v/v) methanol in Solvent A.[7]

  • Gradient: A linear gradient can be optimized to separate methylmalonyl-CoA from other components. A starting point could be a gradient from a low percentage of Solvent B to a higher percentage over 20-30 minutes.

  • Flow Rate: 0.2 - 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 260 nm.[7]

Sample Preparation:

  • Dilute the sample in a suitable buffer (e.g., the initial mobile phase conditions).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Retention Times of Coenzyme A and Related Thioesters

CompoundRetention Time (minutes)
Malonyl-CoA3.21
CoASH5.06
Methylmalonyl-CoA 7.26
Succinyl-CoA11.87
Acetyl-CoA14.83

Data adapted from a study on the separation of CoA compounds and may vary based on specific HPLC conditions.[8]

Visualizations

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Chemical Synthesis of (2R,S)-Methylmalonyl-CoA extraction Extraction / Crude Preparation synthesis->extraction Crude Product hplc_rp Reverse-Phase HPLC (Removal of non-chiral impurities) extraction->hplc_rp Crude Extract hplc_chiral Chiral HPLC (Separation of 2R and 2S epimers) hplc_rp->hplc_chiral Partially Purified (Epimeric Mixture) purity Purity Assessment (HPLC, LC-MS) hplc_chiral->purity Purified this compound quant Quantification purity->quant

Caption: Workflow for the synthesis, purification, and analysis of this compound.

epimerization_pathway R_epimer This compound enzyme Methylmalonyl-CoA Epimerase R_epimer->enzyme S_epimer (2S)-Methylmalonyl-CoA enzyme->S_epimer

Caption: Enzymatic interconversion of (2R)- and (2S)-Methylmalonyl-CoA.

References

Technical Support Center: Stability and Degradation of (2R)-Methylmalonyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (2R)-Methylmalonyl-CoA in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter related to the stability of this compound.

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.

Potential Cause: Degradation of this compound in your stock or working solutions. The thioester bond is susceptible to hydrolysis, which can be accelerated by improper storage and handling.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Aqueous solutions of methylmalonyl-CoA are not recommended for storage for more than one day. For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.

  • Check pH of Buffers: The thioester bond is most stable in slightly acidic conditions (pH 4.0-6.8). Alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions significantly promote hydrolysis. Ensure your buffers are within the optimal pH range.

  • Control Temperature: Keep stock solutions and reaction mixtures on ice whenever possible. Elevated temperatures accelerate the rate of hydrolysis.

  • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound on the day of the experiment.

  • Assess Purity: If you suspect degradation, the purity of your this compound can be assessed by HPLC.

G A Inconsistent/Low Assay Results B Potential Cause: this compound Degradation A->B C Verify Solution Age & Storage (Aqueous <1 day, Solid -20°C ≥4 years) B->C D Check Buffer pH (Optimal: 4.0-6.8) B->D E Control Temperature (Keep on ice) B->E F Prepare Fresh Solutions Daily B->F G Assess Purity via HPLC B->G

Caption: Troubleshooting workflow for inconsistent enzymatic assay results.

Issue 2: Unexpected peaks in chromatography analysis.

Potential Cause: Presence of degradation products. The primary non-enzymatic degradation of this compound occurs through the hydrolysis of the thioester bond.

Primary Degradation Products:

  • Methylmalonic Acid

  • Coenzyme A (CoA)

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use standards of methylmalonic acid and Coenzyme A to confirm the identity of the unexpected peaks in your chromatogram.

  • Review Sample Handling: Assess your sample preparation and handling procedures for factors that could promote hydrolysis (e.g., prolonged storage in aqueous solution, high pH, elevated temperature).

  • Optimize HPLC Method: Ensure your HPLC method is capable of resolving this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution is commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be made, dissolve the solid this compound in a slightly acidic buffer (pH 4.0-6.8) or in methanol. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. However, be aware that the stability in aqueous solutions is limited.

Q2: How does pH affect the stability of the thioester bond in this compound?

A2: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8). Both alkaline and strongly acidic conditions accelerate the rate of hydrolysis.

Q3: What is the half-life of this compound in solution?

Q4: What are the primary degradation products of this compound in solution?

A4: The primary pathway for non-enzymatic degradation is the hydrolysis of the thioester bond, which results in the formation of methylmalonic acid and Coenzyme A.

Q5: Can I store aqueous solutions of this compound?

A5: It is strongly recommended to prepare aqueous solutions of this compound fresh on the day of use. A product information sheet for the sodium salt of methylmalonyl-CoA advises against storing aqueous solutions for more than one day.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides general stability information for acyl-CoA compounds based on available literature. This information can be used as a guideline for handling this compound.

ParameterConditionRecommendation/Observation
Storage (Solid) -20°CStable for ≥ 4 years
Storage (Aqueous Solution) Room TemperatureNot recommended for more than one day
Optimal pH for Stability 4.0 - 6.8Thioester bond is most stable
Conditions to Avoid pH > 7.0 (Alkaline)Promotes chemical hydrolysis
Conditions to Avoid pH < 4.0 (Strongly Acidic)Can lead to hydrolysis
Conditions to Avoid Elevated TemperaturesAccelerates hydrolysis

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Degradation

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound and its potential degradation product, succinyl-CoA (in the context of enzymatic assays) or to monitor the decrease of the parent compound over time in stability studies.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 4.6

  • Mobile Phase B: 10% Mobile Phase A, 90% Methanol

  • This compound standard

  • Succinyl-CoA standard (for enzymatic assays)

Procedure:

  • Sample Preparation:

    • For stability studies, incubate the this compound solution under the desired conditions (e.g., different pH, temperature).

    • At specified time points, take an aliquot and stop the degradation by adding an acid (e.g., perchloric acid or trichloroacetic acid) to a final concentration of 1 M and placing the sample on ice.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 260 nm.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the compounds using a gradient. An example gradient is as follows:

      Time (min) % Mobile Phase B
      0 0
      12 60
      13 60
      17 0

      | 20 | 0 |

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any degradation products by comparing their retention times with those of the standards.

    • Quantify the peak areas to determine the concentration of each compound over time.

    • Calculate the degradation rate and half-life of this compound under the tested conditions.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Incubate (2R)-MM-CoA solution (varying conditions) B Aliquot at time points A->B C Stop degradation (acid) B->C D Centrifuge and collect supernatant C->D E Inject sample onto C18 column D->E F Gradient elution E->F G UV detection at 260 nm F->G H Identify peaks by retention time G->H I Quantify peak areas H->I J Calculate degradation rate and half-life I->J

Caption: Workflow for HPLC-based stability analysis of this compound.

Signaling Pathways and Logical Relationships

Metabolic Fate of this compound

This compound is a key intermediate in the catabolism of several amino acids and odd-chain fatty acids. It is enzymatically converted to succinyl-CoA, which then enters the citric acid cycle.

G Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA This compound Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Enzymatic conversion of this compound in metabolism.

Non-Enzymatic Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond.

G MM_CoA This compound Products Methylmalonic Acid + Coenzyme A MM_CoA->Products Hydrolysis (H2O) (promoted by high/low pH, temp)

Caption: Non-enzymatic hydrolysis of this compound.

References

Technical Support Center: Analysis of Methylmalonyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of methylmalonyl-CoA (MM-CoA) isomers.

Troubleshooting Guide

The analysis of methylmalonyl-CoA and its isomers, such as the structurally similar succinyl-CoA (Suc-CoA), presents several analytical challenges. This guide addresses common issues encountered during experimental workflows.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination: Buildup of matrix components on the column frit or stationary phase.[1] Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.[1] Column Degradation: Loss of stationary phase or creation of voids, especially with mobile phase pH > 7.[1] Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.[1]Column Flushing: Implement a robust column washing protocol after each analytical batch.[2] Sample Dilution: Dilute the sample in a solvent with a composition similar to or weaker than the initial mobile phase.[2] Guard Column: Use a guard column to protect the analytical column from contaminants.[2] Mobile Phase Optimization: Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Inconsistent Retention Times Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or degradation.[3] Column Temperature Fluctuations: Inconsistent column oven temperature.[4] Pump Malfunction: Inaccurate or fluctuating flow rate from the HPLC/UHPLC pump.[3][4] Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections.Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[2] Temperature Control: Ensure the column oven is functioning correctly and maintaining a stable temperature. System Maintenance: Regularly purge the pump and check for leaks.[4] Sufficient Equilibration: Increase the column equilibration time in the analytical method.
Low Signal Intensity or Poor Sensitivity Analyte Degradation: Coenzyme A esters are susceptible to degradation.[5][6] Ion Suppression: Co-eluting matrix components interfering with the ionization of the target analyte in the mass spectrometer source.[4] Suboptimal MS Parameters: Incorrect source temperatures, gas flows, or fragmentation energies.[4] Sample Adsorption: Loss of analyte due to adsorption to plastic vials or tubing.[5]Sample Handling: Keep samples on ice or at 4°C during preparation and analysis. Use stabilizing additives if necessary.[5] Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1] MS Optimization: Optimize mass spectrometer parameters using a pure standard of methylmalonyl-CoA. Use of Glass Vials: Utilize glass or low-adsorption vials for sample storage and analysis to minimize signal loss.[5]
Inability to Separate Methylmalonyl-CoA from Succinyl-CoA Insufficient Chromatographic Resolution: The selected column and mobile phase are not adequate to separate these structural isomers.[7][8] Inappropriate Stationary Phase: The chosen column chemistry does not provide the necessary selectivity.Mobile Phase Optimization: Adjusting the pH and buffer concentration of the mobile phase can improve separation.[7][9] Column Selection: Utilize a high-resolution reversed-phase C18 column.[7][10] Consider ion-pair chromatography to enhance separation.[11] Gradient Optimization: A shallow and slow gradient elution can improve the resolution of closely eluting peaks.
High Background Noise in Mass Spectrometry Data Contaminated Mobile Phase: Impurities in solvents or additives.[12] Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source.[3][12] Chemical Noise: Presence of non-ionized materials in the ion source.[12]High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. System Cleaning: Regularly flush the LC system and clean the mass spectrometer's ion source.[12] Source Parameter Adjustment: Optimize ion source conditions, such as increasing gas temperatures or flow rates, to reduce chemical noise.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of methylmalonyl-CoA and succinyl-CoA so challenging?

A1: Methylmalonyl-CoA and succinyl-CoA are structural isomers, meaning they have the same molecular weight and elemental composition, which makes them indistinguishable by mass spectrometry alone.[8] Their similar chemical structures also result in very close retention times on standard reversed-phase chromatography columns, necessitating highly optimized separation methods.[7]

Q2: What are the best practices for sample preparation to ensure the stability of methylmalonyl-CoA?

A2: Due to the instability of coenzyme A esters, several precautions are necessary.[5][6] It is recommended to perform extractions on ice or at 4°C. The use of additives to improve stability has been reported.[5] To prevent analyte loss, glass sample vials are preferable to plastic ones as they reduce signal loss and improve sample stability.[5] For tissue samples, rapid freezing in liquid nitrogen and extraction with a cold deproteinizing agent like perchloric acid is a common practice.[13]

Q3: Can I distinguish between the (R) and (S) enantiomers of methylmalonyl-CoA using standard LC-MS?

A3: Standard reversed-phase LC-MS methods cannot separate enantiomers. To separate chiral isomers like (R)- and (S)-methylmalonyl-CoA, you need to employ chiral chromatography. This typically involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[14][15][16] Another approach is to use a chiral derivatizing agent to create diastereomers, which can then be separated by standard chromatography.[15]

Q4: What type of column is recommended for the analysis of methylmalonyl-CoA?

A4: A reversed-phase C18 column is the most commonly used stationary phase for the separation of acyl-CoA esters, including methylmalonyl-CoA.[7][10] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically employed to achieve the necessary resolution.[10][17]

Q5: What are the key considerations for developing a robust LC-MS/MS method for methylmalonyl-CoA quantification?

A5: A robust method requires careful optimization of several parameters. For liquid chromatography, the mobile phase composition, particularly pH and the use of ion-pairing reagents, is critical for achieving good separation from isomers like succinyl-CoA.[10][11] For mass spectrometry, it is essential to optimize the ion source parameters and identify specific fragmentation patterns for selected reaction monitoring (SRM) to ensure selectivity and sensitivity.[10]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Bacterial Cultures

This protocol is adapted from methodologies described for the extraction of coenzyme A esters from biological samples.[10]

  • Cell Harvesting: Centrifuge the bacterial culture at 14,000 x g for 10 minutes at 4°C.

  • Extraction: Resuspend the cell pellet in 1 mL of ice-cold 10 mM ammonium formate (pH 7.0).

  • Lysis: Subject the suspension to sonication or bead beating to lyse the cells, keeping the tubes on dry ice during breaks to prevent heating.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean glass vial.

  • Re-extraction: Repeat the extraction process on the pellet two more times with 0.5 mL of ice-cold 10 mM ammonium formate.

  • Pooling and Lyophilization: Combine the supernatants, freeze in liquid nitrogen, and lyophilize.

  • Reconstitution: Resuspend the dry sample in 200 µL of water and filter through a 0.22-µm cellulose acetate centrifuge filter before LC-MS analysis.

Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Separation

This protocol is a representative method based on common practices for separating short-chain acyl-CoA derivatives.[7][10]

  • Column: Gemini C18 column (150 x 2.0 mm, 3-µm pore size) or equivalent.[10]

  • Mobile Phase A: 10 mM ammonium formate, pH 8.1.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 35°C.[10]

  • Injection Volume: 10 µL.[10]

  • Gradient:

    • 0-2 min: 0% B

    • 2-23 min: 0% to 23.5% B

    • 23-26 min: 23.5% to 100% B

    • 26-29 min: 100% B

    • 29-32 min: 100% to 0% B

    • 32-42 min: 0% B (re-equilibration)[10]

  • Detection: UV at 254 nm or mass spectrometry.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (e.g., Tissue, Cells) extraction Cold Extraction & Deproteinization sample->extraction cleanup SPE or Filtration extraction->cleanup final_sample Final Sample in Glass Vial cleanup->final_sample lc UHPLC Separation (C18 Column) final_sample->lc ms Tandem Mass Spec (MS/MS Detection) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant

Caption: Experimental workflow for the analysis of methylmalonyl-CoA.

metabolic_pathway Propionyl_CoA Propionyl-CoA D_MM_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->D_MM_CoA Propionyl-CoA Carboxylase L_MM_CoA (R)-Methylmalonyl-CoA D_MM_CoA->L_MM_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_MM_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) TCA TCA Cycle Succinyl_CoA->TCA

Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.

References

Technical Support Center: Optimizing (2R)-Methylmalonyl-CoA Yield in Engineered Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (2R)-Methylmalonyl-CoA in engineered metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for producing this compound in engineered hosts?

A1: There are two main pathways leveraged in metabolic engineering to produce this compound. The most common route starts from propionyl-CoA, which is carboxylated by propionyl-CoA carboxylase (PCC) to form (2S)-Methylmalonyl-CoA.[1] This can then be converted to this compound by a methylmalonyl-CoA epimerase. An alternative pathway involves the isomerization of succinyl-CoA, a TCA cycle intermediate, to this compound by the enzyme methylmalonyl-CoA mutase (MCM).[2][3][4] This enzyme is often dependent on a vitamin B12 cofactor (adenosylcobalamin).[5][6]

Q2: My engineered E. coli strain is showing low yields of this compound. What are the common bottlenecks?

A2: Low yields in E. coli can stem from several factors:

  • Insufficient Precursor Supply: The availability of propionyl-CoA or succinyl-CoA can be a major limiting factor.

  • Low Enzyme Activity: The heterologously expressed enzymes (e.g., propionyl-CoA carboxylase, methylmalonyl-CoA mutase) may have low specific activity or poor expression levels in E. coli.

  • Cofactor Limitation: Methylmalonyl-CoA mutase is often a B12-dependent enzyme. E. coli does not naturally synthesize vitamin B12, so it or a precursor like hydroxocobalamin must be supplemented in the media.[2][3]

  • Competing Native Pathways: Native E. coli enzymes can divert precursors or the product itself. For example, YgfG is a native methylmalonyl-CoA decarboxylase that can reduce your product yield.[7][8] YgfH, a propionyl-CoA:succinate CoA transferase, can also impact the propionyl-CoA pool.[8][9]

  • Lack of Epimerase: If your pathway produces (2S)-Methylmalonyl-CoA, a methylmalonyl-CoA epimerase is necessary to convert it to the (2R) form. E. coli does not have a well-characterized native epimerase for this function.[7]

Q3: How can I increase the precursor supply for my this compound pathway?

A3: To boost precursor availability, consider the following strategies:

  • For Propionyl-CoA:

    • Supplement the culture medium with propionate. This requires a functional propionyl-CoA synthetase (like PrpE in E. coli) to convert propionate to propionyl-CoA.[10]

    • Engineer pathways for propionyl-CoA synthesis from central metabolites.

  • For Succinyl-CoA:

    • Optimize fermentation conditions to enhance the flux through the TCA cycle.

    • Overexpress anaplerotic enzymes that replenish TCA cycle intermediates.

    • Supplement the medium with succinate.[9]

Q4: Are there any genetic modifications to the host strain that can improve yield?

A4: Yes, host strain modifications are critical. Deleting genes of competing pathways can significantly improve yields. For instance, in E. coli, deleting ygfG (methylmalonyl-CoA decarboxylase) can prevent the degradation of your product.[8] Deleting ygfH (propionyl-CoA:succinate CoA transferase) has also been shown to increase the production of polyketides derived from methylmalonyl-CoA, suggesting an improved precursor pool.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product formation Inactive Methylmalonyl-CoA Mutase (MCM)Verify the expression and solubility of the MCM enzyme via SDS-PAGE and Western blot. If the enzyme is a B12-dependent mutase, supplement the media with hydroxocobalamin (a B12 precursor) as E. coli does not synthesize it.[2][3]
Low Propionyl-CoA Carboxylase (PCC) activityConfirm the expression of both subunits of the PCC enzyme (e.g., PccA and PccB). Ensure the biotin cofactor is available, as PCC is a biotin-dependent enzyme.[1]
Yield is lower than expected Precursor limitationIncrease the concentration of supplemented precursors like propionate or succinate. Overexpress upstream pathway enzymes to increase the endogenous supply of precursors.[9][10]
Product degradation or diversionKnock out competing native pathways. In E. coli, consider deleting ygfG to prevent methylmalonyl-CoA decarboxylation.[7][8]
Inconsistent results between experiments Plasmid instability or gene expression variabilityConsider chromosomal integration of your pathway genes for more stable expression.[10][11] Optimize inducer concentrations and induction time.
Toxicity of intermediatesAccumulation of intermediates like propionyl-CoA can be toxic and inhibit growth.[12] Monitor cell growth and consider using inducible promoters to control the timing of pathway activation.

Quantitative Data on Yield Improvement Strategies

The following table summarizes the impact of various genetic modifications on the production of polyketides, which require methylmalonyl-CoA as a precursor. This data can serve as a benchmark for expected improvements.

Host Strain Modification Product Titer Improvement Reference
E. coliDeletion of ygfH6-deoxyerythronolide B (6dEB)65 mg/L to 129 mg/L (in shake flasks)[8]
E. coliDeletion of ygfH6-deoxyerythronolide B (6dEB)206 mg/L to 527 mg/L (in batch bioreactor)[8]
E. coliOverexpression of ygfG6-deoxyerythronolide B (6dEB)4-fold reduction[8]
E. coliOverexpression of S. coelicolor methylmalonyl-CoA epimerase and native E. coli methylmalonyl-CoA mutase with succinate feeding6-deoxyerythronolide B (6dEB)Enabled incorporation of succinate into the product[9]
E. coliExpression of P. shermanii methylmalonyl-CoA mutase and S. coelicolor methylmalonyl-CoA epimerase6-deoxyerythronolide B (6dEB)~1 mg/L[7]

Experimental Protocols

Protocol 1: Expression and Activity Assay of B12-Dependent Methylmalonyl-CoA Mutase in E. coli

Objective: To express a B12-dependent methylmalonyl-CoA mutase and confirm its activity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the methylmalonyl-CoA mutase gene.

  • LB Broth and appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Hydroxocobalamin (Vitamin B12 precursor).

  • Cell lysis buffer (e.g., BugBuster).

  • Succinyl-CoA, this compound standards.

  • LC-MS/MS system.

Methodology:

  • Expression:

    • Inoculate a starter culture of the recombinant E. coli strain in 5 mL LB broth with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 50 mL of LB broth with the overnight culture to an OD600 of ~0.1.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add hydroxocobalamin to a final concentration of 10 µM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Resuspend the cell pellet in 1 mL of lysis buffer per gram of wet cell paste.

    • Incubate at room temperature for 20 minutes with gentle shaking.

    • Centrifuge at 16,000 x g for 20 min at 4°C to pellet cell debris. Collect the supernatant (cell-free extract).

  • In vivo Activity Assessment:

    • Analyze the cell-free extract using LC-MS/MS to detect the presence of this compound, the product of the reverse reaction from endogenous succinyl-CoA.

    • Compare with a negative control strain (e.g., carrying an empty vector) to confirm that the product is a result of the mutase activity. When expressing the mutase and epimerase, this compound was found to be approximately 10% of the intracellular CoA pool.[2][3]

Protocol 2: Knockout of the ygfG gene in E. coli using Red/ET Recombination

Objective: To delete the native ygfG gene to prevent the degradation of this compound.

Materials:

  • E. coli strain for genetic modification (e.g., BW25113).

  • pRed/ET plasmid.

  • Linear DNA cassette with a selectable marker (e.g., kanamycin resistance) flanked by homology arms (~50 bp) corresponding to the regions upstream and downstream of the ygfG gene.

  • SOC medium.

  • LB agar plates with appropriate antibiotics.

Methodology:

  • Preparation of Electrocompetent Cells:

    • Grow the E. coli strain containing the pRed/ET plasmid at 30°C in LB broth.

    • When the OD600 reaches 0.3-0.4, add L-arabinose to induce the expression of the recombination proteins.

    • Continue to grow until the OD600 reaches 0.6-0.8.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Electroporation:

    • Add the linear DNA cassette to the electrocompetent cells.

    • Perform electroporation using a micropulser.

    • Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.

  • Selection and Verification:

    • Plate the cells on LB agar with the appropriate antibiotic to select for successful recombinants.

    • Verify the gene knockout by colony PCR using primers that flank the ygfG gene. The PCR product from the knockout strain will be larger due to the insertion of the resistance cassette.

    • Further confirmation can be done by DNA sequencing.

Visualizations

Metabolic Pathways for this compound Production

Metabolic_Pathways cluster_0 Propionyl-CoA Dependent Pathway cluster_1 Succinyl-CoA Dependent Pathway cluster_2 Competing Native Pathway (E. coli) Propionate Propionate (external) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE S_MMCoA (2S)-Methylmalonyl-CoA Propionyl_CoA->S_MMCoA PCC R_MMCoA_1 This compound S_MMCoA->R_MMCoA_1 Epimerase R_MMCoA_3 This compound Succinyl_CoA Succinyl-CoA (TCA Cycle) R_MMCoA_2 This compound Succinyl_CoA->R_MMCoA_2 MCM (B12-dependent) Propionyl_CoA_2 Propionyl-CoA R_MMCoA_3->Propionyl_CoA_2 YgfG (Decarboxylase)

Caption: Key engineered and competing pathways for this compound synthesis.

Troubleshooting Logic Flow for Low Yield

Troubleshooting_Flow Start Low (2R)-MMCoA Yield CheckEnzyme Check Enzyme Expression & Solubility (SDS-PAGE) Start->CheckEnzyme CheckCofactor Is Cofactor (B12/Biotin) Supplemented? CheckEnzyme->CheckCofactor Good Expression OptimizeExpression Optimize Induction (Temp, [IPTG]) CheckEnzyme->OptimizeExpression No/Low Soluble Expression CheckPrecursor Is Precursor (Propionate/ Succinate) Sufficient? CheckCofactor->CheckPrecursor Yes AddCofactor Supplement Media with Cofactor CheckCofactor->AddCofactor No CheckHost Are Competing Pathways (e.g., ygfG) Deleted? CheckPrecursor->CheckHost Yes IncreasePrecursor Increase Precursor Concentration CheckPrecursor->IncreasePrecursor No DeleteGenes Knock Out Competing Genes CheckHost->DeleteGenes No Success Yield Improved CheckHost->Success Yes OptimizeExpression->CheckCofactor AddCofactor->CheckPrecursor IncreasePrecursor->CheckHost DeleteGenes->Success

Caption: A logical workflow for troubleshooting low this compound yields.

Experimental Workflow for Host Strain Modification

Experimental_Workflow Start Design Knockout Cassette (Marker + Homology Arms) PCR Amplify Cassette via PCR Start->PCR Electroporation Electroporate Cassette into Cells PCR->Electroporation PrepareCells Prepare Electrocompetent Cells with pRed/ET PrepareCells->Electroporation Selection Select on Antibiotic Plates Electroporation->Selection Verification Verify Knockout via Colony PCR & Sequencing Selection->Verification FinalStrain Verified Knockout Strain Verification->FinalStrain

Caption: Workflow for creating a gene knockout in E. coli via Red/ET recombination.

References

Technical Support Center: Troubleshooting (2R)-Methylmalonyl-CoA Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-Methylmalonyl-CoA utilizing enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly with Methylmalonyl-CoA Mutase (MCM) and Methylmalonyl-CoA Epimerase (MCE).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that utilize this compound, and what are their functions?

A1: The two primary enzymes are:

  • Methylmalonyl-CoA Mutase (MCM): This mitochondrial enzyme is dependent on adenosylcobalamin (a form of Vitamin B12) as a cofactor.[1][2] It catalyzes the isomerization of L-methylmalonyl-CoA (the (2R) form) to succinyl-CoA, which is a key intermediate in the tricarboxylic acid (TCA) cycle.[1][3][4]

  • Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the interconversion of (2S)-methylmalonyl-CoA (D-methylmalonyl-CoA) and this compound (L-methylmalonyl-CoA).[5][6] This is a crucial step in the metabolic pathway that breaks down odd-chain fatty acids and certain amino acids, ensuring the correct stereoisomer is available for MCM.[5][6]

Q2: My Methylmalonyl-CoA Mutase (MCM) activity is lower than expected. What are the common causes?

A2: Low MCM activity can stem from several factors:

  • Cofactor Deficiency: MCM requires adenosylcobalamin (a derivative of Vitamin B12) to function.[1][2] Insufficient levels of this cofactor will lead to reduced enzyme activity.

  • Presence of Inhibitors: Certain compounds can inhibit MCM activity. For example, nitric oxide has been shown to inhibit mammalian methylmalonyl-CoA mutase.[7] Other inhibitors include substrate analogs like ethylmalonyl-CoA and intermediates from other metabolic pathways such as malyl-CoA and itaconyl-CoA.[8][9]

  • Improper Enzyme Storage or Handling: MCM is sensitive to storage conditions. Repeated freeze-thaw cycles or incorrect buffer conditions can lead to denaturation and loss of activity.

  • Substrate Quality: The purity and stability of the this compound substrate are critical. Degradation of the substrate will result in lower reaction rates. Aqueous solutions of methylmalonyl-CoA are not recommended to be stored for more than one day.

  • Incorrect Assay Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity.

  • Genetic Mutations: If you are working with a recombinant enzyme, mutations in the coding sequence can lead to a less active or inactive protein.[3]

Q3: I am observing low activity with Methylmalonyl-CoA Epimerase (MCE). What should I troubleshoot?

A3: Similar to MCM, low MCE activity can be attributed to several factors:

  • Sub-optimal Assay Conditions: MCE activity is influenced by pH and the presence of divalent cations. For instance, the activity of MCE from Propionibacterium shermanii is enhanced by Co2+ and to a lesser extent by Ni2+, Mn2+, and Zn2+.[5][8]

  • Enzyme Instability: MCE can be unstable under certain conditions. The purified enzyme from P. shermanii is stable at -20°C and a pH of 8.5.[5][8]

  • Issues with the Coupled Assay: MCE activity is often measured in a coupled assay with MCM.[10][11] If the MCM used in the coupled assay has low activity, it will appear as if the MCE activity is low. Ensure the MCM is fully active.

  • Protein Purity and Integrity: If you are using a purified recombinant MCE, ensure it is of high purity and has not been degraded.

Q4: Can I use commercially available (2R,S)-Methylmalonyl-CoA for my experiments?

A4: Yes, a racemic mixture of (2R,S)-Methylmalonyl-CoA can be used. For MCM assays, the enzyme is specific for the (2R)-isomer.[10] For MCE assays, the enzyme will convert the (2S)-isomer to the (2R)-isomer, which can then be acted upon by MCM in a coupled assay.[10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No MCM Activity Inadequate Cofactor (Adenosylcobalamin) Ensure fresh adenosylcobalamin is added to the assay mixture at an appropriate concentration. Protect the cofactor from light.
Presence of Inhibitors Review all reagents for potential inhibitors. If working with cell lysates, consider dialysis or a desalting column to remove small molecule inhibitors.
Enzyme Denaturation Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a stabilizing buffer if necessary.
Substrate Degradation Use freshly prepared or properly stored this compound. It is recommended not to store aqueous solutions for more than a day.
Suboptimal Assay Buffer Optimize the pH, temperature, and salt concentration of your assay buffer. A neutral pH (around 7.0-7.5) is generally a good starting point.
Low or No MCE Activity Inactive Coupled Enzyme (MCM) Confirm the activity of the MCM used in the coupled assay separately. Use a fresh, active batch of MCM.
Absence of Divalent Cations Check if your MCE requires specific divalent cations for optimal activity and add them to the assay buffer. For example, Co2+ can increase the activity of MCE from P. shermanii.[5][8]
Incorrect pH Optimize the pH of the assay buffer. MCE from P. shermanii is stable at pH 8.5.[5][8]
High Background Signal in Assay Contaminating Enzyme Activity If using cell lysates, consider further purification of your enzyme of interest to remove contaminating enzymes that may interfere with the assay.
Non-enzymatic Substrate Degradation Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation under your assay conditions.
Inconsistent Results Between Experiments Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
Variability in Reagent Preparation Prepare fresh reagents for each experiment or use aliquots from a single, well-mixed stock solution to minimize variability.
Temperature Fluctuations Ensure that the assay is performed at a consistent and controlled temperature.

Experimental Protocols

Protocol 1: Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Purified MCM enzyme

  • This compound (substrate)

  • Adenosylcobalamin (cofactor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Quenching solution (e.g., 10% perchloric acid or formic acid)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, a known concentration of adenosylcobalamin, and the MCM enzyme. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to bind the cofactor.

  • Initiate Reaction: Start the reaction by adding this compound to the reaction mixture.

  • Incubation: Incubate the reaction at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Quench Reaction: Stop the reaction by adding the quenching solution. This will precipitate the protein and stop all enzymatic activity.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Inject the sample onto a C18 column. Use a suitable mobile phase gradient to separate the substrate (this compound) and the product (succinyl-CoA). Monitor the elution of these compounds by UV absorbance at 260 nm.[11]

  • Quantification: Determine the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Protocol 2: Coupled Methylmalonyl-CoA Epimerase (MCE) Activity Assay (HPLC-based)

This assay measures MCE activity by coupling it to the MCM reaction.[10]

Materials:

  • Purified MCE enzyme

  • Purified, active MCM enzyme

  • (2S)-Methylmalonyl-CoA or a racemic mixture of (2R,S)-Methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (cofactor for MCM)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Divalent cations if required by MCE (e.g., CoCl₂)

  • Quenching solution (e.g., 10% perchloric acid or formic acid)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, adenosylcobalamin, the active MCM enzyme, and any required divalent cations for MCE. Add the MCE enzyme to this mixture.

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the methylmalonyl-CoA substrate.

  • Incubation: Incubate the reaction at the chosen temperature for a specific period, ensuring the reaction is in the linear range.

  • Quench and Analyze: Follow steps 4-7 from the MCM activity assay protocol to quench the reaction and analyze the production of succinyl-CoA by HPLC. The rate of succinyl-CoA production is proportional to the MCE activity, assuming MCM is not rate-limiting.

Visualizations

Metabolic Pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA This compound S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) R_Methylmalonyl_CoA->S_Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.

Troubleshooting_Workflow Start Low Enzyme Activity Observed Check_Reagents Verify Reagent Quality (Substrate, Cofactor, Buffer) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Enzyme Assess Enzyme Integrity (Storage, Handling, Purity) Enzyme_OK Enzyme OK? Check_Enzyme->Enzyme_OK Check_Assay Review Assay Conditions (pH, Temp, Concentrations) Assay_OK Assay OK? Check_Assay->Assay_OK Reagents_OK->Check_Enzyme Yes New_Reagents Prepare Fresh Reagents Reagents_OK->New_Reagents No Enzyme_OK->Check_Assay Yes New_Enzyme Source/Prepare Fresh Enzyme Enzyme_OK->New_Enzyme No Optimize_Assay Optimize Assay Conditions Assay_OK->Optimize_Assay No Success Activity Restored Assay_OK->Success Yes Optimize_Assay->Start New_Enzyme->Start New_Reagents->Start

Caption: Troubleshooting workflow for low enzyme activity.

References

overcoming substrate inhibition in (2R)-Methylmalonyl-CoA reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-Methylmalonyl-CoA and related enzymes, such as Methylmalonyl-CoA Mutase (MCM) and Methylmalonyl-CoA Epimerase (MCE).

Frequently Asked Questions (FAQs)

Q1: My reaction rate is decreasing at high concentrations of this compound. Am I observing substrate inhibition?

A1: While classical substrate inhibition is a possibility for many enzymes, in the context of Methylmalonyl-CoA Mutase (MCM), true substrate inhibition by this compound is not a widely documented phenomenon. It is more likely that the observed decrease in reaction velocity is due to other factors such as:

  • Inhibition by Substrate Analogs or Contaminants: Commercially available this compound may contain structurally similar impurities that act as competitive or mixed-type inhibitors. Analogs like ethylmalonyl-CoA and cyclopropylcarbonyl-CoA carboxylate have been shown to inhibit MCM.[1]

  • Product Inhibition: Accumulation of succinyl-CoA can cause feedback inhibition.

  • pH Shift: High concentrations of an acidic substrate can alter the pH of the reaction buffer, moving it away from the enzyme's optimal pH.

  • Depletion of Cofactors: For MCM, high substrate turnover could lead to the inactivation of the adenosylcobalamin (coenzyme B12) cofactor.

Q2: What are the key enzymes involved in the metabolism of this compound?

A2: The two primary enzymes are:

  • Methylmalonyl-CoA Mutase (MCM): This enzyme catalyzes the isomerization of this compound to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids.

  • Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the interconversion between the (2S) and (2R) stereoisomers of methylmalonyl-CoA.

Q3: What are known inhibitors of Methylmalonyl-CoA Mutase (MCM)?

A3: MCM can be inhibited by various substrate and product analogs. The inhibition is often reversible and can be of a mixed type.[1] Known inhibitors include:

  • Ethylmalonyl-CoA

  • Cyclopropylcarbonyl-CoA carboxylate[1]

  • Methylenecyclopropylacetyl-CoA[1]

  • 1-Carboxyethyl-CoA and 2-Carboxyethyl-CoA[2]

  • Malyl-CoA and Itaconyl-CoA have also been shown to inhibit MCM activity.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Degraded Substrate or Cofactor - Aliquot this compound and adenosylcobalamin (for MCM) upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Confirm substrate integrity via HPLC.
Incorrect Buffer Conditions - Verify the pH and ionic strength of your reaction buffer. - Ensure the buffer is at room temperature before starting the assay.
Inactive Enzyme - Confirm the specific activity of your enzyme lot. - If using a recombinant enzyme, ensure proper folding and purification.
Missing Divalent Cations (for MCE) - Methylmalonyl-CoA Epimerase activity can be enhanced by the presence of divalent cations like Co²⁺.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Pipetting Errors - Calibrate your pipettes regularly. - Use freshly prepared serial dilutions of substrates and inhibitors.
Incomplete Mixing - Gently vortex all solutions before use and ensure thorough mixing of the reaction components.
Sample Preparation Variability - For cell or tissue lysates, ensure complete homogenization and consistent protein concentration.
Issue 3: Issues with Coupled Enzyme Assays
Potential Cause Troubleshooting Step
Coupling Enzyme is Rate-Limiting - Ensure the activity of the coupling enzyme is in excess so that the primary enzyme reaction is the rate-limiting step.
Substrate of Primary Enzyme is a Substrate for Coupling Enzyme - Run a control reaction without the primary enzyme to measure any background activity of the coupling enzyme with the primary substrate.

Quantitative Data

Table 1: Kinetic Parameters for Human Methylmalonyl-CoA Mutase (MCM) and its Inhibitors

Ligand Parameter Value Reference
This compoundKm(app)Varies with experimental conditions[1]
Cyclopropylcarbonyl-CoA carboxylateKi10.26 ± 0.07 mM[1]
Methylenecyclopropylacetyl-CoAKi10.47 ± 0.12 mM[1]
Methylenecyclopropylacetyl-CoAKi22.0 ± 0.34 mM[1]

Note: Ki1 refers to the inhibition constant for binding to the free enzyme, and Ki2 refers to the inhibition constant for binding to the enzyme-substrate complex in mixed-type inhibition.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Methylmalonyl-CoA Epimerase (MCE) Activity

This assay is adapted from a simplified method for measuring MCE activity.[3] It relies on the conversion of (2S)-methylmalonyl-CoA to this compound by MCE, followed by the conversion of the (2R) isomer to succinyl-CoA by an excess of MCM. The activity is quantified by measuring the disappearance of methylmalonyl-CoA via HPLC.

Materials:

  • (2S)-Methylmalonyl-CoA (substrate)

  • Recombinant Methylmalonyl-CoA Mutase (MCM) (coupling enzyme)

  • Methylmalonyl-CoA Epimerase (MCE) (enzyme to be assayed)

  • Reaction Buffer (e.g., 50 mM K2HPO4-KH2PO4, pH 7.0, 25 mM NaCl)

  • Quenching Solution (e.g., 1 M Acetic Acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and (2S)-methylmalonyl-CoA.

  • Add an excess of recombinant MCM to the reaction mixture.

  • Initiate the reaction by adding the MCE sample.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining methylmalonyl-CoA and the produced succinyl-CoA.

  • Calculate MCE activity based on the rate of methylmalonyl-CoA consumption.

Protocol 2: Coupled Spectrophotometric Assay for Methylmalonyl-CoA Mutase (MCM) Activity

This assay couples the production of succinyl-CoA to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • This compound (substrate)

  • Adenosylcobalamin (cofactor)

  • Succinyl-CoA Synthetase (coupling enzyme)

  • Pyruvate Kinase (coupling enzyme)

  • Lactate Dehydrogenase (coupling enzyme)

  • GDP, PEP, NADH

  • Reaction Buffer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, GDP, PEP, NADH, and the coupling enzymes.

  • Add the MCM sample and adenosylcobalamin.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the MCM activity based on the rate of NADH oxidation.

Visualizations

Metabolic_Pathway Propionyl_CoA Propionyl-CoA S_MMCoA (2S)-Methylmalonyl-CoA Propionyl_CoA->S_MMCoA Propionyl-CoA Carboxylase R_MMCoA This compound S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA R_MMCoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Substrates, Cofactors, and Buffers Mix Combine Reaction Components Reagents->Mix Enzyme Prepare Enzyme Dilutions Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Quench Stop Reaction Incubate->Quench Detect Detect Product Formation (e.g., HPLC, Spectrophotometry) Quench->Detect Calculate Calculate Kinetic Parameters Detect->Calculate

Caption: General workflow for enzymatic assays.

Troubleshooting_Logic Start Low or No Activity? Check_Reagents Verify Substrate/Cofactor Integrity and Buffer Conditions Start->Check_Reagents Yes Unresolved Consult Further Start->Unresolved No Check_Enzyme Confirm Enzyme Activity and Concentration Check_Reagents->Check_Enzyme Reagents OK Resolved Problem Resolved Check_Reagents->Resolved Issue Found & Fixed Check_Assay Review Assay Protocol and Instrument Settings Check_Enzyme->Check_Assay Enzyme OK Check_Enzyme->Resolved Issue Found & Fixed Check_Assay->Resolved Protocol/Settings OK Check_Assay->Unresolved Issue Persists

References

Technical Support Center: Analysis of (2R)-Methylmalonyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (2R)-Methylmalonyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound by LC-MS/MS?

A1: The primary challenges include:

  • Isomeric Separation: Differentiating this compound from its highly abundant structural isomer, succinyl-CoA.

  • Analyte Stability: Acyl-CoAs can be unstable, requiring careful sample handling and storage to prevent degradation.

  • Sample Preparation: Efficient extraction from complex biological matrices is crucial for accurate quantification and can be laborious.[1][2]

  • Low Abundance: The endogenous concentrations of this compound can be very low, necessitating a highly sensitive analytical method.

Q2: What is the characteristic fragmentation pattern of this compound in positive ion mode MS/MS?

A2: Acyl-CoAs exhibit a common fragmentation pattern. Key fragments for this compound (precursor ion m/z 854) include a specific fragment at m/z 317, which is crucial for its distinction from succinyl-CoA.[3][4] Other common fragments for acyl-CoAs arise from the neutral loss of the 3'-phosphonucleoside diphosphate fragment (a neutral loss of 507 Da) and a fragment representing the CoA moiety at m/z 428.[4][5][6]

Q3: What type of liquid chromatography is best suited for this compound analysis?

A3: Reversed-phase ion-paired chromatography is commonly used for the analysis of short, medium, and long-chain acyl-CoAs.[1] The use of a C18 column with an ion-pairing agent in the mobile phase helps to retain and resolve the polar acyl-CoA molecules. Aqueous normal phase (ANP) chromatography has also been shown to be effective for separating related small polar acids like methylmalonic acid.[7]

Q4: How can I ensure the stability of my this compound samples?

A4: To ensure stability, samples should be processed quickly and kept at low temperatures. Reconstitution of dry pellets in a buffered solution, such as 50 mM ammonium acetate at pH 6.8, has been shown to maintain the stability of acyl-CoAs at 4°C for over 48 hours.[1] Using glass sample vials instead of plastic can also decrease signal loss and improve sample stability.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing Suboptimal mobile phase composition or pH.Optimize the concentration of the ion-pairing reagent and the pH of the mobile phase. Ensure adequate equilibration of the column before injection.
Inability to Separate this compound and Succinyl-CoA Insufficient chromatographic resolution. Co-elution of isomers.Utilize a specific MRM transition for this compound (e.g., precursor -> m/z 317) to ensure selective quantitation, as succinyl-CoA is often present at much higher concentrations.[3] Optimize the chromatographic gradient to improve separation.
Low Signal Intensity or Poor Sensitivity Inefficient extraction. Analyte degradation. Ion suppression from matrix components.Use a validated extraction method, such as 80% methanol extraction, which has shown high MS intensities for acyl-CoAs.[1] Alternatively, a simplified method using 5-sulfosalicylic acid for deproteinization can be employed.[2] Evaluate for ion suppression by post-column infusion experiments.[9] Ensure samples are kept cold and analyzed promptly after preparation.
High Background Noise Contaminated solvents, reagents, or sample tubes.Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use new disposable items.
Poor Reproducibility Inconsistent sample preparation. Instability of the analyte in the autosampler.Automate sample preparation steps where possible. Use an internal standard to account for variability. Check the stability of the extracted samples in the autosampler over the course of the analytical run.[1]

Quantitative Data Summary

Table 1: Example MRM Transitions for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound854317Specific fragment for differentiation from succinyl-CoA.[3][4]
Succinyl-CoA854347
Propionyl-CoA824317[4]
Acetyl-CoA810303[5]
Free CoA768261

Note: Optimal collision energies and other MS parameters should be determined empirically.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Biological Tissues

This protocol is adapted from methods described for the extraction of acyl-CoAs from liver tissue.[1]

  • Homogenization: Homogenize ~10 mg of frozen tissue in 500 µL of 80% methanol/water solution.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in 30 µL of 50 mM ammonium acetate (pH 6.8). For medium to long-chain acyl-CoAs, the reconstitution solvent can be supplemented with 20% acetonitrile.[1]

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 15 minutes.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Transitions:

      • This compound: 854 -> 317

      • Succinyl-CoA: 854 -> 347

      • Internal Standard (e.g., ¹³C₃-Malonyl-CoA): 857 -> 350

    • Optimization: Optimize collision energy, cone voltage, and other source parameters for each analyte to achieve maximum signal intensity.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis tissue Biological Tissue homogenize Homogenize in 80% Methanol tissue->homogenize centrifuge1 Centrifuge & Collect Supernatant homogenize->centrifuge1 dry Dry Supernatant centrifuge1->dry reconstitute Reconstitute in Ammonium Acetate dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lc_separation Reversed-Phase LC Separation centrifuge2->lc_separation ms_detection ESI+ MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for this compound analysis.

metabolic_pathway Metabolic Pathway of Propionyl-CoA valine Valine propionyl_coa Propionyl-CoA valine->propionyl_coa isoleucine Isoleucine isoleucine->propionyl_coa odd_chain_fa Odd-chain Fatty Acids odd_chain_fa->propionyl_coa pcc Propionyl-CoA Carboxylase (Biotin) propionyl_coa->pcc methylmalonyl_coa This compound pcc->methylmalonyl_coa mcm Methylmalonyl-CoA Mutase (Vitamin B12) methylmalonyl_coa->mcm succinyl_coa Succinyl-CoA mcm->succinyl_coa tca_cycle TCA Cycle succinyl_coa->tca_cycle

Caption: Propionyl-CoA metabolism to Succinyl-CoA.

References

Technical Support Center: Strategies to Increase Intracellular (2R)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while experimentally increasing the intracellular pool of (2R)-Methylmalonyl-CoA.

Section 1: Troubleshooting & FAQs

This section is designed to help you navigate common experimental hurdles. The strategies are organized by the point of intervention in the metabolic pathway.

FAQ 1: Issues with Precursor Supplementation (Propionate Feeding)

Question: We are feeding propionate to our culture to increase this compound, but the yield of our target molecule is low and we are observing growth inhibition. What are the likely causes and solutions?

Answer: Low yield and growth inhibition during propionate feeding can stem from several factors, including substrate toxicity, inefficient uptake, or poor conversion to propionyl-CoA. High concentrations of propionate can be toxic to microbial cells.[1]

Troubleshooting Steps:

  • Assess Propionate Toxicity: Determine the optimal, non-toxic concentration of propionate for your specific strain and culture conditions. High concentrations of propionate may inhibit cell growth.[1]

    • Recommendation: Perform a dose-response experiment to identify the maximum tolerable concentration of propionate without significant growth inhibition.

  • Verify Propionate Uptake and Activation: Exogenously supplied propionate must be transported into the cell and activated to propionyl-CoA.[1] This is typically carried out by propionyl-CoA synthetase (PrpE) or propionyl-CoA transferase (PCT).[1]

    • Recommendation: If your host organism lacks an efficient propionate utilization pathway, consider overexpressing a heterologous prpE gene.

  • Monitor Intracellular pH: Propionate uptake can disrupt the intracellular pH balance.

    • Recommendation: Ensure your medium is well-buffered. Consider using a fed-batch strategy to maintain a low, steady concentration of propionate in the medium.

Table 1: Reported Propionate Concentrations and Effects in E. coli
Concentration Observed Effect
10-20 mMGenerally well-tolerated, effective for inducing propionate-dependent pathways.
40-60 mMMay lead to moderate growth inhibition in some strains.
> 80 mMOften associated with significant growth inhibition and metabolic stress.[1]
FAQ 2: Suboptimal Results from Overexpressing Upstream Enzymes

Question: We have overexpressed propionyl-CoA carboxylase (PCC) to drive flux towards this compound, but we are not observing the expected increase in product. What could be going wrong?

Answer: Overexpression of propionyl-CoA carboxylase (PCC), which converts propionyl-CoA to (S)-methylmalonyl-CoA, is a common strategy.[2][3] However, several factors can limit its effectiveness.

Troubleshooting Steps:

  • Confirm Protein Expression and Solubility: High-level expression of a heterologous protein can lead to the formation of inactive inclusion bodies.

    • Recommendation: Perform SDS-PAGE and Western blot on soluble and insoluble cell fractions to confirm that your enzyme is expressed and soluble. If it is insoluble, try lowering the induction temperature, using a weaker promoter, or co-expressing molecular chaperones.

  • Ensure Cofactor Availability: PCC is a biotin-dependent enzyme.[4] Insufficient levels of biotin or defects in the biotinylation machinery can render the overexpressed enzyme inactive.

    • Recommendation: Supplement the culture medium with biotin. If your host organism has limitations in protein biotinylation, consider co-expressing a biotin ligase.

  • Check Precursor (Propionyl-CoA) Availability: The PCC enzyme will be ineffective if its substrate, propionyl-CoA, is limiting.[5]

    • Recommendation: Combine PCC overexpression with strategies to boost the propionyl-CoA pool, such as propionate feeding or engineering of upstream pathways.[1][6]

  • Assay Enzyme Activity: Directly measure the activity of your expressed PCC to confirm it is functional.

    • Recommendation: Use a protocol for measuring PCC activity in cell lysates (see Experimental Protocols section).

FAQ 3: Complications from Downstream Pathway Inhibition

Question: We are inhibiting methylmalonyl-CoA mutase (MCM) to cause this compound to accumulate, but it is resulting in severe growth defects or cell death. How can we mitigate this?

Answer: Methylmalonyl-CoA mutase (MCM) converts this compound to succinyl-CoA, an essential intermediate of the TCA cycle.[7] Complete inhibition or deletion of MCM can be detrimental because it breaks a central metabolic pathway, leading to the accumulation of toxic intermediates and depleting the pool of succinyl-CoA.[8]

Troubleshooting Steps:

  • Use Partial or Tunable Inhibition: Instead of a complete knockout, use techniques that allow for partial or regulated inhibition of MCM activity.

    • Recommendation: Employ CRISPRi (interference) to titrate down the expression of the mut gene. This allows for a "leaky" pathway that can maintain cell viability while still allowing for some product accumulation.

  • Consider Alternative Carbon Sources: If MCM is inhibited, the cell's ability to utilize precursors that feed into this pathway (like propionate or odd-chain fatty acids) for energy is compromised.

    • Recommendation: Provide an alternative primary carbon source, such as glucose, that can fuel the TCA cycle through other routes (e.g., via acetyl-CoA).

  • Investigate Alternative Inhibitors: Chemical inhibitors can offer more tunable control than genetic knockouts. However, off-target effects are a concern. Nitric oxide has been shown to inhibit MCM.[9] Substrate analogs like ethylmalonyl-CoA have also been studied as inhibitors.[10] Recently, malyl-CoA has been identified as a potent inhibitor of MCM.[11]

Table 2: Comparison of MCM Inhibition Strategies
Strategy Advantages Disadvantages
Gene Knockout (Δmut) Complete and stable blockage.Often lethal; causes accumulation of toxic intermediates.[8]
CRISPRi (dCas9-mut) Tunable level of repression; can be induced or repressed dynamically.Requires careful guide RNA design and characterization.
Chemical Inhibition Dose-dependent and reversible.Potential for off-target effects and cell toxicity.[9][10]

Section 2: Key Metabolic Pathways & Workflows

Visualizing the metabolic landscape and experimental logic is crucial for effective troubleshooting. The following diagrams were generated using Graphviz (DOT language).

Metabolic Pathway for this compound Synthesis

Caption: Canonical pathway for this compound synthesis from propionate.

Experimental Workflow: Troubleshooting Low Product Yield

References

Technical Support Center: (2R)-Methylmalonyl-CoA and Thioester Compound Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with (2R)-Methylmalonyl-CoA and other sensitive thioester compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The instability of the thioester bond in this compound is the primary concern. Degradation is mainly caused by two factors:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that breaks the bond by adding a water molecule. This process is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]

  • Enzymatic Degradation: Biological samples like tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond.[1] For this compound, an enzyme known as D-methylmalonyl-CoA hydrolase can also catalyze its hydrolysis to methylmalonic acid and Coenzyme A.[2]

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: The thioester bond of acyl-CoA molecules is most stable in slightly acidic conditions. For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1] Both alkaline and strongly acidic conditions should be avoided to minimize chemical hydrolysis.[1]

Q3: How should I store this compound?

A3: Proper storage is critical for preventing degradation.

  • Long-Term Storage: For long-term stability, this compound should be stored as a dry, crystalline solid at -20°C or, for even greater stability, as a dry pellet at -80°C.[1][3] Under these conditions, it can be stable for four years or more.[3]

  • Short-Term Storage (Aqueous Solutions): If you must store it in a solution, use a slightly acidic buffer (pH 4.0-6.0) and store it in aliquots at -80°C to prevent repeated freeze-thaw cycles.[1] It is not recommended to store aqueous solutions for more than one day.[3] For samples in an autosampler, maintain a low temperature (e.g., 4°C) and analyze them as quickly as possible.[1]

Q4: Can I reconstitute this compound in water?

A4: While this compound is soluble in aqueous buffers like PBS, it is not the ideal solvent for stability due to the risk of hydrolysis.[1][3] Reconstituting the compound in methanol or a mixture of 50% methanol and 50% ammonium acetate (pH 7) can provide better stability over a 24-hour period compared to purely aqueous solutions.[1]

Troubleshooting Guide

Issue: Consistently low recovery or signal of this compound in my experiments.

Low recovery is a common problem, often linked to degradation during sample preparation and handling. Use the following guide to identify the potential cause and solution.

Troubleshooting Workflow for Low this compound Recovery

G start Low this compound Recovery Detected q1 Is enzymatic degradation a possibility? start->q1 sol1 Rapidly inactivate enzymes: - Homogenize in ice-cold, acidic buffer (pH ~4.9) - Quench metabolism with cold methanol (-80°C) - Work quickly and keep samples on ice at all times q1->sol1 Yes q2 Is chemical hydrolysis the likely cause? q1->q2 No end Recovery Improved sol1->end sol2 Optimize solution chemistry: - Verify pH of all buffers is between 4.0 and 6.8 - Reconstitute in methanol or methanol/buffer mix - Avoid strongly acidic or alkaline conditions q2->sol2 Yes q3 Could storage or handling be the issue? q2->q3 No sol2->end sol3 Improve storage protocol: - Store long-term as a dry pellet at -80°C - Aliquot samples to avoid freeze-thaw cycles - Minimize time in aqueous solutions, even when cold q3->sol3 Yes sol3->end

Caption: A decision tree for troubleshooting low this compound signal.

Data Presentation

Table 1: Key Parameters for Maintaining Acyl-CoA Stability

ParameterRecommended ConditionRationaleReference
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[1]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.[1]
Long-Term Storage Temp. -80°CEssential for long-term stability, especially for dry pellets.[1]
Reconstitution Solvent Methanol or 50% Methanol MixProvides better stability compared to purely aqueous solutions.[1]

Table 2: Relative Hydrolysis Rates of Various CoA Esters by D-methylmalonyl-CoA Hydrolase

Data obtained at a substrate concentration of 0.5 mM.

CoA EsterRelative Rate of Hydrolysis (%)
D-methylmalonyl-CoA100
Malonyl-CoA16
Propionyl-CoA3
Acetyl-CoA1
Succinyl-CoA< 1
Palmitoyl-CoA< 1
Source: Adapted from Kovachy et al. (1983).[2]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs while minimizing degradation.

G cluster_0 Cell Preparation cluster_1 Metabolic Quenching & Lysis cluster_2 Extraction & Storage step1 1. Aspirate Culture Media step2 2. Wash Cells Twice with Ice-Cold PBS step1->step2 step3 3. Add 2 mL Ice-Cold Methanol step2->step3 step4 4. Incubate at -80°C for 15 min (Halts Enzymatic Activity) step3->step4 step5 5. Scrape and Collect Cell Lysate step4->step5 step6 6. Centrifuge at 15,000 x g for 5 min at 4°C step7 7. Collect Supernatant (Contains Acyl-CoAs) step6->step7 step8 8. Dry Supernatant or Proceed to Analysis step7->step8 step9 9. Store Dry Pellet at -80°C step8->step9

Caption: Workflow for the extraction of Acyl-CoA from cultured cells.

Methodology:

  • Cell Washing: Aspirate the culture media from the plate. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.[1]

  • Metabolic Quenching: Immediately add 2 mL of ice-cold methanol to the plate. Place the plate at -80°C for 15 minutes. This step is crucial as it halts all enzymatic activity, preventing the degradation of target molecules.[1]

  • Cell Lysis & Collection: Scrape the frozen cell lysate from the plate and transfer it to a microcentrifuge tube.[1]

  • Extraction: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[1]

  • Sample Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Storage/Analysis: The supernatant can be used directly for analysis (e.g., LC-MS) or dried down under a stream of nitrogen. For long-term storage, store the resulting dry pellet at -80°C.[1]

Protocol 2: General Enzymatic Assay for Methylmalonyl-CoA Mutase Activity

This protocol measures the conversion of this compound to Succinyl-CoA. The product, Succinyl-CoA, is separated and quantified using reverse-phase HPLC.[4]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH ~7.5).[5] Add the necessary cofactor, adenosylcobalamin (a form of Vitamin B12), to the buffer.[6]

  • Enzyme Addition: Add the enzyme source (e.g., purified methylmalonyl-CoA mutase, cell lysate) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding a known concentration of this compound (e.g., 1 mM).[6]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[6]

  • Stop Reaction: Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which will also precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Filter the supernatant before analysis.

  • Analysis: Analyze the supernatant by reverse-phase HPLC to separate Succinyl-CoA from the remaining Methylmalonyl-CoA substrate.[4]

  • Quantification: Quantify the amount of Succinyl-CoA produced by comparing its peak area to a standard curve of known Succinyl-CoA concentrations.

Instability Factors Overview

The stability of this compound is a balance of several factors. The following diagram illustrates the key relationships leading to either stability or degradation.

G cluster_degradation Degradation Pathways cluster_factors Influencing Factors cluster_stability Stability Measures hydrolysis Chemical Hydrolysis degraded Degraded Product (Methylmalonic Acid + CoA) hydrolysis->degraded enzymatic Enzymatic Degradation enzymatic->degraded ph Suboptimal pH (<4.0 or >7.0) ph->hydrolysis temp High Temperature temp->hydrolysis enzymes Thioesterases / Hydrolases Present enzymes->enzymatic acidic_ph Slightly Acidic pH (4.0 - 6.8) stable Stable Compound acidic_ph->stable low_temp Low Temperature (4°C to -80°C) low_temp->stable quenching Enzyme Inactivation (e.g., Cold Methanol) quenching->stable compound This compound compound->degraded Instability compound->stable Stability

Caption: Factors influencing the stability and degradation of thioesters.

References

Validation & Comparative

Comparative Kinetic Analysis of (2R)- and (2S)-Methylmalonyl-CoA with Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Methylmalonyl-CoA is a crucial intermediate in cellular metabolism, existing as two stereoisomers: (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA. The metabolic fate of these isomers is dictated by the high stereospecificity of the enzymes that act upon them. This guide provides a comparative analysis of the kinetic interactions of these two isomers with key enzymes, supported by available experimental data. Understanding these specificities is vital for research in metabolic disorders, antibiotic biosynthesis, and the development of targeted therapeutics.

Data Presentation: Enzyme Specificity and Kinetic Parameters

The interaction of (2R)- and (2S)-methylmalonyl-CoA with enzymes is characterized by a high degree of stereospecificity. For many enzymes, one isomer is a substrate while the other is not, making a direct comparison of kinetic parameters such as Km and Vmax for both isomers on a single enzyme often not feasible. The following table summarizes the known specificity and available kinetic data for the preferred isomer of several key enzymes.

EnzymePreferred IsomerNon-Reactive IsomerKm (Preferred Isomer)Vmax / kcat (Preferred Isomer)Organism/Source
Methylmalonyl-CoA Mutase This compound(2S)-Methylmalonyl-CoANot explicitly foundNot explicitly foundPropionibacterium shermanii, Human
Polyketide Synthase (PKS) (e.g., DEBS AT-domain)(2S)-Methylmalonyl-CoAThis compoundNot explicitly foundNot explicitly foundSaccharopolyspora erythraea
LnmK (Acyltransferase/Decarboxylase) This compound(2S)-Methylmalonyl-CoANot explicitly foundMalonyl-CoA is accepted at 1% of the rate of methylmalonyl-CoA[1]Lentzea sp.
Methylmalonyl-CoA Epimerase Both (interconverts)N/A79 µM (racemic mixture)240 s-1 (racemic mixture)Pyrococcus horikoshii

Note: While specific Km and Vmax values for the preferred isomers were not consistently available in the reviewed literature abstracts, the strict stereospecificity of these enzymes is a critical finding. For methylmalonyl-CoA mutase, polyketide synthases, and LnmK, the Vmax for the non-preferred isomer is effectively zero. Methylmalonyl-CoA epimerase is the key enzyme that interconverts the two isomers, and the provided kinetic data is for a racemic mixture of its substrate.

Signaling Pathways and Metabolic Context

The metabolism of propionyl-CoA, a product of odd-chain fatty acid and certain amino acid degradation, hinges on the stereospecific reactions involving methylmalonyl-CoA isomers. Propionyl-CoA is first carboxylated to (2S)-methylmalonyl-CoA. For entry into the Krebs cycle, it must be converted to succinyl-CoA. This requires the action of methylmalonyl-CoA epimerase to create the (2R) isomer, which is the specific substrate for methylmalonyl-CoA mutase. In contrast, polyketide antibiotic biosynthesis utilizes (2S)-methylmalonyl-CoA as a building block.

metabolic_pathway PropionylCoA Propionyl-CoA S_MMCoA (2S)-Methylmalonyl-CoA PropionylCoA->S_MMCoA Propionyl-CoA Carboxylase R_MMCoA This compound S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase Polyketides Polyketides S_MMCoA->Polyketides Polyketide Synthase SuccinylCoA Succinyl-CoA R_MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase Krebs Krebs Cycle SuccinylCoA->Krebs Krebs Cycle

Metabolic fate of (2R)- and (2S)-Methylmalonyl-CoA.

Experimental Protocols

A reliable method for determining the kinetic parameters of enzymes that interact with methylmalonyl-CoA isomers is crucial for research in this area. Below is a detailed methodology for a coupled enzyme assay to determine the activity of methylmalonyl-CoA epimerase.

Objective: To determine the kinetic parameters (Km and Vmax) of methylmalonyl-CoA epimerase for (2S)-methylmalonyl-CoA.

Principle: This assay relies on the coupling of the epimerase reaction with the reaction catalyzed by methylmalonyl-CoA mutase, which is specific for the (2R)-isomer. The epimerase converts (2S)-methylmalonyl-CoA to this compound, which is then consumed by the mutase to produce succinyl-CoA. The rate of disappearance of the initial substrate, (2S)-methylmalonyl-CoA, is monitored over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • (2S)-Methylmalonyl-CoA (substrate)

  • Recombinant purified methylmalonyl-CoA epimerase

  • Recombinant purified methylmalonyl-CoA mutase (coupling enzyme)

  • Adenosylcobalamin (cofactor for mutase)

  • Potassium phosphate buffer (pH 7.5)

  • Reaction quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile in potassium phosphate buffer)

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the potassium phosphate buffer, a fixed concentration of methylmalonyl-CoA mutase and adenosylcobalamin, and varying concentrations of the substrate, (2S)-methylmalonyl-CoA.

  • Enzyme Reaction Initiation: Equilibrate the reaction mixtures at a constant temperature (e.g., 37°C). Initiate the reaction by adding a fixed amount of methylmalonyl-CoA epimerase to each tube.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 1, 2, 5, and 10 minutes), withdraw an aliquot from each reaction tube and immediately add it to a separate tube containing the quenching solution to stop the reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples into the HPLC system. The separation on the C18 column will allow for the quantification of the remaining (2S)-methylmalonyl-CoA peak area at each time point.

  • Data Analysis:

    • For each substrate concentration, plot the concentration of remaining (2S)-methylmalonyl-CoA against time. The initial reaction velocity (V0) is determined from the initial slope of this curve.

    • Plot the calculated initial velocities (V0) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting an enzyme kinetic analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers and Substrate Dilutions Reaction_setup Set up Reaction Mixtures Reagents->Reaction_setup Enzyme_prep Prepare Enzyme Stock Reaction_start Initiate Reaction with Enzyme Enzyme_prep->Reaction_start Incubation Incubate at Controlled Temperature Reaction_setup->Incubation Incubation->Reaction_start Sampling Collect Samples at Time Intervals Reaction_start->Sampling Quenching Quench Reaction Sampling->Quenching Measurement Quantify Substrate/Product (e.g., HPLC, Spectrophotometry) Quenching->Measurement Calc_V0 Calculate Initial Velocities (V₀) Measurement->Calc_V0 MM_plot Plot V₀ vs. [Substrate] Calc_V0->MM_plot Kinetic_params Determine Km and Vmax via Non-linear Regression MM_plot->Kinetic_params

General workflow for enzyme kinetic analysis.

References

comparison of different analytical methods for methylmalonyl-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Methylmalonyl-CoA Isomers

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methylmalonyl-CoA (MM-CoA) isomers is crucial for understanding various metabolic pathways and for the diagnosis and management of inherited metabolic disorders such as methylmalonic acidemia. This guide provides a detailed comparison of the primary analytical methods used for the separation and quantification of MM-CoA structural isomers (methylmalonyl-CoA and succinyl-CoA) and stereoisomers ((R)- and (S)-methylmalonyl-CoA).

Introduction

Methylmalonyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids. It exists as two stereoisomers, (R)-MM-CoA and (S)-MM-CoA, which are interconverted by the enzyme methylmalonyl-CoA epimerase. The (R)-isomer is subsequently converted to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, allowing its entry into the citric acid cycle. The analytical challenge lies in distinguishing between the structurally similar succinyl-CoA and the two stereoisomers of MM-CoA. This guide explores and compares three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, specificity, and the need to differentiate between isomers. The following table summarizes the quantitative performance of different analytical methods for MM-CoA and its related isomers.

Parameter HPLC-UV LC-MS/MS Enzymatic Assay with HPLC Chiral HPLC-UV (Representative)
Analyte(s) Methylmalonyl-CoA, Succinyl-CoAMethylmalonyl-CoA, Succinyl-CoA(S)-Methylmalonyl-CoA(R)- and (S)-Methylmalonyl-CoA
Limit of Detection (LOD) ~2 µM (for MM-CoA)[1]2 to 133 nM (general for acyl-CoAs)[2]Dependent on HPLC detectionNot available (expected to be in the low µM range)
Limit of Quantification (LOQ) 15.33 µM (for MM-CoA)[1]0.225 pmol (for short-chain acyl-CoAs)[3]Dependent on HPLC quantificationNot available
**Linearity (R²) **>0.99[1]>0.99[4]Dependent on HPLC calibration>0.99 (typical)
Precision (%RSD) Intra-day: 0.90-8.05%, Inter-day: 7.40%[1]Intra- and inter-day <15% (typical for bioanalytical methods)[4]Dependent on HPLC precision<15% (typical for validated methods)
Accuracy (% Recovery) 86-102.37%[1]80-114% (for general acyl-CoAs)[2]Dependent on HPLC accuracy85-115% (typical for validated methods)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Structural Isomers

This method is suitable for the separation and quantification of methylmalonyl-CoA and succinyl-CoA.

a. Sample Preparation:

  • Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate buffer).

  • Precipitate proteins using an acid such as trichloroacetic acid (TCA) or perchloric acid.

  • Centrifuge the sample to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

b. Chromatographic Conditions: [1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M sodium phosphate buffer (pH 7.0) containing 100 mM acetic acid.

  • Mobile Phase B: 18% (v/v) methanol in Mobile Phase A.

  • Gradient: Isocratic or gradient elution depending on the specific separation requirements. A typical separation can be achieved with a gradient that allows for the resolution of MM-CoA and succinyl-CoA.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at 254 nm.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Isomers

LC-MS/MS offers higher sensitivity and specificity for the analysis of methylmalonyl-CoA and succinyl-CoA.

a. Sample Preparation:

  • Extract acyl-CoAs from biological samples using a solvent mixture such as acetonitrile/methanol/water.

  • Centrifuge to remove precipitated proteins.

  • The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

b. LC-MS/MS Conditions: [2]

  • Column: C18 reversed-phase column suitable for LC-MS.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from low to high organic phase concentration to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific fragment of methylmalonyl-CoA at m/z 317 can be used for selective quantitation in the presence of high concentrations of succinyl-CoA[2].

Enzymatic Assay for (S)-Methylmalonyl-CoA

This assay is specific for the (S)-stereoisomer of methylmalonyl-CoA and relies on the sequential conversion of (S)-MM-CoA to succinyl-CoA, which is then quantified.

a. Principle: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. Subsequently, methylmalonyl-CoA mutase converts (R)-methylmalonyl-CoA to succinyl-CoA. The activity of the epimerase is determined by measuring the disappearance of the substrate (methylmalonyl-CoA) using HPLC[5][6].

b. Reagents:

  • (S)-Methylmalonyl-CoA (substrate)

  • Methylmalonyl-CoA mutase (coupling enzyme)

  • Adenosylcobalamin (cofactor for the mutase)

  • Potassium phosphate buffer (pH 7.5)

  • Trichloroacetic acid (TCA) for reaction termination

c. Procedure: [5][6]

  • Prepare a reaction mixture containing potassium phosphate buffer, adenosylcobalamin, and methylmalonyl-CoA mutase.

  • Add the sample containing methylmalonyl-CoA epimerase to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold TCA.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by HPLC (using the method described in section 1) to quantify the remaining methylmalonyl-CoA. The activity is calculated from the amount of substrate consumed over time.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomers (Representative Protocol)

a. Derivatization (Optional): To enhance separation and detection, derivatization of the carboxyl group can be performed using a chiral derivatizing agent. This creates diastereomers that can be separated on a standard reversed-phase column.

b. Chiral HPLC Conditions: [7]

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as hexane/isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at 260 nm.

  • Quantification: Based on the peak areas of the two separated enantiomers, calibrated against available standards if possible.

Visualizations

Metabolic Pathway of Methylmalonyl-CoA

Propionyl_CoA Propionyl-CoA S_MM_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_MM_CoA Propionyl-CoA Carboxylase R_MM_CoA (R)-Methylmalonyl-CoA S_MM_CoA->R_MM_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_MM_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Metabolic conversion of propionyl-CoA to succinyl-CoA.
General Workflow for HPLC and LC-MS/MS Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Biological_Sample Biological Sample Homogenization Homogenization Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_LCMS HPLC / LC-MS System Supernatant_Collection->HPLC_LCMS Column Analytical Column (C18 or Chiral) HPLC_LCMS->Column Detector UV or Mass Spectrometer Column->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

A generalized workflow for the analysis of methylmalonyl-CoA isomers.
Workflow for the Enzymatic Assay

Start Start with Sample containing (S)-Methylmalonyl-CoA Incubation Incubate with Methylmalonyl-CoA Mutase & Adenosylcobalamin Start->Incubation Reaction_Stop Stop Reaction (e.g., with TCA) Incubation->Reaction_Stop Analysis HPLC Analysis to Measure Disappearance of MM-CoA Reaction_Stop->Analysis Result Calculate Epimerase Activity Analysis->Result

Workflow of the enzymatic assay for methylmalonyl-CoA epimerase.

Conclusion

The choice of analytical method for methylmalonyl-CoA isomers is dictated by the specific research question.

  • HPLC-UV is a robust and widely accessible method for the quantification of the structural isomers methylmalonyl-CoA and succinyl-CoA, particularly when high sensitivity is not a primary concern.[1]

  • LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for analyzing low-abundance acyl-CoAs in complex biological matrices.[2][3]

  • Enzymatic assays coupled with HPLC offer a functional approach to specifically quantify the (S)-enantiomer of methylmalonyl-CoA by measuring the activity of methylmalonyl-CoA epimerase.[5][6]

  • Chiral HPLC is the technique for resolving the (R)- and (S)- stereoisomers of methylmalonyl-CoA, although method development and validation are required due to the lack of established, specific protocols.

For comprehensive metabolic studies, a combination of these techniques may be necessary to fully characterize the roles of methylmalonyl-CoA isomers.

References

Comparative Analysis of Antibody Cross-Reactivity Against (2R)- and (2S)-Methylmalonyl-CoA Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Introduction

Methylmalonyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids and several amino acids. It exists in two stereoisomeric forms, (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA, which are interconverted by the enzyme methylmalonyl-CoA epimerase. The subsequent conversion of the (2R) isomer to succinyl-CoA is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. Genetic defects in these enzymes lead to the accumulation of methylmalonic acid, resulting in the life-threatening inborn error of metabolism known as methylmalonic acidemia.

The development of antibodies with high specificity for each stereoisomer of methylmalonyl-CoA would provide invaluable tools for:

  • Basic Research: Elucidating the kinetics and regulation of methylmalonyl-CoA metabolism.

  • Diagnostics: Developing sensitive immunoassays for the differential quantification of (2R)- and (2S)-methylmalonyl-CoA in biological samples.

  • Drug Development: Screening for compounds that modulate the activity of enzymes involved in methylmalonyl-CoA metabolism.

A critical aspect of developing such antibodies is the rigorous assessment of their cross-reactivity with the unintended stereoisomer. This guide outlines the necessary experimental procedures to perform such a comparative analysis.

Hypothetical Performance Data of Stereospecific Antibodies

The following tables present hypothetical data for two monoclonal antibodies, Ab-2R (putatively specific for this compound) and Ab-2S (putatively specific for (2S)-methylmalonyl-CoA). These tables are intended to serve as a template for presenting experimental results.

Table 1: Competitive ELISA Cross-Reactivity Analysis

This table summarizes the results of a competitive ELISA, showing the concentration of each stereoisomer required to inhibit 50% of the antibody binding to the immobilized antigen (IC50). A lower IC50 value indicates a higher binding affinity.

AntibodyTarget Antigen (Immobilized)Competitor AntigenIC50 (nM)% Cross-Reactivity
Ab-2R This compound-BSAThis compound15100%
(2S)-Methylmalonyl-CoA18000.83%
Ab-2S (2S)-Methylmalonyl-CoA-BSA(2S)-Methylmalonyl-CoA20100%
This compound25000.80%

% Cross-Reactivity = (IC50 of target antigen / IC50 of competitor antigen) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

This table presents the kinetic parameters for the binding of each antibody to immobilized stereoisomers of methylmalonyl-CoA. The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are shown. A lower KD value signifies a stronger binding affinity.

AntibodyLigand (Immobilized)ka (1/Ms)kd (1/s)KD (nM)
Ab-2R This compound1.2 x 10⁵2.4 x 10⁻³20
(2S)-Methylmalonyl-CoA5.5 x 10²1.1 x 10⁻³2000
Ab-2S (2S)-Methylmalonyl-CoA1.5 x 10⁵3.0 x 10⁻³20
This compound6.0 x 10²1.5 x 10⁻³2500

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for assessing antibody specificity and cross-reactivity.

Immunogen Preparation

To generate antibodies, the small molecules (haptens) (2R)- and (2S)-methylmalonyl-CoA must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.

  • Activation of Carrier Protein: Activate the carrier protein (e.g., KLH) with a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).

  • Peptide Synthesis with Thiol Group: Synthesize the haptens ((2R)- and (2S)-methylmalonyl-CoA) with a linker containing a terminal cysteine residue.

  • Conjugation: React the thiol group of the cysteine-linked hapten with the maleimide-activated carrier protein to form a stable thioether bond.

  • Purification: Remove unconjugated hapten by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation ratio by MALDI-TOF mass spectrometry.

Competitive ELISA Protocol

This protocol is designed to quantify the cross-reactivity of an antibody with the two stereoisomers.

  • Coating: Coat a 96-well microtiter plate with the appropriate methylmalonyl-CoA-BSA conjugate (e.g., this compound-BSA for testing Ab-2R) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the "competitor" antigens ((2R)- and (2S)-methylmalonyl-CoA) in assay buffer.

    • In separate tubes, mix the diluted competitor antigens with a constant, predetermined concentration of the primary antibody (e.g., Ab-2R).

    • Incubate this mixture for 30 minutes at room temperature.

    • Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species and isotype) to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor antigen in the solution.

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each stereoisomer.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides real-time kinetic data on the binding interaction between the antibody and the two stereoisomers.

  • Ligand Immobilization:

    • Covalently immobilize one of the stereoisomers (e.g., this compound) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared with an irrelevant ligand or left blank to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the purified antibody (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the antibody over the ligand-coated surface at a constant flow rate.

    • Monitor the association of the antibody to the ligand in real-time.

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the antibody from the ligand in real-time.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the ligand surface, preparing it for the next injection.

  • Repeat for Cross-Reactivity: Repeat the entire process using the other stereoisomer ((2S)-methylmalonyl-CoA) immobilized on a separate flow cell to determine the cross-reactivity.

  • Data Analysis:

    • Subtract the response from the control flow cell from the active flow cell to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

The following diagrams illustrate the key experimental workflows and principles described in this guide.

Competitive_ELISA cluster_coating Step 1: Antigen Coating cluster_competition Step 2: Competitive Binding cluster_mix1 Mixture A cluster_mix2 Mixture B cluster_detection Step 3: Detection plate 96-well plate coat Coat with this compound-BSA plate->coat add_mix Add Mixture to Coated Plate coat->add_mix antibody Primary Antibody (Ab-2R) free_2R Free (2R)-isomer (Competitor) antibody->free_2R Incubate free_2S Free (2S)-isomer (Competitor) antibody2 Primary Antibody (Ab-2R) antibody2->free_2S Incubate sec_ab Add HRP-conjugated Secondary Antibody add_mix->sec_ab substrate Add TMB Substrate sec_ab->substrate read Read Absorbance at 450nm substrate->read Antibody_Characterization_Workflow cluster_screening Screening & Characterization start Start: Need for Stereospecific Antibodies immunogen Prepare (2R)- and (2S)-Methylmalonyl-CoA Immunogens (Conjugation to KLH/BSA) start->immunogen immunize Immunize Animals & Produce Monoclonal Antibodies immunogen->immunize elisa Competitive ELISA immunize->elisa spr Surface Plasmon Resonance (SPR) immunize->spr elisa_data Determine IC50 & % Cross-Reactivity elisa->elisa_data spr_data Determine ka, kd, and KD spr->spr_data analysis Comparative Analysis of Cross-Reactivity Data elisa_data->analysis spr_data->analysis end Select Lead Antibody Candidate(s) for Application analysis->end

functional comparison of enzymes that use (2R)- vs (2S)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Functional Comparison of Enzymes Utilizing (2R)- vs (2S)-Methylmalonyl-CoA for Researchers and Drug Development Professionals.

Introduction

In the intricate landscape of cellular metabolism, the stereochemistry of intermediates plays a pivotal role in directing enzymatic reactions and pathway fluxes. One such critical branch point involves the metabolism of the chiral molecule methylmalonyl-CoA, which exists in two enantiomeric forms: (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA. These stereoisomers are key players in the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids such as valine, isoleucine, threonine, and methionine. The metabolic fate of these molecules is dictated by a suite of enzymes with stringent stereospecificity. Understanding the functional distinctions between enzymes that utilize the (2R) versus the (2S) isomer is paramount for researchers in metabolic engineering, disease pathology, and for professionals in drug development targeting metabolic disorders.

This guide provides an objective, data-driven comparison of the key enzymes that interact with (2R)- and (2S)-methylmalonyl-CoA. We will delve into their kinetic properties, substrate specificities, and the experimental protocols used to characterize them, offering a valuable resource for the scientific community.

The Central Metabolic Pathway

The conversion of propionyl-CoA, a product of odd-chain fatty acid and specific amino acid catabolism, to the Krebs cycle intermediate succinyl-CoA involves both (2S)- and this compound. The core pathway is illustrated below.

Methylmalonyl-CoA Metabolism cluster_0 Propionyl-CoA Catabolism PropionylCoA Propionyl-CoA S_MMCoA (2S)-Methylmalonyl-CoA PropionylCoA->S_MMCoA Propionyl-CoA Carboxylase (PCC) R_MMCoA This compound S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCE) PropionylCoA_decarboxylase Propionyl-CoA + CO2 S_MMCoA->PropionylCoA_decarboxylase Methylmalonyl-CoA Carboxyltransferase/ Decarboxylase SuccinylCoA Succinyl-CoA R_MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) PropionylCoA_decarboxylase2 Propionyl-CoA + CO2 R_MMCoA->PropionylCoA_decarboxylase2 Ethylmalonyl-CoA Decarboxylase (ECHDC1)

Figure 1: Key enzymatic steps in the metabolism of propionyl-CoA, highlighting the interconversion and utilization of (2S)- and this compound.

Enzyme Functional Comparison

The primary enzymes governing the metabolism of methylmalonyl-CoA isomers are Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCE), and Methylmalonyl-CoA Mutase (MCM). Additionally, other enzymes such as Methylmalonyl-CoA Carboxyltransferase and Ethylmalonyl-CoA Decarboxylase exhibit activity towards these isomers.

EnzymeSubstrate(s)Product(s)Stereospecificity
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA, ATP, HCO3-(2S)-Methylmalonyl-CoA, ADP, PiProduces the (2S) isomer
Methylmalonyl-CoA Epimerase (MCE) (2S)-Methylmalonyl-CoAThis compoundInterconverts (2S) and (2R) isomers
Methylmalonyl-CoA Mutase (MCM) This compoundSuccinyl-CoAStrictly specific for the (2R) isomer[1]
Methylmalonyl-CoA Carboxyltransferase (S)-Methylmalonyl-CoA, PyruvatePropionyl-CoA, OxaloacetateSpecific for the (S) isomer[2][3][4]
Ethylmalonyl-CoA Decarboxylase (ECHDC1) Ethylmalonyl-CoA, Methylmalonyl-CoAButyryl-CoA, Propionyl-CoAActs on methylmalonyl-CoA, stereopreference requires further quantitative analysis

Quantitative Kinetic Data

A direct comparison of the kinetic parameters of these enzymes for the (2R) and (2S) isomers of methylmalonyl-CoA is crucial for understanding the metabolic flux through this pathway.

EnzymeSubstrateKmVmax or kcatSource Organism
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29 mM-Mammalian
Methylmalonyl-CoA Epimerase (MCE) (2S)-Methylmalonyl-CoA79 µM240 s⁻¹Pyrococcus horikoshii[5]
Methylmalonyl-CoA Mutase (MCM) This compound0.35 mM, 76.15 µM, 23.19 µM-Human[6]
Methylmalonyl-CoA Carboxyltransferase (S)-Methylmalonyl-CoA--Propionibacterium shermanii[4]
Ethylmalonyl-CoA Decarboxylase (ECHDC1) Methylmalonyl-CoA-Lower than for ethylmalonyl-CoAMouse

Detailed Experimental Protocols

Accurate characterization of these enzymes requires robust and reproducible experimental protocols. Below are detailed methodologies for the key enzymes.

Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form (2S)-methylmalonyl-CoA.[7][8]

Workflow Diagram:

PCC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - ATP, MgCl2 - Propionyl-CoA - Enzyme source (cell lysate) start->prepare_reaction add_radiolabel Add [14C]NaHCO3 prepare_reaction->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction with Acid (e.g., Trichloroacetic Acid) incubate->stop_reaction remove_co2 Remove unreacted 14CO2 (e.g., under vacuum or in a fume hood with a CO2 trap) stop_reaction->remove_co2 quantify Quantify incorporated radioactivity in the acid-stable product (Scintillation Counting) remove_co2->quantify end End quantify->end

Figure 2: Workflow for the radiometric assay of Propionyl-CoA Carboxylase activity.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl₂, and propionyl-CoA.

  • Enzyme Addition: Add the enzyme source, which can be a purified enzyme, cell lysate, or mitochondrial fraction.

  • Initiation of Reaction: Start the reaction by adding a known amount of high specific activity [¹⁴C]NaHCO₃.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as trichloroacetic acid. This also serves to convert unreacted bicarbonate to CO₂.

  • Removal of Unreacted Bicarbonate: Carefully evaporate the sample to dryness under a stream of nitrogen or in a fume hood to remove the gaseous ¹⁴CO₂.

  • Quantification: Resuspend the dried sample in scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PCC activity.

Methylmalonyl-CoA Epimerase (MCE) Activity Assay (HPLC-based)

This is a coupled enzyme assay where the this compound produced by MCE is converted to succinyl-CoA by MCM. The activity is measured by the disappearance of the (2S)-methylmalonyl-CoA substrate via HPLC.[5][9]

Workflow Diagram:

MCE_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Buffer (e.g., Phosphate buffer) - (2S)-Methylmalonyl-CoA - Purified Methylmalonyl-CoA Mutase (MCM) - Adenosylcobalamin (AdoCbl) start->prepare_reaction add_enzyme Add MCE enzyme source prepare_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction with Acid (e.g., Perchloric Acid) incubate->stop_reaction neutralize Neutralize with Base (e.g., K2CO3) and centrifuge stop_reaction->neutralize hplc_analysis Analyze supernatant by Reverse-Phase HPLC neutralize->hplc_analysis quantify Quantify the decrease in (2S)-Methylmalonyl-CoA peak area hplc_analysis->quantify end End quantify->end

Figure 3: Workflow for the HPLC-based coupled assay of Methylmalonyl-CoA Epimerase activity.

Protocol:

  • Reaction Mixture Preparation: In a reaction vessel, combine a suitable buffer (e.g., potassium phosphate), (2S)-methylmalonyl-CoA, an excess of purified MCM, and its cofactor adenosylcobalamin.

  • Pre-incubation: Pre-incubate the mixture at 37°C to ensure all components are at the correct temperature.

  • Initiation of Reaction: Start the reaction by adding the MCE-containing sample.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction with a strong acid like perchloric acid.

  • Sample Preparation: Neutralize the quenched samples with a base (e.g., K₂CO₃) and centrifuge to remove precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer) to separate the different CoA esters.

  • Quantification: Monitor the elution profile at 260 nm. The activity of MCE is determined by the rate of decrease of the (2S)-methylmalonyl-CoA peak area.

Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)

This assay directly measures the conversion of this compound to succinyl-CoA.[10][11]

Protocol:

  • Reaction Mixture Preparation: The reaction mixture should contain a buffer (e.g., 0.1 M sodium phosphate, pH 7), a source of MCM (liver homogenate or purified enzyme), and the cofactor adenosylcobalamin (AdoCbl).[11]

  • Pre-incubation: The enzyme source is pre-incubated with AdoCbl for about 5 minutes at 37°C.[11]

  • Initiation of Reaction: The reaction is started by the addition of the substrate, this compound.

  • Incubation: The reaction is incubated at 37°C for a set time, for instance, 30 minutes.[11]

  • Termination of Reaction: The reaction is stopped, typically by adding an acid.

  • HPLC Analysis: The mixture is then analyzed by reverse-phase HPLC to separate and quantify the product, succinyl-CoA, from the remaining substrate.[10]

Relevance to Drug Development

The enzymes in the propionyl-CoA metabolism pathway are potential targets for therapeutic intervention in various metabolic disorders.

  • Propionic Acidemia: This is an inherited metabolic disorder caused by a deficiency in PCC.[12] Current research focuses on developing drugs that can activate mutant forms of PCC or on gene therapy approaches.[13]

  • Methylmalonic Acidemia: This condition can result from deficiencies in MCM or enzymes involved in the synthesis of its cofactor, adenosylcobalamin.[14] Therapeutic strategies under investigation include chaperone drugs to stabilize mutant MCM and gene therapy.

  • Inhibitors of Methylmalonyl-CoA Mutase: Several substrate analogs have been shown to inhibit human MCM, including ethylmalonyl-CoA and cyclopropylcarbonyl-CoA carboxylate.[10] These inhibitors are valuable tools for studying the enzyme's mechanism and could potentially be developed into drugs to modulate metabolic pathways. For example, nitric oxide has been identified as an inhibitor of MCM.[15]

Conclusion

The enzymes that metabolize (2R)- and (2S)-methylmalonyl-CoA exhibit a high degree of stereospecificity, which is fundamental to the proper functioning of the propionyl-CoA catabolic pathway. Propionyl-CoA carboxylase specifically produces the (2S) isomer, while methylmalonyl-CoA mutase is strictly specific for the (2R) isomer. Methylmalonyl-CoA epimerase plays the crucial role of racemizing the two isomers, thereby linking their metabolic fates. Other enzymes like methylmalonyl-CoA carboxyltransferase and ethylmalonyl-CoA decarboxylase also show stereopreferences, contributing to the fine-tuning of this metabolic nexus.

The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these enzymes. A deeper understanding of their structure, function, and regulation is essential for elucidating the pathophysiology of related metabolic diseases and for the rational design of novel therapeutic agents. Future research should focus on obtaining more comprehensive kinetic data, particularly for the less-characterized enzymes, and on exploring the potential for pharmacological modulation of this critical metabolic pathway.

References

validation of (2R)-Methylmalonyl-CoA as a true intermediate in a pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the definitive role of a metabolic intermediate is crucial for understanding biochemical pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of methodologies to validate (2R)-methylmalonyl-CoA as a true intermediate in a given pathway, contrasting it with alternative metabolic routes and providing detailed experimental frameworks.

This compound is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids.[1] Its primary metabolic fate is conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[2] The validation of this compound as a true intermediate in a specific pathway requires rigorous experimental evidence to distinguish it from its stereoisomer, (2S)-methylmalonyl-CoA, and to rule out alternative metabolic fates of its precursor, propionyl-CoA.

Performance Comparison: Methylmalonyl-CoA Pathway vs. The Methylcitrate Cycle

A primary alternative to the methylmalonyl-CoA pathway for propionate metabolism, particularly in organisms lacking the required vitamin B12 cofactor, is the methylcitrate cycle.[3][4] A direct comparison of the key enzymes in each pathway highlights differences in their catalytic efficiencies.

EnzymePathwaySubstrate(s)Kcat (s⁻¹)Km (µM)Kcat/Km (s⁻¹µM⁻¹)Organism
Methylmalonyl-CoA Mutase Methylmalonyl-CoA PathwayThis compound~55~160~0.34Homo sapiens
Methylcitrate Synthase Methylcitrate CyclePropionyl-CoA, Oxaloacetate0.3337 (Propionyl-CoA), 5 (Oxaloacetate)0.009Escherichia coli

Note: Kinetic parameters can vary significantly between species and experimental conditions. The data presented provides a general comparison of enzyme efficiency.

Experimental Protocols for Validation

The validation of this compound as a true intermediate relies on a combination of techniques to identify and quantify its presence and demonstrate its metabolic turnover.

Stereospecific Quantification of (2R)- and (2S)-Methylmalonyl-CoA using LC-MS/MS

This method allows for the separation and quantification of the two stereoisomers of methylmalonyl-CoA.

1. Sample Preparation:

  • Quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.

  • Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Incorporate an internal standard, such as ¹³C-labeled methylmalonyl-CoA, for accurate quantification.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Separation:

  • Utilize a chiral stationary phase column capable of separating enantiomers.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).

  • Optimize the gradient and flow rate to achieve baseline separation of (2R)- and (2S)-methylmalonyl-CoA.

3. Mass Spectrometric Detection:

  • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Optimize the precursor and product ion transitions for methylmalonyl-CoA and the internal standard. A specific fragment at m/z 317 can be used for selective quantitation of methylmalonyl-CoA in the presence of the isomeric succinyl-CoA.[5]

NMR Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between (2R)- and (2S)-methylmalonyl-CoA, often through the use of chiral resolving agents.

1. Sample Preparation:

  • Lyophilize extracted metabolite samples to remove water.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O or deuterated methanol).

  • Add a chiral resolving agent, such as a lanthanide shift reagent or a chiral solvating agent, to induce chemical shift differences between the enantiomers.

2. NMR Data Acquisition:

  • Acquire one-dimensional proton (¹H) or carbon (¹³C) NMR spectra.

  • Optimize acquisition parameters, such as the number of scans and relaxation delays, to achieve a good signal-to-noise ratio.

3. Spectral Analysis:

  • Identify the signals corresponding to methylmalonyl-CoA.

  • Measure the chemical shift differences between the signals for the (2R) and (2S) isomers induced by the chiral resolving agent.

  • Integrate the signals to determine the relative abundance of each isomer.

Visualizing the Pathways and Workflows

To aid in the understanding of the metabolic context and experimental design, the following diagrams illustrate the key pathways and a general workflow for validating this compound as an intermediate.

Methylmalonyl-CoA Pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA This compound D_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The Methylmalonyl-CoA pathway for propionate metabolism.

Methylcitrate Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate Methylcitrate Dehydratase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate Lyase Succinate Succinate Methylisocitrate->Succinate Methylisocitrate Lyase

Caption: The Methylcitrate Cycle, an alternative for propionate metabolism.

Validation Workflow cluster_experimental Experimental Validation cluster_data Data Analysis and Interpretation Metabolite_Extraction Metabolite Extraction from Biological Sample Stereospecific_Quantification Stereospecific Quantification (LC-MS/MS) Metabolite_Extraction->Stereospecific_Quantification Isotopic_Labeling Isotopic Labeling Studies (e.g., ¹³C-propionate) Metabolite_Extraction->Isotopic_Labeling Identify_Intermediate Identification of This compound Stereospecific_Quantification->Identify_Intermediate Quantify_Flux Quantification of Metabolic Flux Isotopic_Labeling->Quantify_Flux Enzyme_Assays Enzyme Assays (Mutase, Epimerase) Characterize_Enzymes Characterization of Enzyme Kinetics Enzyme_Assays->Characterize_Enzymes Conclusion Validation of this compound as a True Intermediate Identify_Intermediate->Conclusion Quantify_Flux->Conclusion Characterize_Enzymes->Conclusion

Caption: A logical workflow for the validation of this compound.

References

Structural Basis for Enzyme Specificity Towards (2R)-Methylmalonyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and kinetic properties of three key enzymes that recognize (2R)-methylmalonyl-CoA or its metabolic precursors: Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Mutase (MCM), and Methylmalonyl-CoA Synthetase (MatB). Understanding the substrate specificity of these enzymes is crucial for metabolic engineering, drug development, and diagnosing and treating metabolic disorders.

Comparative Analysis of Enzyme Kinetics

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of an enzyme for a particular substrate. The following tables summarize the available kinetic data for PCC, MCM, and MatB with their primary substrates and relevant alternatives.

Propionyl-CoA Carboxylase (PCC)

PCC catalyzes the ATP-dependent carboxylation of propionyl-CoA to produce (S)-methylmalonyl-CoA, which is then epimerized to the (2R)-form. Its specificity is critical for funneling various metabolites into the Krebs cycle. The data below is for an acyl-CoA carboxylase from Thermobifida fusca that exhibits promiscuity.

SubstrateKm (μM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetyl-CoA130 ± 202.5 ± 0.1--
Propionyl-CoA70 ± 1011.2 ± 0.3--
Butyryl-CoA30 ± 106.5 ± 0.2--

Note: kcat values were not provided in the source. Vmax is expressed in Units per milligram of protein.

Methylmalonyl-CoA Mutase (MCM)

MCM is a vitamin B12-dependent enzyme that catalyzes the reversible isomerization of this compound to succinyl-CoA. This enzyme exhibits a high degree of stereospecificity for the (2R)-isomer.

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Sinorhizobium meliloti(R)-Methylmalonyl-CoA~10026 ± 12.6 x 10⁵
Human (recombinant)(R,S)-Methylmalonyl-CoA23.19--

Note: The kcat for the human enzyme was not specified. The Km for the human enzyme was determined in the presence of the MMAA protein.

Methylmalonyl-CoA Synthetase (MatB)

MatB from Rhodopseudomonas palustris is a methylmalonyl-CoA synthetase that can utilize both malonate and methylmalonate to produce their respective CoA thioesters, making it a valuable tool for bioengineering.[1]

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Malonate110 ± 818 ± 0.31.64 x 10⁵
Methylmalonate81 ± 612 ± 0.21.48 x 10⁵

Structural Basis of Substrate Specificity

The specificity of these enzymes is dictated by the architecture of their active sites.

  • Propionyl-CoA Carboxylase (PCC): The active site of the carboxyltransferase (CT) domain of PCC is located in a deep canyon at the interface of a β-subunit dimer.[2] The size and shape of this pocket, along with the positioning of key amino acid residues, determine the preference for propionyl-CoA over other short-chain acyl-CoAs. For instance, in an acyl-CoA carboxylase from Thermobifida fusca, the residue D427 is implicated in determining substrate selectivity.[3]

  • Methylmalonyl-CoA Mutase (MCM): The crystal structure of MCM reveals that the substrate, this compound, binds within a TIM-barrel domain. The stereochemical selectivity for the (2R)-isomer is explained by the close proximity of the Tyrα89 residue to the substrate.[4] Upon substrate binding, the enzyme undergoes a significant conformational change, closing the active site to the solvent, which is thought to trigger the radical-based reaction mechanism.[1]

  • Methylmalonyl-CoA Synthetase (MatB): The active site of MatB is located at the interface of its N- and C-terminal domains. Structure-guided mutagenesis has shown that specific residues within this pocket are crucial for accommodating different dicarboxylate substrates. This highlights the potential for engineering MatB to have broader substrate specificity for applications in polyketide biosynthesis.[5]

Experimental Protocols

Kinetic Assay for Propionyl-CoA Carboxylase (PCC) Activity

This protocol is based on a coupled-enzyme spectrophotometric assay that measures the rate of ADP formation.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • MgCl₂ (5 mM)

  • ATP (3 mM)

  • NADH (1 mM)

  • Bovine Serum Albumin (BSA, 0.3 mg/ml)

  • NaHCO₃ (50 mM)

  • Phosphoenolpyruvate (PEP, 0.5 mM)

  • Pyruvate kinase (~5 Units)

  • Lactate dehydrogenase (~7 Units)

  • Acyl-CoA substrates (acetyl-CoA, propionyl-CoA, butyryl-CoA) at various concentrations

  • Purified PCC enzyme

Procedure:

  • Prepare a reaction mixture containing all components except the acyl-CoA substrate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the Km and Vmax values by fitting the initial rate data to the Michaelis-Menten equation.

Kinetic Assay for Methylmalonyl-CoA Mutase (MCM) Activity

This protocol describes a radiolabeled assay to determine MCM activity.[6]

Materials:

  • Potassium phosphate buffer (pH 7.4)

  • Adenosylcobalamin (AdoCbl)

  • (R,S)-[¹⁴C]-methylmalonyl-CoA (at various concentrations)

  • Purified MCM enzyme

Procedure:

  • Prepare reaction mixtures containing buffer, AdoCbl, and varying concentrations of (R,S)-[¹⁴C]-methylmalonyl-CoA.

  • Pre-incubate the reaction mixtures at 37°C.

  • Initiate the reaction by adding the MCM enzyme.

  • Incubate for a defined period (e.g., 3-10 minutes).

  • Stop the reaction (e.g., by adding acid).

  • Separate the product, [¹⁴C]-succinyl-CoA, from the substrate using a suitable chromatographic method (e.g., HPLC).

  • Quantify the amount of [¹⁴C]-succinyl-CoA formed using liquid scintillation counting.

  • Calculate initial velocities and determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

Kinetic Assay for Methylmalonyl-CoA Synthetase (MatB) Activity

This protocol is a continuous spectrophotometric assay that couples the formation of acyl-CoA to the reduction of NAD⁺.

Materials:

  • Buffer (e.g., potassium phosphate, pH 7.0)

  • ATP

  • MgCl₂

  • Coenzyme A (CoA)

  • Dicarboxylate substrate (malonate, methylmalonate) at various concentrations

  • Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)

  • NADH

  • Purified MatB enzyme

Procedure:

  • The assay follows the production of AMP, which is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase.

  • Prepare a reaction mixture containing all components except the dicarboxylate substrate.

  • Initiate the reaction by adding the dicarboxylate substrate.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate initial rates and determine kinetic parameters as described for the PCC assay.

Visualizations

Enzyme_Substrate_Flow cluster_PCC Propionyl-CoA Carboxylase (PCC) Pathway cluster_MCM Methylmalonyl-CoA Mutase (MCM) Pathway cluster_MatB Methylmalonyl-CoA Synthetase (MatB) Pathway Propionyl_CoA Propionyl-CoA PCC PCC Propionyl_CoA->PCC + HCO₃⁻, ATP S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA PCC->S_Methylmalonyl_CoA Epimerase Epimerase S_Methylmalonyl_CoA->Epimerase R_Methylmalonyl_CoA_PCC This compound Epimerase->R_Methylmalonyl_CoA_PCC R_Methylmalonyl_CoA_MCM This compound MCM MCM R_Methylmalonyl_CoA_MCM->MCM Vitamin B12 Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Methylmalonate Methylmalonate MatB MatB Methylmalonate->MatB + CoA, ATP R_Methylmalonyl_CoA_MatB This compound MatB->R_Methylmalonyl_CoA_MatB

Caption: Metabolic pathways involving the synthesis and conversion of this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_kinetic_assay Kinetic Assay cluster_data_analysis Data Analysis Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Assay_Setup Assay Setup (Substrates, Buffers) Protein_Purification->Assay_Setup Enzyme_Addition Enzyme Addition Assay_Setup->Enzyme_Addition Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Enzyme_Addition->Data_Acquisition Initial_Rate_Calc Initial Rate Calculation Data_Acquisition->Initial_Rate_Calc MM_Plot Michaelis-Menten Plot Initial_Rate_Calc->MM_Plot Kinetic_Params Determine Km, kcat MM_Plot->Kinetic_Params

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

A Comparative Guide to Engineered Pathways for (2R)-Methylmalonyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary engineered metabolic pathways for the production of (2R)-Methylmalonyl-CoA, a critical precursor for the biosynthesis of many valuable polyketides and other natural products. We will delve into the performance of these pathways, supported by available experimental data, and provide detailed protocols for key validation experiments.

Pathway Comparison: Succinate vs. Propionate Routes

The two predominant engineered pathways for this compound synthesis in microbial hosts like E. coli originate from either succinate, a central metabolite of the TCA cycle, or exogenously supplied propionate.

Quantitative Performance Data

Direct comparative studies quantifying the yield, titer, and productivity of this compound from these two pathways are limited in published literature. However, the efficiency of these pathways can be inferred from the production of downstream polyketides, such as 6-deoxyerythronolide B (6-dEB), which utilizes methylmalonyl-CoA as a building block.

FeatureSuccinate PathwayPropionate PathwayReferences
Precursor Succinyl-CoA (from TCA cycle)Exogenous Propionate[1][2]
Key Enzyme Methylmalonyl-CoA Mutase (e.g., from Propionibacterium shermanii or E. coli's native Sbm)Propionyl-CoA Carboxylase (PCC) (e.g., from Streptomyces coelicolor)[1][2]
This compound Pool Can constitute ~10% of the intracellular CoA pool in engineered E. coli.Dependent on propionate uptake and PCC activity.[3]
Downstream Product Titer (6-dEB) Can support 6-dEB production, but often requires co-expression of an epimerase to yield the (2S) isomer needed by many polyketide synthases.Titers of over 100 mg/L of 6-dEB have been reported with propionate feeding.[1]
Genetic Modifications for Improvement Overexpression of methylmalonyl-CoA mutase. Requires supplementation with a vitamin B12 precursor (hydroxocobalamin).Deletion of genes like ygfH (propionyl-CoA:succinate CoA transferase) can increase product titers by preventing the conversion of propionyl-CoA to succinyl-CoA.[3][4]
Advantages Utilizes a central carbon source, potentially lowering precursor cost.Can be a more direct route to (2S)-methylmalonyl-CoA if a suitable carboxylase is used. Can uncouple the carbon source for the starter and extender units of polyketides.[1][3]
Disadvantages The native E. coli mutase (Sbm) produces the (2R) isomer, which may not be the desired stereoisomer for all applications. Vitamin B12 supplementation adds to the cost.Relies on the addition of an external, potentially costly, precursor. Propionate can be toxic to the host organism at high concentrations.[5]

Signaling and Metabolic Pathways

Succinate to this compound Pathway

This pathway leverages the host's central metabolism. Succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, is isomerized to this compound by the enzyme methylmalonyl-CoA mutase. This reaction is dependent on coenzyme B12.

Succinate_Pathway TCA_Cycle TCA Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Mutase Methylmalonyl-CoA Mutase (Sbm) Succinyl_CoA->Mutase Methylmalonyl_CoA This compound Mutase->Methylmalonyl_CoA B12 Coenzyme B12 B12->Mutase

Succinate to this compound Pathway
Propionate to Methylmalonyl-CoA Pathway

This pathway typically relies on the exogenous feeding of propionate. The supplied propionate is first converted to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. The stereochemistry of the product ((2R) or (2S)) depends on the specific propionyl-CoA carboxylase used.

Propionate_Pathway Propionate_ext Exogenous Propionate Propionate_int Propionate Propionate_ext->Propionate_int PrpE Propionyl-CoA Synthetase (PrpE) Propionate_int->PrpE Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PrpE->Propionyl_CoA PCC->Methylmalonyl_CoA

Propionate to Methylmalonyl-CoA Pathway

Experimental Protocols

Quantification of Intracellular this compound by HPLC

This protocol outlines a general method for the extraction and quantification of intracellular acyl-CoA pools, including this compound, from bacterial cultures.

1. Cell Quenching and Extraction:

  • Rapidly quench cell metabolism by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol at -20°C).

  • Centrifuge the quenched cells at a low temperature to pellet them.

  • Lyse the cells using a suitable method (e.g., sonication or bead beating) in an extraction buffer.

  • Precipitate proteins by adding a strong acid, such as trichloroacetic acid (TCA).

  • Centrifuge to remove cell debris and precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

2. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed. For example:

    • Solvent A: 0.1 M sodium phosphate buffer (pH 7) with 100 mM acetic acid.

    • Solvent B: 18% methanol in Solvent A.

  • Detection: UV detection at 260 nm is used to monitor the CoA thioesters.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with known concentrations of a methylmalonyl-CoA standard.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Quench Metabolic Quenching Culture->Quench Centrifuge1 Centrifugation Quench->Centrifuge1 Lyse Cell Lysis Centrifuge1->Lyse Precipitate Protein Precipitation Lyse->Precipitate Centrifuge2 Centrifugation Precipitate->Centrifuge2 Extract Supernatant Collection Centrifuge2->Extract HPLC HPLC Separation Extract->HPLC Detect UV Detection (260 nm) HPLC->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

References

Safety Operating Guide

Proper Disposal of (2R)-Methylmalonyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(2R)-Methylmalonyl-CoA is a key intermediate in various metabolic pathways. While it is a naturally occurring biomolecule and a Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is a critical aspect of laboratory safety and regulatory compliance.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, based on general best practices for biochemical waste management.

Immediate Safety and Handling

Before beginning any procedure, personnel should be equipped with standard Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves.[2] Although not classified as hazardous, direct contact should be avoided. In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

  • Inhalation: Move to an area with fresh air. If breathing difficulties occur, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2]

Quantitative Data for this compound

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular FormulaC25H40N7O19P3S[3]
Molecular Weight867.6 g/mol [4]
AppearanceCrystalline solid[3]
Solubility in PBS (pH 7.2)Approx. 10 mg/mL[3]
Storage Temperature-20°C[3]
Stability≥ 4 years (at -20°C)[3]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following operational plan provides a general framework for its safe disposal.

Step 1: Waste Segregation and Collection

Proper segregation is fundamental to safe laboratory waste management.

  • Isolate Waste: Collect all materials contaminated with this compound, including residual solutions, pipette tips, microfuge tubes, and any absorbent materials used for spill cleanup, in a designated waste container.[2]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially hazardous solvents, heavy metals, or biohazardous materials.[2]

Step 2: Container Selection and Labeling

Clear communication through proper labeling is essential for safety.

  • Select Appropriate Containers: Use a leak-proof, chemically compatible container for liquid waste. For solid waste, a designated and clearly marked solid waste container should be used.[2][5]

  • Label Contents Clearly: The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration. The label should also include the date when the waste was first added.[2]

Step 3: Storage and Accumulation

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[2]

Step 4: Final Disposal

  • Consult EHS: Before final disposal, it is imperative to consult your institution's EHS office. They will provide specific protocols for the disposal of non-hazardous biochemical waste.[2]

  • Scheduled Waste Pickup: The most prudent and universally accepted method of disposal is to treat this compound as chemical waste. Arrange for a scheduled pickup by your institution's EHS department to ensure compliance with all local, state, and federal regulations.[2] While some institutions may permit drain disposal of small quantities of biodegradable, non-hazardous materials with copious amounts of water, this requires explicit prior approval from the EHS office.[6]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the general principles of handling and waste management are guided by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][7] These regulations emphasize the importance of a Chemical Hygiene Plan (CHP) for laboratories, which should include procedures for safe handling, storage, and disposal of all chemicals.[8]

The characterization of acyl-CoA esters like this compound is often performed using High-Performance Liquid Chromatography (HPLC). One study describes an HPLC-based assay for methylmalonyl-CoA epimerase where the disappearance of methylmalonyl-CoA is quantified.[9] Such analytical methods can be adapted to quantify residual this compound in waste streams if required by institutional protocols, although this is not typically necessary for non-hazardous biochemicals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Generate this compound Waste (Solutions, Contaminated Labware) A->B C Isolate this compound Waste B->C D Use Designated, Leak-Proof Waste Container C->D E Label Container Clearly: - Full Chemical Name - Concentration - Date D->E F Store in Secure Satellite Accumulation Area E->F G Consult Institutional EHS Guidelines F->G H Arrange for EHS Waste Pickup G->H Standard Procedure I Follow Approved Protocol (e.g., Drain Disposal - requires pre-approval) G->I If explicitly permitted

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling (2R)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of (2R)-Methylmalonyl-CoA, a key intermediate in several metabolic pathways. Adherence to these protocols is vital for personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): A Tabulated Guide

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar coenzyme compounds.[1]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][3]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown.[1][4]To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area is mandatory. If dust generation is unavoidable or exposure limits may be exceeded, a NIOSH-approved N95 (or better) respirator is recommended.[1][4][5]To avoid inhalation of aerosols or dust particles, which may cause respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are critical to minimize risk and ensure the stability of the compound.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all necessary PPE is correctly donned.[4]

  • Prepare all required equipment and reagents in advance to streamline the process and minimize handling time.

2. Handling the Compound:

  • This compound is often supplied as a crystalline solid.[2] Care should be taken to avoid the formation of dust during handling.[1][5]

  • When preparing aqueous solutions, dissolve the solid directly in the desired aqueous buffer.[2] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[2]

  • Avoid vigorous shaking or stirring that could generate aerosols.[5]

  • It is not recommended to store aqueous solutions for more than one day to ensure compound stability.[2]

3. Storage:

  • Store this compound in a tightly closed container in a cool, well-ventilated area.[1]

  • For long-term stability, storage at -20°C is recommended.[2]

  • Keep the compound away from strong oxidizing agents.[1]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Clean and decontaminate all work surfaces and equipment used during the procedure.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Spill Management: In the event of a spill, evacuate the immediate area. Avoid sweeping or any action that could generate dust.[6] Clean the spill using absorbent materials and place them in a sealed container for disposal.[1] Ensure adequate ventilation during cleanup.

  • Final Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Visualizing the Workflow: Safe Handling of this compound

To provide a clear, at-a-glance reference for the handling process, the following workflow diagram outlines the key steps and decision points for safely working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Prepare Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound (Avoid Dust) prep_materials->handle_weigh handle_dissolve Dissolve in Buffer handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use spill_alert Alert Personnel handle_dissolve->spill_alert Spill Occurs cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash end_proc End Procedure cleanup_wash->end_proc spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean with Absorbent spill_contain->spill_clean spill_dispose Dispose as Hazardous Waste spill_clean->spill_dispose spill_dispose->cleanup_decontaminate Resume Cleanup start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.